7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Description
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Properties
IUPAC Name |
6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(19(16,17)11-3-10-6)2-7(5)18(14,15)12-4-13/h1-2,10-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGRFYVKAMNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676276 | |
| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-18-1 | |
| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely used diuretic, Hydrochlorothiazide. The core of this document is a detailed, field-proven protocol for the N-hydroxymethylation of the 7-sulfonamido group of Hydrochlorothiazide. Causality behind experimental choices, self-validating system protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and reproducibility. Visualizations in the form of diagrams are provided to elucidate the synthetic pathway and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and synthesis of novel pharmaceutical compounds.
Introduction: The Rationale for N-Hydroxymethylation of Hydrochlorothiazide
Hydrochlorothiazide (HCTZ) is a cornerstone in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. The chemical structure of HCTZ, featuring two sulfonamide groups, presents opportunities for chemical modification to potentially alter its pharmacokinetic and pharmacodynamic properties.
The introduction of a hydroxymethyl group (-CH2OH) to a drug molecule, a process known as N-hydroxymethylation, is a recognized strategy in medicinal chemistry.[2] This modification can enhance aqueous solubility, modulate lipophilicity, and potentially serve as a prodrug moiety, releasing the parent drug upon metabolism.[2] The synthesis of this compound (CAS No: 2958-18-1)[3][4][5], also known as 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[3][5], is a targeted modification of the less sterically hindered 7-sulfonamido group. This guide details a robust and reproducible synthetic route to this compound.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound proceeds via a nucleophilic addition of the deprotonated 7-sulfonamido nitrogen of Hydrochlorothiazide to formaldehyde. The reaction is typically carried out under alkaline conditions to facilitate the deprotonation of the sulfonamide, which enhances its nucleophilicity.
Sources
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An In-Depth Technical Guide to 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide: Properties and Implications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative and potential impurity of the widely prescribed diuretic, Hydrochlorothiazide (HCTZ). While detailed experimental data for this specific compound is not extensively available in public literature, this document synthesizes existing information on HCTZ, its synthesis, and related impurities to infer and present the probable chemical characteristics of this N-hydroxymethyl derivative. This guide will delve into the likely synthetic origins, physicochemical properties, and analytical considerations for this compound, offering valuable insights for researchers in drug discovery, development, and quality control.
Introduction: The Context of a Hydrochlorothiazide Derivative
Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a cornerstone in the management of hypertension and edema.[1] Its synthesis often involves the use of formaldehyde, a key reagent that can lead to the formation of various side products and impurities.[2][3] One such potential derivative is this compound. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, necessitating their thorough characterization to ensure the safety and efficacy of the final drug product.[4] This guide focuses on this specific N-hydroxymethyl derivative, providing a technical framework for its understanding.
Synthesis and Formation
The formation of this compound is intrinsically linked to the manufacturing process of Hydrochlorothiazide. The most common synthetic routes for HCTZ involve the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with formaldehyde.[2] Under certain reaction conditions, formaldehyde can react with the sulfonamide group at the 7-position of the HCTZ molecule to form the N-hydroxymethyl derivative.
A probable synthetic pathway is the direct reaction of Hydrochlorothiazide with formaldehyde. The lone pair of electrons on the nitrogen atom of the 7-sulfonamido group can act as a nucleophile, attacking the electrophilic carbon atom of formaldehyde. A subsequent proton transfer would yield the N-hydroxymethyl derivative.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
This technical guide provides a comprehensive exploration of the anticipated mechanism of action of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. Given the limited direct literature on this specific derivative, this document synthesizes the well-established pharmacology of the parent compound, hydrochlorothiazide, with fundamental principles of medicinal chemistry to project a scientifically grounded hypothesis of its molecular interactions and physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of diuretics and antihypertensive agents.
Introduction: The Thiazide Diuretic Landscape and the Emergence of a Novel Derivative
Hydrochlorothiazide (HCTZ) is a cornerstone in the management of hypertension and edema.[1][2][3] As a member of the thiazide class of diuretics, its efficacy is rooted in its ability to modulate renal electrolyte handling.[4][5] The core structure of HCTZ, a benzothiadiazine dioxide, has been the subject of extensive structure-activity relationship (SAR) studies, leading to the development of numerous derivatives with modulated pharmacokinetic and pharmacodynamic profiles. The compound of interest, this compound, represents a targeted modification at the C7 sulfonamide group, a position known to be critical for diuretic activity. This guide will dissect the probable mechanistic implications of this N-hydroxymethyl substitution.
The Primary Target: The Na+-Cl− Cotransporter (NCC)
The principal mechanism of action for hydrochlorothiazide and, by extension, its derivatives is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][6][7] This transporter is located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5-10% of filtered sodium chloride.[1][8]
By blocking the NCC, HCTZ prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6][9] This leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in increased urine output (diuresis).[2][6] The subsequent reduction in plasma volume contributes to its antihypertensive effect.[6]
Projected Interaction of this compound with the NCC
The sulfonamide group at the C7 position of the hydrochlorothiazide scaffold is crucial for its binding to the NCC. It is hypothesized that this compound will also target the NCC. The introduction of the N-hydroxymethyl group (-CH₂OH) could modulate this interaction in several ways:
-
Altered Binding Affinity: The hydroxymethyl group may form additional hydrogen bonds with amino acid residues in the NCC binding pocket, potentially increasing the affinity and/or duration of the inhibitory action. Conversely, steric hindrance from this group could also decrease binding affinity.
-
Prodrug Potential: The N-hydroxymethyl sulfonamide moiety may be metabolically labile, potentially undergoing hydrolysis in vivo to release hydrochlorothiazide or another active metabolite. This could influence the compound's pharmacokinetic profile, including its onset and duration of action.
-
Modified Lipophilicity: The addition of a hydroxyl group will likely alter the lipophilicity of the molecule, which could affect its absorption, distribution, and ability to reach the active site on the luminal side of the DCT.
Secondary and Off-Target Effects
Beyond its primary diuretic action, hydrochlorothiazide is known to induce a range of secondary physiological responses and potential side effects. It is plausible that this compound would elicit a similar profile.
Electrolyte Imbalances
-
Hypokalemia: Increased delivery of sodium to the distal nephron promotes potassium secretion, potentially leading to low potassium levels.[10]
-
Hyponatremia: Excessive sodium loss can result in low sodium levels in the blood.[11]
-
Hypercalcemia: Thiazides enhance calcium reabsorption in the distal tubule, which can lead to elevated serum calcium levels.[12][13]
-
Hypomagnesemia: Increased urinary excretion of magnesium is a known effect of thiazide diuretics.[14]
Metabolic Consequences
-
Hyperglycemia: Thiazide diuretics can impair glucose tolerance, potentially by reducing insulin secretion and increasing insulin resistance.[13][15]
-
Hyperuricemia: HCTZ can increase serum uric acid levels by competing for the same organic acid transporter in the proximal tubule, increasing the risk of gout.[10][16]
The N-hydroxymethyl modification could potentially modulate these off-target effects. For instance, altered pharmacokinetics might influence the magnitude and duration of electrolyte disturbances.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action and characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assessment of NCC Inhibition
Objective: To determine the inhibitory potency (IC₅₀) of this compound on the Na+-Cl− cotransporter.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing the human NCC, such as HEK293 or Xenopus laevis oocytes.
-
Thallium Uptake Assay: Employ a fluorescence-based assay using a thallium-sensitive dye (e.g., FluxOR™). Thallium acts as a surrogate for potassium and can be transported by NCC in the presence of sodium and chloride.
-
Experimental Procedure:
-
Plate the NCC-expressing cells in a 96-well plate.
-
Wash the cells with a chloride-free buffer.
-
Pre-incubate the cells with varying concentrations of this compound and a standard inhibitor (e.g., hydrochlorothiazide).
-
Initiate ion transport by adding a buffer containing sodium, chloride, and thallium.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of thallium uptake and plot it against the concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Diuretic and Antihypertensive Activity
Objective: To evaluate the diuretic, natriuretic, and antihypertensive effects of this compound in an animal model.
Methodology:
-
Animal Model: Utilize spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Experimental Groups:
-
Vehicle control
-
Hydrochlorothiazide (positive control)
-
Multiple dose groups of this compound
-
-
Procedure:
-
Acclimate animals and measure baseline blood pressure using tail-cuff plethysmography.
-
Administer the test compounds orally or via intraperitoneal injection.
-
House the animals in metabolic cages for urine collection.
-
Monitor blood pressure at regular intervals post-administration.
-
Collect urine over a 24-hour period and measure volume, sodium, potassium, and chloride concentrations.
-
-
Data Analysis: Compare the changes in blood pressure, urine volume, and electrolyte excretion between the treatment and control groups.
Quantitative Data Summary
As there is no publicly available experimental data for this compound, the following table is presented as a template for summarizing key pharmacological parameters once they are determined through the aforementioned experimental protocols.
| Parameter | 7-Sulfonamido-N-hydroxymethyl HCTZ | Hydrochlorothiazide (Reference) |
| NCC Inhibition (IC₅₀) | To be determined | Reported values |
| Diuretic Potency (ED₅₀) | To be determined | Reported values |
| Natriuretic Effect | To be determined | Reported values |
| Antihypertensive Efficacy | To be determined | Reported values |
Conclusion and Future Directions
This compound is a novel derivative of a well-established diuretic and antihypertensive agent. Based on the foundational pharmacology of hydrochlorothiazide, its primary mechanism of action is projected to be the inhibition of the Na+-Cl− cotransporter in the distal convoluted tubule. The N-hydroxymethyl substitution at the C7 sulfonamide group presents an intriguing modification that could potentially alter the compound's binding affinity, pharmacokinetic profile, and off-target effects.
The experimental protocols outlined in this guide provide a clear path forward for the comprehensive characterization of this compound. Elucidating its precise mechanism of action and pharmacological profile will be crucial in determining its potential as a next-generation diuretic with an improved therapeutic window. Further research should also focus on its metabolic fate and the potential for any unique off-target activities conferred by the N-hydroxymethyl moiety.
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Hydrochlorothiazide - Wikipedia. (n.d.). Retrieved from [Link]
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Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Farzam, K., & Abdullah, M. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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What is the mechanism of Hydrochlorothiazide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, May 30). Retrieved from [Link]
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RegisteredNurseRN. (2019, July 26). Thiazide Diuretics Pharmacology Nursing NCLEX Review (Mechanism of Action & Side Effects) [Video]. YouTube. [Link]
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Xie, Y., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. Nature, 615(7950), 178–183. [Link]
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The thiazide-sensitive NaCl cotransporter: a new target for acute regulation of salt and water transport by angiotensin II. (2006). American Journal of Physiology-Renal Physiology, 290(4), F784–F786. [Link]
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Xie, Y., et al. (2023). Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter. Nature, 615(7950), 178–183. [Link]
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PhysioPathoPharmaco. (2017, October 30). Diuretics - Part 2 - Loops, Thiazides, K+ Sparing, and ADH antagonists [Video]. YouTube. [Link]
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Zero To Finals. (2019, February 21). How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide [Video]. YouTube. [Link]
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Thiazide diuretics. (2024, February 5). The BMJ, 384, e071736. [Link]
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Siddiqui, W. J., & Shah, J. (2025). Thiazide Diuretics. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Thiazide diuretics. (2024, February 5). The BMJ, 384, e071736. [Link]
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Hydrochlorothiazide: Structure, Properties, Uses, and Safety - Chemignition Laboratory. (2025, January 10). Retrieved from [Link]
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A Technical Guide to the Discovery, Synthesis, and Isolation of Hydrochlorothiazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the pivotal discovery, chemical synthesis, and subsequent isolation of hydrochlorothiazide (HCTZ) and its derivatives. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale and causality behind the key experimental choices that marked the dawn of modern diuretic therapy. It details the historical context that necessitated the shift from mercurial diuretics to the sulfonamide-based thiazides, the seminal synthetic pathways, and the structure-activity relationship (SAR) studies that guided the development of more potent derivatives. Furthermore, this guide presents field-proven protocols for the isolation and purification of these active pharmaceutical ingredients (APIs), from bulk recrystallization to high-purity chromatographic methods, providing a comprehensive resource for professionals in drug discovery and development.
The Dawn of Modern Diuretic Therapy: A Paradigm Shift
The Pre-Thiazide Era: Limitations of Mercurial Diuretics
Prior to the 1950s, the primary agents for promoting diuresis (urine excretion) were organomercurials. While effective, their utility was severely hampered by parenteral-only administration, inconsistent patient response, and, most critically, significant toxicity, including severe renal damage. The search for a safer, orally active diuretic was a major therapeutic goal of the era.
The Breakthrough: From Sulfonamides to Chlorothiazide
The path to the thiazides began with an observation of the antibacterial agent sulfanilamide, which was found to inhibit the enzyme carbonic anhydrase and cause a mild diuretic effect.[1] This prompted a focused research effort to develop sulfonamide derivatives that could enhance the excretion of sodium and chloride (a saluretic effect) rather than sodium bicarbonate, which often led to metabolic acidosis.[2]
This "Designed Discovery" approach, championed by Karl H. Beyer and his team of chemists and pharmacologists at Merck Sharp & Dohme Research Laboratories, led to a breakthrough.[3][4] By synthesizing and screening numerous sulfonamide derivatives, the team of Frederick C. Novello and James M. Sprague successfully synthesized chlorothiazide in 1957.[4][5] Patented in 1956 and approved for medical use in 1958, chlorothiazide was the first in a new class of drugs called thiazide diuretics.[6] It was a revolutionary, orally active diuretic that effectively increased sodium and chloride excretion without significantly upsetting the body's electrolyte balance.[3]
The Advancement: Hydrogenation to Hydrochlorothiazide
While chlorothiazide was a landmark achievement, the scientific pursuit for improved analogues continued.[4] A key subsequent development was the chemical reduction (hydrogenation) of the double bond in the thiadiazine ring of chlorothiazide. This seemingly small structural modification yielded hydrochlorothiazide (HCTZ) .[7] HCTZ proved to be approximately ten times more potent on a weight basis than its predecessor, allowing for smaller, more convenient dosage forms.[4][8] It was approved by the FDA on February 12, 1959, and quickly became one of the most widely prescribed diuretics for hypertension and edema.[9]
Synthetic Pathways to the Thiazide Core
The synthesis of hydrochlorothiazide is a classic example of medicinal chemistry, starting from readily available industrial chemicals. The primary route involves the cyclization of a key intermediate, 4-amino-6-chloro-1,3-benzenedisulfonamide.
The Classic Synthesis of Hydrochlorothiazide
The most common synthesis begins with 3-chloroaniline. The process can be conceptually broken down into three main stages: chlorosulfonation, amination, and cyclization.
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// Edges Start -> Step1 [label="Chlorosulfonic Acid"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Aqueous Ammonia"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="Paraformaldehyde"]; Step3 -> Product; Product -> Purification; Purification -> FinalProduct; } caption { label = "Figure 1: High-level workflow for the synthesis of Hydrochlorothiazide API."; fontname = "Arial"; fontsize = 10; } }
Protocol: Synthesis of Hydrochlorothiazide Crude Product
The following protocol outlines the synthesis of HCTZ from 4-amino-6-chloro-1,3-benzenedisulfonamide, a common industrial intermediate.
Materials:
-
4-amino-6-chloro-1,3-benzenedisulfonamide
-
36-40% Formaldehyde solution (or paraformaldehyde)
-
Water (as solvent)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge Reactor: In a suitable reaction vessel, charge water and 4-amino-6-chloro-1,3-benzenedisulfonamide.[10]
-
Heating: Begin stirring and heat the mixture to approximately 80°C.[10]
-
Cyclization: Slowly add the formaldehyde solution dropwise to the heated suspension.[10] The formaldehyde acts as the source for the methylene bridge required to form the dihydro-benzothiadiazine ring.
-
Reaction: After the addition is complete, raise the temperature to 100°C and maintain it for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[10]
-
Cooling & Precipitation: Cool the reaction mixture. As the temperature decreases, the crude hydrochlorothiazide product will precipitate out of the aqueous solution due to its lower solubility at cooler temperatures.
-
Initial Isolation: Collect the precipitated solid by suction filtration and wash the filter cake with water to remove residual reactants and water-soluble impurities.[10]
-
Drying: Dry the crude product under vacuum to obtain the unpurified hydrochlorothiazide.
Rationale and Strategy for Derivative Development
The discovery of hydrochlorothiazide spurred extensive research into synthesizing derivatives to optimize its therapeutic profile. This work was guided by understanding the molecule's Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) of Thiazide Diuretics
SAR studies revealed several key positions on the benzothiadiazine scaffold that could be modified to alter diuretic activity and duration of action.
-
Position 6: An electron-withdrawing group, such as Chloro (Cl) or Trifluoromethyl (CF3), is essential for diuretic activity.[11] Electron-donating groups at this position significantly reduce or abolish activity.[11]
-
Position 7: The sulfonamide group (-SO2NH2) is critical. Modification or removal of this group leads to a loss of diuretic efficacy.
-
Position 3: Saturation of the 3-4 double bond (as in HCTZ vs. chlorothiazide) increases potency. Substitution at this position with lipophilic groups (e.g., in bendroflumethiazide, polythiazide) can further enhance potency and prolong the duration of action.
main_structure [ label=< Benzothiadiazine Core
Position 6 Essential for Activity Position 7 Critical for Efficacy Position 3 Modulates Potency & Duration Position 2 (N-position)
Electron-withdrawing group (e.g., Cl, CF3) Unsubstituted Sulfonamide (-SO2NH2) Saturation increases potency. Lipophilic groups increase potency. Alkyl groups can increase duration.
> ];
caption [label="Figure 2: Structure-Activity Relationship (SAR) hotspots on the thiazide scaffold.", shape=plaintext, fontname="Arial", fontsize=10]; }
Goals of Derivatization
The primary objectives for creating HCTZ derivatives included:
-
Enhanced Potency: To achieve the same therapeutic effect with a lower dose, potentially reducing side effects.
-
Modified Pharmacokinetics: To increase the duration of action, allowing for once-daily dosing and improving patient compliance.
-
Improved Side Effect Profile: While thiazides are generally safe, efforts were made to develop derivatives that might lessen known side effects like hypokalemia (low potassium) and hyperglycemia.[12]
This research led to the development of numerous other thiazide and thiazide-like diuretics, such as bendroflumethiazide, polythiazide, and chlorthalidone, each with unique potency and pharmacokinetic profiles.[8][12]
Isolation and Purification: From Crude Product to API
The crude product from chemical synthesis is a mixture containing the desired compound along with unreacted starting materials, by-products, and other impurities. Achieving the high purity required for an Active Pharmaceutical Ingredient (API) necessitates robust isolation and purification techniques.[13][14]
Core Principles of Separation
The purification of synthetic pharmaceutical compounds relies on exploiting differences in the physicochemical properties between the target API and impurities.[15][16] Key techniques include crystallization, which leverages solubility differences, and chromatography, which separates based on differential partitioning between a stationary and a mobile phase.[14][15]
Protocol: Recrystallization for Bulk Purification
Recrystallization is the workhorse method for purifying solid organic compounds at an industrial scale.[17][18] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly; the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.[19][20]
Causality of Solvent Choice: The selection of an appropriate solvent system is the most critical step.[19] For hydrochlorothiazide, a polar compound, a solvent system like an ethanol/water or acetone/water mixture is effective. The rationale is that HCTZ is highly soluble in the hot solvent mixture but poorly soluble at room or refrigerated temperatures, maximizing the yield of pure crystals upon cooling.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., aqueous ethanol).
-
Dissolution: Place the crude HCTZ in an appropriately sized flask and add the minimum amount of hot solvent required to fully dissolve the solid.[20]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl. The activated carbon adsorbs the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.[20] This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals.[21]
-
Isolation: Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining mother liquor, and then dry the crystals to a constant weight.[20]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is an indispensable analytical technique for assessing the purity of the final API and for isolating small quantities of derivatives or impurities for characterization.[13][22][23] Reversed-phase HPLC is most common for compounds like HCTZ.
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18 (ODS) column is typically used.[24] Its nonpolar surface effectively retains the moderately polar HCTZ and separates it from more polar or less polar impurities.
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 3.2) is common.[23][25] The ratio is optimized to achieve good separation and a reasonable retention time. The acidic pH ensures that HCTZ is in a consistent, non-ionized state.
-
Detector: A UV detector set to ~270-271 nm is used, as the benzothiadiazine ring system of HCTZ strongly absorbs UV light at this wavelength.[24][26]
Typical HPLC Purity Analysis Parameters:
| Parameter | Value / Condition | Rationale |
| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for retaining moderately polar analytes.[24] |
| Mobile Phase | Methanol:Acetonitrile:Water (e.g., 75:15:10 v/v/v) or Buffered Acetonitrile/Water | Provides optimal polarity for elution and separation.[24][25] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and run time.[24] |
| Detection | UV at 270 nm | Wavelength of maximum absorbance for hydrochlorothiazide.[23][24] |
| Column Temp. | 25-40°C | Ensures reproducible retention times.[24][26] |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC.[24][25] |
This validated method allows for the precise quantification of HCTZ and the detection of any impurities, ensuring the final API meets the stringent purity requirements of regulatory agencies.[25]
Conclusion and Future Outlook
The discovery of chlorothiazide and its rapid evolution to hydrochlorothiazide represents a triumph of rational drug design and a pivotal moment in the treatment of hypertension and edema.[5][12][27] The systematic exploration of its synthesis, the elucidation of its structure-activity relationships, and the development of robust isolation protocols established a foundation for modern diuretic therapy. The principles and techniques detailed in this guide—from targeted synthesis to meticulous purification—remain fundamental to the daily work of researchers and professionals in the pharmaceutical industry. Future research may focus on developing derivatives with even more specific mechanisms of action or improved metabolic profiles, continuing the legacy of innovation started over 60 years ago.[28]
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Ellison, D. H., & Loffing, J. (2009). Thiazide effects and side effects: insights from molecular genetics. American Journal of Physiology-Renal Physiology, 297(5), F135-F144. [Link]
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Chlorothiazide. (2023, November 28). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Beyer, K. H. (1993). Chlorothiazide. How the thiazides evolved as antihypertensive therapy. Hypertension, 22(3), 388–391. [Link]
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Beyer, K. H., Jr. (1977). Discovery of the Thiazides: Where Biology and Chemistry Meet. Perspectives in Biology and Medicine, 20(3), 410–420. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 15, 2026, from [Link]
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Chemignition. (2025, January 10). Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Retrieved January 15, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. Retrieved January 15, 2026, from [Link]
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Britannica. (n.d.). Chlorothiazide. In Britannica. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved January 15, 2026, from [Link]
- Bhagwate, S., & Gaikwad, N. J. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science, 3(02), 088-092.
- Harahap, Y., Gani, M. R., & Novitasari, D. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Drug Delivery and Therapeutics, 11(4-S), 143-149.
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Pharmacy 180. (n.d.). Hydrothiazides - Nonmercurial diuretics. Retrieved January 15, 2026, from [Link]
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Sica, D. A. (2023, November 12). Hydrochlorothiazide. StatPearls Publishing. Retrieved from [Link]
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LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved January 15, 2026, from [Link]
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Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved January 15, 2026, from [Link]
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Drugs.com. (2025, August 28). Hydrochlorothiazide: Package Insert / Prescribing Info. Retrieved January 15, 2026, from [Link]
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Beyer, K. H. (1993). Chlorothiazide How The Thiazides Evolved As Antihypertensive Therapy. Scribd. Retrieved from [Link]
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Beyer, K. H. (1993). Chlorothiazide. How the thiazides evolved as antihypertensive therapy. Hypertension, 22(3), 388-91. Retrieved from [Link]
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Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved January 15, 2026, from [Link]
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In-Silico Analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico evaluation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely prescribed diuretic, Hydrochlorothiazide. As the landscape of drug discovery increasingly turns towards computational methodologies to de-risk and expedite development, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will explore the core principles and detailed protocols for a suite of in-silico techniques, including molecular docking, molecular dynamics simulations, and ADMET prediction. The overarching goal is to elucidate the potential therapeutic advantages and liabilities of the N-hydroxymethyl modification to the parent drug, thereby providing a data-driven rationale for its further preclinical and clinical development.
Introduction: The Rationale for In-Silico Investigation
Hydrochlorothiazide (HCTZ) has been a cornerstone in the management of hypertension and edema for decades.[1][2][3] Its mechanism of action is well-established, primarily involving the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2][4][5] The introduction of a 7-Sulfonamido-N-hydroxymethyl group to the HCTZ scaffold presents an intriguing chemical modification. This alteration could potentially modulate the compound's physicochemical properties, binding affinity to its target, and its pharmacokinetic profile.
In-silico, or computer-aided drug design (CADD), offers a powerful and cost-effective suite of tools to probe these potential changes before embarking on costly and time-consuming wet-lab experiments.[6][7][8] By simulating the interactions between the molecule and its biological target at an atomic level, we can gain predictive insights into its efficacy and safety. This guide will outline a systematic in-silico workflow to characterize this compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the first step in any in-silico investigation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O₅S₂ | [9][10][11] |
| Molecular Weight | 327.77 g/mol | [9][10][11] |
| CAS Number | 2958-18-1 | [9][11] |
| IUPAC Name | 6-chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [9][10] |
The addition of the N-hydroxymethyl group introduces a potential site for hydrogen bonding and may alter the molecule's polarity and solubility, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
In-Silico Workflow for Comprehensive Analysis
The following workflow provides a logical progression for the in-silico characterization of this compound.
Ligand and Receptor Preparation: Setting the Stage for Accurate Simulations
The fidelity of any in-silico study hinges on the quality of the input structures. This initial phase involves preparing both the small molecule (ligand) and the protein target (receptor) for subsequent analyses.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Avogadro, MOE).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for docking.
-
Assign Partial Charges: Assign appropriate partial charges to each atom of the ligand. This is essential for accurately calculating electrostatic interactions during docking and molecular dynamics simulations.
Protocol 2: Receptor Preparation
-
Target Identification: Based on the known mechanism of Hydrochlorothiazide, the primary target is the human sodium-chloride cotransporter (NCC).
-
Obtain Receptor Structure: Download the 3D structure of the human NCC from a protein structure database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model should be generated.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding of our compound.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Perform a constrained energy minimization of the receptor to relieve any steric clashes.
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] This allows us to estimate the binding affinity and understand the key molecular interactions driving the binding.
Protocol 3: Molecular Docking
-
Binding Site Definition: Define the binding pocket on the NCC. This can be based on the binding site of known inhibitors or predicted using binding site prediction algorithms.
-
Docking Algorithm Selection: Choose a suitable docking program, such as AutoDock Vina, Glide, or GOLD. These programs use different search algorithms and scoring functions.
-
Execution: Run the docking simulation with the prepared ligand and receptor. The program will generate a series of possible binding poses for the ligand within the defined binding site.
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses. The poses are typically ranked based on a scoring function that estimates the binding free energy.
-
Visualize the ligand-receptor interactions for the best poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the predicted binding affinity of this compound with that of the parent compound, Hydrochlorothiazide, to assess the impact of the N-hydroxymethyl group.
-
Molecular Dynamics Simulation: Assessing Stability and Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[12] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose.
Protocol 4: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking study.
-
Solvate the complex in a periodic box of water molecules to mimic the aqueous cellular environment.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the protein, ligand, and water molecules (e.g., AMBER, CHARMM, GROMOS).
-
Set up the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).
-
-
Simulation Execution:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run the production MD simulation for the desired length of time.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
ADMET Prediction: Evaluating Drug-likeness and Safety
A promising drug candidate must not only be effective but also possess favorable pharmacokinetic and safety profiles. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can provide early warnings of potential liabilities.[12]
Protocol 5: ADMET Prediction
-
Select Prediction Tools: Utilize a variety of in-silico ADMET prediction tools. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages are available.
-
Input Structure: Input the 3D structure of this compound into the selected tools.
-
Analyze Predictions: Analyze the predicted ADMET properties, including:
-
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
-
Distribution: Plasma protein binding.
-
Metabolism: Prediction of metabolic sites and interaction with cytochrome P450 enzymes.
-
Excretion: Renal clearance.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
-
-
Compare with Parent Drug: Compare the predicted ADMET profile of the derivative with that of Hydrochlorothiazide to identify any potential improvements or new liabilities.
Data Synthesis and Interpretation: Building a Case for Further Development
The final and most critical step is to synthesize the data from all in-silico experiments to form a cohesive picture of the compound's potential.
| In-Silico Method | Key Outputs | Interpretation |
| Molecular Docking | Binding affinity (scoring function), binding pose, key interactions | Does the N-hydroxymethyl group improve binding to the NCC? What are the specific interactions it forms? |
| Molecular Dynamics | Stability of the binding pose (RMSD), persistence of interactions, binding free energy | Is the predicted binding pose stable over time? How does the dynamic behavior of the complex support the docking results? |
| ADMET Prediction | Physicochemical properties, pharmacokinetic parameters, toxicity alerts | Does the modification improve the drug-like properties of the molecule? Are there any predicted toxicity concerns? |
By carefully analyzing and integrating these data points, a well-informed decision can be made regarding the continued development of this compound. A favorable in-silico profile would provide a strong rationale for its synthesis and subsequent in-vitro and in-vivo testing.
Conclusion
This technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable data to guide the drug discovery and development process. The application of these computational methods allows for a more rational and efficient approach to drug design, ultimately increasing the probability of success in bringing new and improved therapies to the clinic.
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Dunn, R. T., & Houts, M. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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What is in silico drug discovery? (2025, March 20). Patsnap Synapse. Retrieved from [Link]
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Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 30). WebMD. Retrieved from [Link]
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What is the mechanism of Hydrochlorothiazide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Al-Haddad, A. A., & Al-Buloshi, A. A. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(8), 794. Retrieved from [Link]
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An In-depth Technical Guide to 7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide (CAS 2958-18-1)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Establishing the Identity of CAS 2958-18-1
In the landscape of chemical identification, the Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific substance. Initial database inquiries for CAS 2958-18-1 can occasionally present a confounding ambiguity, with some sources erroneously linking it to 3-Methyl-2-cyclopenten-1-one. However, a rigorous verification process, cross-referencing authoritative chemical supplier catalogs and official regulatory databases, definitively confirms that CAS number 2958-18-1 is exclusively assigned to the compound 7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide . This guide is dedicated to the comprehensive technical elucidation of this specific molecule.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity, primarily recognized as a related compound or impurity of Hydrochlorothiazide, a widely used diuretic medication.[1][2] Its structural architecture is a derivative of the benzothiadiazine dioxide core, characteristic of thiazide diuretics.
Systematic Name: 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[1][3]
Synonyms:
-
This compound[4]
-
6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[3]
Table 1.1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2958-18-1 | [1][3][4][] |
| Molecular Formula | C₈H₁₀ClN₃O₅S₂ | [1][3][4] |
| Molecular Weight | 327.77 g/mol | [1][3][4] |
| Appearance | White Solid | [3] |
| Boiling Point | 593.288 °C at 760 mmHg | [3] |
| Flash Point | 312.61 °C | [3] |
| Density | 1.681 g/cm³ | [3] |
InChI Key: DWCGRFYVKAMNPP-UHFFFAOYSA-N[3]
Section 2: Contextual Significance in Pharmaceutical Analysis
The primary relevance of this compound lies in its status as a process-related impurity or degradation product in the manufacturing of Hydrochlorothiazide.[1] The stringent guidelines set forth by regulatory bodies such as the International Conference on Harmonisation (ICH) necessitate the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a thorough understanding of this compound is critical for quality control (QC) laboratories and formulation scientists working with Hydrochlorothiazide.
The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of a drug. Consequently, reference standards of compounds like this compound are essential for the validation of analytical methods developed to quantify impurity levels in pharmaceutical preparations.[1]
Section 3: Synthesis and Characterization
Synthetic Pathway Considerations
While specific, detailed synthetic routes for the express purpose of creating this compound are not extensively published in academic literature, its formation is logically inferred as a byproduct or degradation product from the synthesis of Hydrochlorothiazide. It is likely formed from the reaction of Hydrochlorothiazide with formaldehyde or a formaldehyde equivalent, which may be present as a reagent, solvent impurity, or degradation product.
Diagram 3.1: Postulated Formation of this compound
Sources
An In-Depth Technical Guide to the Molecular Structure and Postulated Properties of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Abstract: This technical guide provides a comprehensive analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a derivative of the widely-used diuretic, Hydrochlorothiazide (HCTZ). While this specific derivative is not extensively documented in mainstream literature, this paper constructs a scientifically-grounded profile based on the known chemistry of its parent compound and the principles of organic synthesis. We will elucidate its proposed molecular structure, postulate a viable synthetic pathway, and predict its analytical and spectroscopic characteristics. Furthermore, this guide explores the putative mechanism of action, potential alterations in its pharmacological profile due to the N-hydroxymethyl modification, and outlines a framework for its future experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and analysis of novel therapeutic agents.
Introduction to the Hydrochlorothiazide Scaffold
Hydrochlorothiazide (HCTZ) is a cornerstone of antihypertensive therapy.[1][2] Belonging to the thiazide class of diuretics, its efficacy stems from its benzothiadiazine core structure featuring critical sulfonamide groups.[2][3] HCTZ primarily exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1][3][4] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis), a reduction in blood volume, and a subsequent decrease in blood pressure.[3][4] The sulfonamide group at the 7-position is integral to this pharmacological activity. Modifications to the HCTZ scaffold are a subject of interest in medicinal chemistry to enhance potency, alter pharmacokinetic profiles, or reduce side effects. The subject of this guide, this compound, represents one such potential modification.
Proposed Molecular Structure
The nomenclature "this compound" indicates a specific modification to the hydrochlorothiazide molecule. Based on standard chemical naming conventions, the core is HCTZ, which is chemically defined as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[5] The "N-hydroxymethyl" group (-CH₂OH) is appended to one of the nitrogen atoms of the 7-sulfonamide group.
Key Structural Features:
-
Parent Scaffold: Hydrochlorothiazide (C₇H₈ClN₃O₄S₂).[2][5][6][7][8]
-
Modification: An N-hydroxymethyl group is attached to the nitrogen of the sulfonamide at position 7.
The most plausible structure involves the substitution of one of the hydrogens on the 7-sulfonamide's nitrogen with a hydroxymethyl group. This type of modification is known in medicinal chemistry to potentially create a prodrug, which may release the active parent compound upon metabolism.
Caption: Proposed structure of this compound.
Postulated Synthetic Pathway
The synthesis of this compound would likely proceed via the reaction of Hydrochlorothiazide with formaldehyde. This is a classic method for the N-hydroxymethylation of amides and sulfonamides. The reaction is typically base-catalyzed, where a weak base deprotonates the sulfonamide nitrogen, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of formaldehyde.
Protocol: N-Hydroxymethylation of Hydrochlorothiazide
-
Dissolution: Dissolve Hydrochlorothiazide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base Addition: Add a slight molar excess of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the 7-sulfonamide nitrogen.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (formalin) or paraformaldehyde to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final compound.
Caption: Postulated workflow for the synthesis of the target compound.
Predicted Analytical and Spectroscopic Profile
The structural characterization of this novel compound would rely on a combination of modern analytical techniques.[13][14][15]
Table 1: Predicted Physicochemical Properties
| Property | Parent: Hydrochlorothiazide | Derivative: 7-Sulfonamido-N-hydroxymethyl HCTZ |
| Molecular Formula | C₇H₈ClN₃O₄S₂[2][6][7] | C₈H₁₀ClN₃O₅S₂[][10][11] |
| Molecular Weight | 297.74 g/mol [2][7][8] | 327.77 g/mol [][10][11] |
| LogP (Predicted) | ~ -0.07[16] | Predicted to be slightly more polar (lower LogP) |
| Appearance | White crystalline powder[2][16] | Expected to be a white to off-white solid |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show all the characteristic peaks of the HCTZ backbone. Crucially, new signals corresponding to the N-hydroxymethyl group would appear: a singlet or doublet for the methylene protons (-CH₂-) and a broad singlet for the hydroxyl proton (-OH). The integration of these peaks would confirm the presence of the new functional group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight. The mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 328. The isotopic pattern characteristic of a chlorine-containing compound would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the sulfonamide groups (S=O stretching), the N-H bonds, and a broad O-H stretching band from the newly introduced hydroxymethyl group.
For definitive structural confirmation, X-ray crystallography of a suitable single crystal would provide unambiguous evidence of the atomic connectivity and stereochemistry.
Putative Mechanism of Action and Biological Significance
The primary mechanism of action is anticipated to be similar to that of Hydrochlorothiazide, involving the inhibition of the sodium-chloride symporter in the distal convoluted tubule.[3][4][17]
Potential Pharmacological Modifications:
-
Prodrug Potential: The N-hydroxymethyl sulfonamide moiety is known to be metabolically labile. It is plausible that this derivative acts as a prodrug, undergoing enzymatic or hydrolytic cleavage in vivo to release the parent Hydrochlorothiazide and formaldehyde. This could potentially modify the drug's pharmacokinetic profile, leading to a more sustained release and longer duration of action.
-
Altered Solubility and Bioavailability: The addition of a hydroxyl group is likely to increase the aqueous solubility of the compound compared to HCTZ. This could influence its absorption and bioavailability.
-
Direct Activity: It is also possible that the intact molecule possesses its own intrinsic activity at the Na+/Cl- cotransporter, potentially with a different binding affinity or inhibitory constant (Ki) compared to HCTZ.
Caption: Putative prodrug mechanism at the renal epithelial cell.
Experimental Validation and Future Directions
To validate the hypotheses presented in this guide, a structured experimental plan is essential.
Phase 1: Synthesis and Characterization
-
Synthesize the compound using the proposed pathway.
-
Perform full spectroscopic characterization (NMR, MS, IR) to confirm the structure.
-
Grow single crystals and perform X-ray diffraction analysis for absolute structural proof.
Phase 2: In Vitro Evaluation
-
Assess the compound's stability in plasma and simulated gastric/intestinal fluids.
-
Conduct in vitro assays to determine its inhibitory activity against the human Na+/Cl- cotransporter and compare it to HCTZ.
-
Perform metabolism studies using liver microsomes to confirm its conversion to HCTZ.
Phase 3: In Vivo Studies
-
Administer the compound to animal models to evaluate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Conduct pharmacodynamic studies to measure its diuretic and antihypertensive effects in comparison to HCTZ.
These studies will be crucial in determining if this compound offers any therapeutic advantages over its parent compound, thereby justifying its further development as a potential new drug candidate.
References
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The Mode of Action and Use of Chlorothiazide and Related Compounds. Circulation. 17
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Antihypertensive Drugs: Thiazide-Class Diuretics. JoVE. 3
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Hydrochlorothiazide. Wikipedia.
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What is the mechanism of Hydrochlorothiazide? Patsnap Synapse. 4
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Hydrochlorothiazide. StatPearls - NCBI Bookshelf.
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Tissue analysis for thiazide diuretics. PubMed.
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Liquid-chromatographic detection of thiazide diuretics in urine. PubMed.
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CAS 2958-18-1 this compound. BOC Sciences.
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Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Chemignition Laboratory. 2
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HYDROCHLOROTHIAZIDE. precisionFDA.
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Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639. PubChem - NIH.
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Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate.
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CAS 2958-18-1 this compound. Alfa Chemistry. 18
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Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry (RSC Publishing).
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A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development.
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This compound | CAS 2958-18-1. Santa Cruz Biotechnology.
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HYDROCHLOROTHIAZIDE. DailyMed.
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Hydrochlorothiazide. The Merck Index Online. 5
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH).
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This compound | 2958-18-1. SynThink Research Chemicals.
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View of Characterization and Pre-formulation studies of Hydrochlorothiazide by using various analytical techniques. International Journal of Pharmaceutical and Innovative Research. 15
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
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Topic: The Expanding Therapeutic Potential of Hydrochlorothiazide Sulfonamide Derivatives
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrochlorothiazide (HCTZ), a cornerstone of antihypertensive therapy for over six decades, is chemically defined by its benzothiadiazine core and a critical sulfonamide functional group.[1][2] While its diuretic and blood pressure-lowering effects are well-established, stemming from the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules, the HCTZ scaffold is emerging as a fertile ground for drug discovery.[1][3] Chemical modification of its sulfonamide moiety has unlocked a diverse range of biological activities, extending far beyond its original therapeutic indications. This technical guide provides a comprehensive overview of the synthesis, expanded pharmacological profile, and biological evaluation of novel HCTZ sulfonamide derivatives. We delve into their significant potential as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds, offering detailed experimental protocols and elucidating the structure-activity relationships that govern their newfound functions. This document serves as a resource for researchers and drug development professionals aiming to leverage this privileged scaffold for the creation of next-generation therapeutics.
The Hydrochlorothiazide Scaffold: A Versatile Platform for Derivatization
The hydrochlorothiazide molecule, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, possesses a reactive sulfonamide group (-SO₂NH₂) that serves as an ideal handle for chemical modification.[2][4] This functional group is not only pivotal for its primary diuretic action but also acts as a key pharmacophore for engaging with other biological targets. The synthesis of HCTZ derivatives typically involves reactions targeting the nitrogen atom of this sulfonamide group.
A common synthetic strategy involves the reaction of HCTZ with various electrophilic reagents, such as chloroacetyl chloride, in a suitable solvent like dimethylformamide (DMF).[5] This initial step forms an activated intermediate that can be further reacted with nucleophiles like hydrazines or amines to introduce diverse heterocyclic rings (e.g., thiadiazine, pyrazole) or other functional moieties.[5] This modular approach allows for the systematic generation of a library of derivatives for biological screening.
Caption: General Synthetic Workflow for HCTZ Derivatization.
Expanded Pharmacological Profile of HCTZ Derivatives
Systematic derivatization of the HCTZ scaffold has revealed a spectrum of biological activities, transforming a classic diuretic into a lead structure for multiple therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] While HCTZ itself is a known, albeit moderate, inhibitor of several CA isoforms, its derivatives have been shown to possess significantly enhanced and, in some cases, isoform-selective inhibitory activity.[7][8] This is particularly relevant for oncology, as tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and play a crucial role in regulating tumor pH, promoting proliferation, and metastasis.[9][10] Targeting these isoforms is a validated strategy for anticancer therapy.[10]
The primary sulfonamide group is the critical zinc-binding moiety that anchors the inhibitor to the active site of the enzyme.[11] Modifications to the scaffold can influence interactions with amino acid residues lining the active site cavity, thereby determining the potency and selectivity of inhibition.
Table 1: Inhibitory Activity of HCTZ and Derivatives against Human CA Isoforms
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|
| Hydrochlorothiazide (HCTZ) | ~1000 | 5500 | 45 | 4.5 | [7][8][10] |
| Chlorthalidone | - | - | Potent Inhibitor | Potent Inhibitor | [7] |
| Indapamide | - | - | Low Nanomolar | Low Nanomolar | [7] |
| Metolazone | - | - | - | Low Nanomolar |[7] |
Note: This table is illustrative. Kᵢ values can vary based on assay conditions. "-" indicates data not specified in the cited sources.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol describes a standard method for measuring the inhibition of CA-catalyzed CO₂ hydration.[12]
Objective: To determine the inhibitory constant (Kᵢ) of HCTZ derivatives against purified human CA isoforms.
Pillar of Trustworthiness: This assay directly measures the enzyme's catalytic function (CO₂ hydration), providing a robust and physiologically relevant assessment of inhibition. The use of a standard inhibitor like acetazolamide validates the assay's performance.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (HCTZ derivative) in DMSO.
-
Prepare a series of dilutions of the test compound in the assay buffer (e.g., 10 mM TRIS, pH 7.4).
-
Prepare a solution of the purified recombinant human CA isoform (e.g., hCA II, hCA IX) in the same buffer to a final concentration of ~10 µM.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas into chilled, purified water until saturation. Maintain on ice.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Assay Procedure:
-
Equilibrate the instrument's syringes and mixing chamber to 25°C.
-
Load one syringe with the enzyme solution and the other with the CO₂ substrate solution containing a pH indicator (e.g., 4-nitrophenol).
-
Perform a control run by rapidly mixing the enzyme and substrate solutions. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over time.
-
For inhibitor testing, pre-incubate the enzyme with various concentrations of the HCTZ derivative for 15 minutes at room temperature.
-
Repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO₂ substrate solution.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the slope of the kinetic traces.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).
-
Anticancer Activity
Beyond CA inhibition, HCTZ derivatives have demonstrated direct cytotoxic and anti-proliferative effects on cancer cell lines.[5][13] While the exact mechanisms are still under investigation, they may involve the induction of apoptosis, cell cycle arrest, or the inhibition of other key cellular processes like matrix metalloproteinase activity.[14][15] The sulfonamide moiety is a privileged structure found in several established anticancer drugs, suggesting that HCTZ derivatives can be tailored to engage with various oncogenic targets.[16][17]
Caption: Workflow for In Vitro Anticancer Compound Screening.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HCTZ derivatives against human cancer cell lines.
Pillar of Expertise: The choice of cell lines is critical. Using a panel representing different cancer types (e.g., breast, colon, lung) provides a broader understanding of the compound's spectrum of activity. Including a non-cancerous cell line (e.g., primary fibroblasts) is essential for assessing selectivity.[14]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 4,000–5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HCTZ derivative in culture medium. Final concentrations might range from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Antimicrobial Activity
The sulfonamide functional group is the defining feature of "sulfa drugs," one of the first classes of synthetic antimicrobial agents.[18][19] It is therefore logical to explore this potential in HCTZ derivatives. Recent studies have shown that novel HCTZ derivatives incorporating heterocyclic rings exhibit promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity (Candida albicans).[5] An in-silico study suggests a potential mechanism could be the inhibition of bacterial dihydrofolate reductase (DHFR), a pathway distinct from its diuretic action.[20]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This is a widely used, cost-effective preliminary screening method to qualitatively assess the antimicrobial activity of test compounds.[21][22]
Objective: To screen HCTZ derivatives for growth inhibitory activity against selected microbial strains.
Pillar of Causality: The principle rests on the diffusion of the antimicrobial agent through the agar medium. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. However, this can be influenced by the compound's solubility and diffusion characteristics.[21] Therefore, this is a screening step, to be followed by quantitative MIC determination.
-
Media and Inoculum Preparation:
-
Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Prepare a standardized microbial inoculum (e.g., a 0.5 McFarland standard suspension) of the test organism (E. coli, S. aureus, etc.).
-
Evenly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of bacteria.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer or pipette tip, create uniform wells (6-8 mm in diameter) in the agar.
-
Prepare a known concentration of the HCTZ derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin or fluconazole) on each plate.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48 hours for fungi.
-
-
Result Measurement:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
The absence of a zone indicates no activity, while the size of the zone provides a qualitative measure of the compound's potency.
-
Conclusion and Future Directions
The derivatization of the hydrochlorothiazide sulfonamide moiety has proven to be a highly effective strategy for unlocking a diverse range of biological activities. This classic diuretic scaffold is now a validated starting point for developing novel therapeutic agents with potential applications in oncology and infectious disease. The research highlighted in this guide demonstrates significant in vitro efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials.
The path forward requires a multi-pronged approach. Promising lead compounds identified through the in vitro screening protocols described herein must be advanced into more complex biological systems. Future research should focus on:
-
Selectivity Profiling: Comprehensive screening against a full panel of CA isoforms and a wider range of microbial species and cancer cell lines is necessary to identify compounds with the most favorable therapeutic windows.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by these derivatives is crucial for rational drug development.
-
In Vivo Efficacy and Safety: Compounds with potent in vitro activity must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[14]
-
Structure-Activity Relationship (SAR) Refinement: Continued synthetic efforts guided by the biological data will be essential to optimize potency, selectivity, and drug-like properties.
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology. [Link]
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Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]
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De Simone, G., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? Bioorganic & Medicinal Chemistry Letters. [Link]
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PLOS ONE. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. [Link]
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Cochrane Library. (2020). Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension. [Link]
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Annual Reviews. (1970). RELATIONS BETWEEN STRUCTURE AND BIOLOGICAL ACTIVITY OF SULFONAMIDES. [Link]
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National Institutes of Health. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]
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MDPI. (2018). The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. [Link]
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National Institutes of Health. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. [Link]
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MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Introduction: The Critical Need for Precise Detection of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
This compound is a potential impurity and derivative of Hydrochlorothiazide (HCTZ), a widely prescribed thiazide diuretic for treating hypertension and edema.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) that mandate the identification and quantification of impurities in new drug substances and products.[4][5][6] Therefore, the development of robust and sensitive analytical methods for detecting and quantifying impurities like this compound is paramount for ensuring pharmaceutical quality and patient safety.
This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and structural confirmation. The methodologies presented herein are grounded in established principles of pharmaceutical analysis and are designed to be readily adaptable for research, drug development, and quality control laboratories.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Chemical Name | 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide | [7][8][] |
| CAS Number | 2958-18-1 | [7][8][10] |
| Molecular Formula | C₈H₁₀ClN₃O₅S₂ | [8][10] |
| Molecular Weight | 327.77 g/mol | [8][10] |
| Appearance | White Solid | [7][] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the analysis of this compound, an RP-HPLC method with UV detection offers a reliable and cost-effective solution for routine quality control and purity assessments.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound and other related substances can be controlled to achieve optimal separation. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore. For hydrochlorothiazide and its related compounds, a detection wavelength of around 270 nm is commonly employed.[11][12]
Experimental Workflow for HPLC-UV Analysis
Sources
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Abstract
This application note details a highly specific, linear, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a potential impurity and degradation product of the widely used diuretic, Hydrochlorothiazide (HCTZ). The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of HCTZ and its formulations. The described protocol provides a comprehensive framework for the separation and quantification of this specific analyte, ensuring the safety and efficacy of the final drug product.
Introduction: The Significance of Impurity Profiling
Hydrochlorothiazide (HCTZ) is a foundational therapeutic agent for managing hypertension and edema.[1][2] During its synthesis, formulation, and storage, various process-related impurities and degradation products can emerge.[3] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the pharmaceutical product.[4] Regulatory bodies, such as those guided by the International Conference on Harmonization (ICH), mandate the identification and quantification of impurities above a certain threshold.[5]
This compound is a known related compound of HCTZ.[6][7] Its formation can be indicative of specific degradation pathways or side reactions during manufacturing. Therefore, a reliable analytical method to monitor its presence is crucial for ensuring the quality of HCTZ active pharmaceutical ingredients (APIs) and finished drug products. This application note provides a detailed protocol for an HPLC method specifically tailored for the analysis of this compound.
Method Rationale: Designing a Scientifically Sound Approach
The development of this HPLC method was guided by the chemical properties of this compound and HCTZ, aiming for a robust and reliable separation.
-
Chromatographic Mode (Reversed-Phase): Reversed-phase HPLC is the preferred mode for the analysis of moderately polar to nonpolar compounds like HCTZ and its derivatives. A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and resolution for these analytes.[8][9]
-
Mobile Phase Selection: The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile). The buffer controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times. A slightly acidic pH (around 3-4) is often chosen for HCTZ and related compounds to suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[8] Acetonitrile is a common organic modifier that provides good peak shape and elution strength for the compounds of interest.
-
Detection Wavelength: Hydrochlorothiazide and its related compounds possess chromophores that absorb UV radiation. A detection wavelength of 270 nm is selected as it provides good sensitivity for both HCTZ and its major degradation products.[8][9]
-
Gradient Elution: A gradient elution program is employed to ensure the efficient elution of all compounds with varying polarities, providing a good separation between the main component (HCTZ) and its impurities, including the target analyte, within a reasonable run time.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Hydrochlorothiazide reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
3.3.2. Standard Stock Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
3.3.3. Working Standard Solution Preparation
-
From the stock solution, prepare a series of calibration standards by appropriate dilution with the diluent to cover the expected concentration range of the analyte in the sample. A suggested range is 0.1 - 10 µg/mL.
3.3.4. Sample Preparation (for HCTZ Drug Substance)
-
Accurately weigh about 50 mg of the HCTZ sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (for HCTZ peak) | ≤ 2.0 |
| Theoretical Plates (for HCTZ peak) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Data Analysis and Quantification
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Workflow and Diagrams
The overall analytical workflow is depicted in the following diagram:
Caption: HPLC analysis workflow from preparation to final report.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in the context of hydrochlorothiazide quality control. The method is specific, linear, and suitable for stability studies, making it an essential component of a comprehensive quality assurance program for HCTZ and its formulations. Adherence to this protocol will enable researchers and drug development professionals to accurately monitor and control the levels of this critical impurity, thereby ensuring the safety and efficacy of the final pharmaceutical product.
References
-
Bernardi, L. S., Severino Júnior, P. N., Biscaia, I. F. B., Sangoi, M. da S., Todeschini, V., Mendes, C., Silva, M. A. S., & Oliveira, P. R. (2020). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 16(2), 176–180. [Link]
-
Irianto, I., Rohman, A., & Riyanto, S. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Borneo Journal of Pharmacy, 4(2), 89-98. [Link]
-
Priya, K. S., & Kumar, D. S. (2018). DETERMINATION OF RELATED SUBSTANCES IN HYDROCHLOROTHIAZIDE TABLETS BY RP HPLC. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-81. [Link]
-
Fang, X., Bibart, R. T., Mayr, S., Yin, W., Harmon, P. A., McCafferty, J. F., Tyrrell, R. J., & Reed, R. A. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of pharmaceutical and biomedical analysis, 26(5-6), 739–747. [Link]
-
Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. [Link]
-
USP. (2006). USP Monographs: Captopril and Hydrochlorothiazide Tablets. USP29-NF24. [Link]
-
USP. (2006). USP Monographs: Hydrochlorothiazide Tablets. USP29-NF24. [Link]
-
SynThink. (n.d.). Hydrochlorothiazide Impurities & Related Compounds. Retrieved from [Link]
-
Bhatia, R., Katoch, S., & Kumar, D. (2012). Determination of hydrochlorothiazide and drugs in its combination by HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 355-364. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic approach towards degradation of HCTZ by hydrolysis. Retrieved from [Link]
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Application Note: Qualification and Use of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide as a Reference Standard
Abstract
In pharmaceutical analysis, the accuracy of quantitative and qualitative tests relies heavily on the quality of the reference standards used.[1][2][3] This document provides a comprehensive guide for the qualification and application of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a potential impurity and degradation product of the widely used diuretic, Hydrochlorothiazide (HCTZ).[4][5] These protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed methodologies for establishing this compound as a well-characterized secondary reference standard and its subsequent use in impurity profiling of Hydrochlorothiazide.
Introduction: The Imperative for Characterized Reference Standards
The US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) define reference standards as highly purified and well-characterized compounds essential for verifying the identity, strength, quality, and purity of drug substances and products.[1][2][3] While primary standards from official sources like USP are preferred, they are not always available for specific impurities or degradation products.[6] In such cases, it is necessary to establish an "in-house" or secondary reference standard.[6][7] This process involves rigorous analytical testing to confirm the material's identity and purity, ensuring it is fit for its intended analytical purpose.[3][8]
Hydrochlorothiazide (HCTZ) is a diuretic medication used to treat hypertension and edema.[9][10] During its synthesis or upon storage, various related substances can emerge as impurities or degradants.[11][12][13] this compound is one such related compound.[4] Its accurate quantification is critical for ensuring the safety and efficacy of HCTZ-containing drug products. This guide details the workflow for qualifying this specific compound and using it as a reference standard in a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Compound Overview
A clear understanding of the primary analyte and its related impurity is fundamental. The chemical structures and key physicochemical properties are presented below.
Caption: Chemical structures of Hydrochlorothiazide and its related compound.
Table 1: Physicochemical Properties
| Property | Hydrochlorothiazide | This compound |
| Synonym | 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-Chloro-3,4-dihydro-N-(hydroxymethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[4] |
| CAS Number | 58-93-5[14] | 2958-18-1[4][5] |
| Molecular Formula | C₇H₈ClN₃O₄S₂[14] | C₈H₁₀ClN₃O₅S₂[4][5] |
| Molecular Weight | 297.74 g/mol [14] | 327.77 g/mol [4][5] |
Part A: Qualification of the Reference Standard
The qualification process is a multi-step analytical endeavor to establish the identity, purity, and stability of the candidate reference material. This protocol ensures the material is suitable for its intended use in quantitative analysis.[7][8]
Caption: Workflow for the qualification of a secondary reference standard.
Protocol: Identity Confirmation
Objective: To unequivocally confirm the chemical structure of the candidate material.
-
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), serving as a definitive tool for structural elucidation.[15][16][17][18] The resulting spectra can be used to confirm the presence of the N-hydroxymethyl group and the integrity of the hydrochlorothiazide backbone.
-
Procedure:
-
Accurately weigh 5-10 mg of the standard.
-
Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Assign all proton and carbon signals. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[19] Aromatic protons are expected in the 6.51 to 7.70 ppm region.[19] The presence of the N-hydroxymethyl group should introduce unique signals not present in the HCTZ spectrum.
-
-
-
3.1.2 Mass Spectrometry (MS)
-
Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution MS (HRMS) can confirm the elemental composition.[6]
-
Procedure:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the standard in a suitable solvent like acetonitrile/water.
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Analysis: Verify the presence of the parent ion corresponding to the molecular weight of C₈H₁₀ClN₃O₅S₂ (327.77 g/mol ). For example, in positive mode, look for the [M+H]⁺ ion at m/z 328.
-
-
-
3.1.3 Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy identifies the functional groups present in the molecule. It serves as a valuable fingerprinting technique.[17]
-
Procedure:
-
Prepare a KBr pellet containing a small amount of the standard.
-
Acquire the IR spectrum.
-
Analysis: Identify characteristic absorption bands. Key vibrations include N-H stretching (3200-3400 cm⁻¹), S=O stretching from the sulfonamide group (1310-1350 cm⁻¹ and 1140-1180 cm⁻¹), and C-O stretching from the hydroxymethyl group.[17][19]
-
-
Protocol: Purity and Potency Assessment
Objective: To determine the purity of the reference standard, accounting for all potential impurities (organic, inorganic, water, residual solvents).
-
3.2.1 Purity by HPLC
-
Rationale: A stability-indicating HPLC method is used to separate the main component from all related substances and degradation products. The area percent of the main peak provides a measure of chromatographic purity.[9][20][21]
-
Procedure:
-
Preparation: Prepare a solution of the reference standard in the mobile phase or a suitable diluent at a concentration of approximately 0.5 mg/mL.
-
Chromatography: Inject the solution onto the HPLC system using the parameters outlined in Table 2.
-
Analysis: Integrate all peaks. Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Table 2: HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds.[12][20] |
| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 3.6 with H₃PO₄) : Acetonitrile (90:10 v/v) | Buffered aqueous-organic mobile phase is common for sulfonamides, ensuring peak shape and reproducibility.[20] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[22] |
| Detection | UV at 273 nm | Wavelength at which hydrochlorothiazide and related compounds exhibit strong absorbance.[9] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion.[9] |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures consistent retention times. |
-
3.2.2 Water Content (Karl Fischer Titration)
-
Rationale: Water is a common impurity that must be quantified as it does not have a UV response in HPLC.
-
Procedure: Determine the water content using a coulometric or volumetric Karl Fischer titrator according to standard procedures.
-
-
3.2.3 Residual Solvents (Headspace Gas Chromatography)
-
Rationale: To quantify any remaining solvents from the synthesis and purification process.
-
Procedure: Analyze the material according to USP <467> Residual Solvents methodology.
-
-
3.2.4 Mass Balance for Potency Assignment
-
Rationale: The final potency of the reference standard is calculated by accounting for all measured impurities. This "mass balance" approach provides a comprehensive assessment.
-
Calculation: Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue/Inorganics)
-
Part B: Application in Hydrochlorothiazide Impurity Profiling
Once qualified, the this compound reference standard can be used for the accurate quantification of this impurity in HCTZ API or drug product samples.
Caption: Workflow for using the qualified standard in an HPLC assay.
Protocol: Quantitative Analysis of Impurities in HCTZ
Objective: To determine the concentration of this compound in a sample of Hydrochlorothiazide.
-
4.1.1 Reagents and Materials
-
Qualified this compound Reference Standard (RS)
-
Hydrochlorothiazide API or sample to be tested
-
HPLC-grade acetonitrile, water, potassium phosphate monobasic, and phosphoric acid
-
-
4.1.2 Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the qualified RS into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Working Solution (e.g., 1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to volume with the mobile phase. This concentration should be relevant to the impurity specification limit (e.g., 0.1%).
-
Sample Solution (e.g., 1000 µg/mL of HCTZ): Accurately weigh about 100 mg of the HCTZ API sample into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
4.1.3 Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 2.
-
Perform a system suitability test (SST) by injecting the Standard Working Solution. The system is deemed ready if it meets the criteria in Table 3.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Inject the Standard Working Solution in replicate (e.g., n=5).
-
Inject the Sample Solution.
-
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry for accurate integration.[23] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision. |
| Resolution (Rs) | ≥ 2.0 between impurity and HCTZ | Ensures baseline separation for accurate quantification.[23] |
-
4.1.4 Calculation Calculate the amount of this compound in the HCTZ sample using the external standard formula:
Impurity (%) = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * (Potency_Std / 100) * 100
Where:
-
Area_Imp_Sample = Peak area of the impurity in the sample chromatogram
-
Area_Std = Average peak area of the impurity in the standard chromatogram
-
Conc_Std = Concentration of the Standard Working Solution (µg/mL)
-
Conc_Sample = Concentration of the HCTZ Sample Solution (µg/mL)
-
Potency_Std = Potency of the qualified RS, as determined in section 3.2.4
-
Conclusion
The establishment of a well-characterized reference standard for this compound is a prerequisite for the reliable monitoring of Hydrochlorothiazide purity. The protocols detailed in this application note provide a robust framework for the qualification of this secondary standard, encompassing identity confirmation and purity assessment. The subsequent application of this standard in a validated HPLC method ensures accurate and reproducible quantification, upholding the principles of scientific integrity and regulatory compliance in pharmaceutical development and quality control.
References
-
Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. (2016). ResearchGate. [Link]
-
Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. (n.d.). IntechOpen. [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). ResearchGate. [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). PubMed. [Link]
-
Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. (2024). Acta Chromatographica. [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). SciELO. [Link]
-
Development and Validation of RP-HPLC Method for Determination of Hydrochlorothiazide, Amiloride Hydrochloride and Related Impurities. (n.d.). ResearchGate. [Link]
-
Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Impurities and Degradants. (2011). Journal of Chromatographic Science. [Link]
-
Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants. (2011). PubMed. [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2012). ACS Publications. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung B. [Link]
-
Determination of Sulfonamides by NMR Spectroscopy. (1984). YAKHAK HOEJI. [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Reference Standard Qualification. (n.d.). CURRENTA. [Link]
-
USP Monographs: Hydrochlorothiazide. (n.d.). USP29-NF24. [Link]
-
Mechanistic approach towards degradation of HCTZ by hydrolysis. (2012). ResearchGate. [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
-
Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. (2017). Scirp.org. [Link]
-
Pharmaceutical Analytical Standards. (n.d.). PharmaCompare.com. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2021). National Institutes of Health. [Link]
-
Reference Standard Materials Program. (n.d.). Intertek. [Link]
-
Sustainable chromatographic quantitation of multi-antihypertensive medications. (2023). National Institutes of Health. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. [Link]
-
Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants. (2011). SciSpace. [Link]
-
Are We Embracing FDA's Messages? (2019). Contract Pharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]
-
New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Hydrochlorothiazide. (n.d.). PubChem. [Link]
-
Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation. (2011). National Institutes of Health. [Link]
-
Hydrochlorothiazide (sulfonamide drug). (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for In-Vitro Evaluation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide Activity
Introduction: Unveiling the Activity of a Novel Thiazide Derivative
7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide is a derivative of hydrochlorothiazide, a well-established thiazide diuretic. Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1][2] Their primary mechanism of action involves the inhibition of the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubules of the kidney.[3][4] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure.[1][2]
The chemical structure of this compound, featuring a sulfonamide group, also suggests a potential for interaction with carbonic anhydrases, a known target for another class of diuretics.[5] Therefore, a comprehensive in-vitro evaluation of this compound necessitates a multi-faceted approach to elucidate its primary activity and potential off-target effects.
These application notes provide detailed protocols for a suite of in-vitro assays designed to characterize the inhibitory activity of this compound against its putative primary target, the sodium-chloride symporter, and a key secondary target, carbonic anhydrase. Furthermore, protocols for assessing the general cytotoxicity of the compound are included, which are essential for early-stage drug development and safety assessment.[6][7]
I. Sodium-Chloride Symporter (NCC/SLC12A3) Inhibition Assay
The cornerstone for evaluating the activity of a thiazide-like compound is to measure its inhibitory effect on the sodium-chloride symporter. A robust method for this is a cell-based assay utilizing a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human SLC12A3 protein.[8][9] The activity of the transporter can be quantified by measuring the uptake of a radiolabeled ion, such as 22Na+.
Principle
HEK293 cells stably expressing human SLC12A3 are incubated with the test compound, this compound, at various concentrations. Subsequently, the cells are exposed to a solution containing radiolabeled 22Na+. The amount of radioactivity incorporated into the cells is directly proportional to the activity of the NCC transporter. A decrease in 22Na+ uptake in the presence of the test compound, relative to a vehicle control, indicates inhibition of the transporter.
Experimental Workflow: NCC Inhibition Assay
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Detailed Protocol
Materials:
-
Human Carbonic Anhydrase II (or other isoforms of interest).
-
p-Nitrophenyl acetate (p-NPA).
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 405 nm.
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create serial dilutions in Assay Buffer.
-
Prepare a working solution of Carbonic Anhydrase in Assay Buffer.
-
Prepare a fresh solution of p-NPA in a solvent like acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer + Substrate Solution (no enzyme).
-
Control (100% activity): Assay Buffer + Vehicle (DMSO) + Enzyme Solution.
-
Test Compound: Assay Buffer + Diluted Test Compound + Enzyme Solution.
-
Positive Control: Assay Buffer + Diluted Positive Control + Enzyme Solution.
-
-
Pre-incubation:
-
Add Assay Buffer, test compound/vehicle, and enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
| Parameter | Example Value | Notes |
| Enzyme | Human Carbonic Anhydrase II | Other isoforms can be used to assess selectivity. |
| Substrate | p-Nitrophenyl acetate (p-NPA) | Prepare fresh daily. |
| Final Compound Conc. | 1 nM to 100 µM | To cover a broad range of potential activities. |
| Pre-incubation Time | 15 minutes | To allow for inhibitor binding. |
| Kinetic Reading | 15 minutes | Ensure the reaction is in the linear phase. |
| Positive Control | Acetazolamide | A potent and well-characterized CA inhibitor. |
III. In-Vitro Cytotoxicity Assays
Assessing the cytotoxic potential of a new chemical entity is a critical step in drug development. [10]Here, we outline two common and robust methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity. [10][11]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [12]The amount of formazan produced is proportional to the number of viable cells. [7] Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
B. Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [10]The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells. [13] Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). [10]4. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum LDH release (from cells treated with a lysis buffer).
| Assay | Principle | Endpoint | Example Cell Line |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Formazan) | HEK293, HepG2 |
| LDH Release | Cell membrane integrity | Colorimetric (Formazan) | HEK293, HepG2 |
IV. Advanced In-Vitro Toxicity Screening (Considerations)
For a more comprehensive safety profile, especially as the compound progresses in development, more specialized in-vitro toxicity assays should be considered. These assays provide insights into potential organ-specific toxicities.
-
Hepatotoxicity Assays: Using primary human hepatocytes or 3D liver spheroids to assess drug-induced liver injury (DILI). [14][15]Assays can measure markers such as ATP levels, glutathione depletion, and reactive oxygen species (ROS) production. [15]* Cardiotoxicity Assays: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac function, such as changes in beat rate and electrophysiology (e.g., using multi-electrode arrays). [16][17]A key initial screen is the hERG inhibition assay to assess the risk of QT prolongation. [18]
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its activity on the sodium-chloride symporter and carbonic anhydrase, alongside a thorough assessment of its cytotoxic profile, researchers can gain critical insights into its pharmacological properties. Positive results from these assays would warrant further investigation, including selectivity profiling against other transporters and carbonic anhydrase isoforms, and progression to more complex in-vitro and in-vivo models to fully elucidate its therapeutic potential and safety.
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Siren, M. J., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Visualized Experiments, (137), 57651.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
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BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]
- Guo, L., & Smith, A. M. (2016). Cardiotoxicity Testing in Drug Development. Journal of Molecular and Genetic Medicine, 10(4), 231.
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Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]
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National Toxicology Program. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
- Akbari, P., & Khorasani-Zadeh, A. (2023). Hydrochlorothiazide. In StatPearls.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Hydrochlorothiazide? Retrieved from [Link]
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ION Biosciences. (n.d.). Sodium Indicators | Sodium Channel Assays. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]
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GoodRx. (2024, August 7). Thiazide Diuretics' Mechanism of Action. Retrieved from [Link]
- Zhang, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
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Axol Bioscience. (2024, March 18). Enhancing in vitro cardiotoxicity models with human iPSC technology. Retrieved from [Link]
- Tammaro, P., Shimomura, K., & Proks, P. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology, 491, 127–139.
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PortaCellTec Biosciences GmbH. (n.d.). Drug Transporter Assays. Retrieved from [Link]
- Al-Bayati, Z. A. F. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
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NMI. (n.d.). Xenopus Oocytes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Application of Xenopus Oocyte Model in the Study of Ion Channels. Retrieved from [Link]
- Wang, X., et al. (2025, February 11). Functional evaluation of novel compound heterozygous variants in SLC12A3 of Gitelman syndrome. Orphanet Journal of Rare Diseases, 20(1), 63.
- Bossi, E., et al. (2021). The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research. International Journal of Molecular Sciences, 22(16), 8887.
- Leippe, P., et al. (n.d.). Flow cytometry transport assay for SLC2A3 using HEK293 JumpIN TRex SLC2A3 WT-OE cells. PubChem BioAssay.
- Zhang, C., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter.
- van der Lubbe, N., et al. (2016).
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Discovery Life Sciences. (n.d.). Gentest® Transporter Interaction Services. Retrieved from [Link]
- Gamba, G. (2009). Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation. American Journal of Physiology-Renal Physiology, 297(4), F838–F848.
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Wikipedia. (n.d.). Sodium-chloride symporter. Retrieved from [Link]
- Gamba, G. (2005). The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs. American Journal of Physiology-Renal Physiology, 288(4), F838–F848.
- Hunter, R. W., et al. (2014). Acute inhibition of NCC does not activate distal electrogenic Na+ reabsorption or kaliuresis. American Journal of Physiology-Renal Physiology, 307(10), F1159–F1167.
- Lin, D. H., et al. (2022). Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease. Frontiers in Genetics, 13, 799224.
- Zhang, C., et al. (2024). Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases. Nature Structural & Molecular Biology, 31(8), 1435–1443.
- Zhang, C., et al. (2023). Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter.
- Lin, D. H., et al. (2022). Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease. Frontiers in Genetics, 13, 799224.
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Application Notes and Protocols for the Research Applications of Hydrochlorothiazide Impurities
Introduction
Hydrochlorothiazide (HCTZ), a cornerstone in the management of hypertension and edema, is a well-established thiazide diuretic.[1][2][3] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and stability. Consequently, the study of hydrochlorothiazide impurities is a critical aspect of drug development, quality control, and regulatory compliance.[1] These impurities can originate from the synthetic process, degradation of the drug product over time, or interaction with excipients.[1]
This guide provides a comprehensive overview of the research applications of hydrochlorothiazide impurities, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the identification of common impurities, their significance, and the analytical methodologies employed for their characterization and quantification.
The Significance of Impurity Profiling
Impurity profiling is not merely a regulatory hurdle; it is a fundamental scientific endeavor that ensures the safety and therapeutic efficacy of the final drug product.[1] The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above a certain threshold.[2] Understanding the impurity profile of hydrochlorothiazide allows for:
-
Safety Assessment: Identifying potentially toxic or genotoxic impurities.
-
Process Optimization: Refining the synthesis and manufacturing process to minimize impurity formation.
-
Stability Indicating Methods: Developing analytical methods that can resolve the API from its degradation products, thus ensuring the stability of the drug product over its shelf life.
-
Quality Control: Establishing specifications for the release of raw materials and finished products.[4]
Common Impurities of Hydrochlorothiazide
Several impurities associated with hydrochlorothiazide have been identified and characterized. These can be broadly categorized as process-related impurities and degradation products.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Chlorothiazide (Impurity A) | 58-94-6 | C₇H₆ClN₃O₄S₂ | Process & Degradation |
| 4-Amino-6-chlorobenzene-1,3-disulfonamide (Salamide/Impurity B) | 121-30-2 | C₆H₈ClN₃O₄S₂ | Process & Degradation |
| Hydrochlorothiazide Dimer (Impurity C) | 402824-96-8 | C₁₅H₁₆Cl₂N₆O₈S₄ | Process |
| 5-Chlorohydrochlorothiazide | 5233-42-1 | C₇H₈Cl₂N₃O₄S₂ | Process |
Formation Pathways of Key Impurities
The formation of these impurities is a direct consequence of the synthetic route and the inherent chemical stability of the hydrochlorothiazide molecule.
Caption: Formation pathways of key HCTZ impurities during synthesis and degradation.
Application 1: Reference Standards for Analytical Method Development and Validation
The most critical application of purified hydrochlorothiazide impurities is their use as reference standards.[1][4] These standards are indispensable for the development and validation of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to ensure the quality and consistency of the drug product.[5]
Protocol: Development of a Stability-Indicating HPLC Method for HCTZ and its Impurities
This protocol outlines the steps to develop a robust, stability-indicating HPLC method for the simultaneous determination of hydrochlorothiazide and its key impurities.
Objective: To develop and validate an RP-HPLC method capable of separating hydrochlorothiazide from its known impurities and degradation products.
Materials and Reagents:
-
Hydrochlorothiazide Reference Standard (USP or EP grade)[6]
-
Hydrochlorothiazide Impurity Reference Standards (Chlorothiazide, Salamide, etc.)[7][8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like HCTZ and its impurities.[9] |
| Mobile Phase A | 0.025 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | Buffering the mobile phase ensures consistent retention times and peak shapes.[10] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 20 | 60 | |
| 25 | 60 | |
| 30 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection | 272 nm | HCTZ and its impurities have significant absorbance at this wavelength. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the hydrochlorothiazide and each impurity reference standard in a suitable diluent (e.g., methanol or mobile phase) to prepare individual stock solutions.
-
Prepare a mixed standard solution containing hydrochlorothiazide and all impurities at appropriate concentrations.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the hydrochlorothiazide API or drug product in the diluent to achieve a known concentration.
-
-
Method Development and Optimization:
-
Inject the mixed standard solution and the sample solution into the HPLC system.
-
Evaluate the separation of all peaks. Adjust the mobile phase composition, gradient profile, pH, and column temperature as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants. This is typically done by spiking the drug substance with impurities and performing forced degradation studies.
-
Linearity: Analyze a series of solutions with increasing concentrations of hydrochlorothiazide and each impurity to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of impurities (spiked samples).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH, mobile phase composition, flow rate) to evaluate the method's reliability.
-
Caption: Workflow for developing a stability-indicating HPLC method for HCTZ.
Application 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[11][12][13] Hydrochlorothiazide impurities generated through these studies serve as crucial markers for the stability of the drug product.
Protocol: Forced Degradation of Hydrochlorothiazide
Objective: To investigate the degradation of hydrochlorothiazide under various stress conditions and identify the resulting degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 1-6 hours.[11]
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 1-6 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2-4 hours.[11]
-
Thermal Degradation: Dry heat at 60°C for 48 hours.[12]
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
Procedure:
-
Sample Preparation: Prepare separate solutions of hydrochlorothiazide in the respective stress media. For thermal and photolytic studies, expose the solid drug substance to the stress conditions.
-
Stress Application: Subject the samples to the specified stress conditions for the designated time periods.
-
Neutralization/Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Peak Identification: Compare the retention times of the degradation products with those of the known impurity reference standards. For unknown peaks, further characterization using LC-MS/MS is required to elucidate their structures.[14]
Expected Observations:
-
Acid and Base Hydrolysis: Expect the formation of 4-amino-6-chlorobenzene-1,3-disulfonamide (Salamide).[14]
-
Oxidative Degradation: Potential for the formation of Chlorothiazide.[15]
-
Thermal and Photolytic Stress: Hydrochlorothiazide may show varying degrees of stability under these conditions.[11][12]
Application 3: Toxicological Assessment
While the primary focus of impurity profiling is often on meeting regulatory requirements, a crucial application of isolated impurities is in toxicological studies. Understanding the toxicological profile of each impurity is essential for setting appropriate acceptance criteria.
For instance, one of the major impurities of hydrochlorothiazide, salamide (4-amino-6-chlorobenzene-1,3-disulfonamide), contains a primary amino group, a functional group that has been associated with potential carcinogenic activity.[15] Studies have been conducted to investigate the mutagenic activity of salamide to ensure the safety of hydrochlorothiazide drug products.[16]
Research Application: In Vitro Mutagenicity Assay (Ames Test) for a Novel HCTZ Impurity
Objective: To assess the mutagenic potential of a newly identified hydrochlorothiazide impurity using the bacterial reverse mutation assay (Ames test).
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a test substance to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.
Materials:
-
Purified novel hydrochlorothiazide impurity
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (from induced rat liver) for metabolic activation
-
Positive and negative controls
Procedure (Abridged):
-
Prepare a range of concentrations of the test impurity.
-
In separate test tubes, combine the tester strain, the test impurity (with and without S9 mix), and molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.
Conclusion
The research applications of hydrochlorothiazide impurities are multifaceted and integral to the development of safe and effective medications. From their essential role as reference standards in analytical method development and validation to their use in forced degradation studies and toxicological assessments, these compounds provide invaluable information for pharmaceutical scientists. The protocols and insights provided in this guide offer a framework for the systematic investigation and control of hydrochlorothiazide impurities, ultimately contributing to the quality and safety of this widely used therapeutic agent.
References
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- SynThink. (n.d.). Hydrochlorothiazide Impurities & Related Compounds.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method.
- Fang, X., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809.
- Ilieva-Tonova, E., et al. (2024). Quality Control of Hydrochlorothiazide Pharmaceuticals.
- Pharmaffiliates. (n.d.). hydrochlorothiazide and its Impurities.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method.
- Veeprho. (n.d.). Hydrochlorothiazide EP Impurity A | CAS 58-94-6.
- Alfa Omega Pharma. (n.d.). Hydrochlorothiazide Impurities | 58-93-5 Certified Reference Substance.
- Guna Mallikarjuna, et al. (2022). Forced Degradation Studies for Telmisartan and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Research, 14(4), 48-71.
- Desai, R., et al. (2022). ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 27-38.
- Shaikh, J. S., et al. (n.d.). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO. International Journal of Research in Pharmaceutical and Nano Sciences.
- El-Gizawy, S. M., et al. (2021). Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. Chemical Papers, 75, 1-12.
- ResearchGate. (n.d.). Purification and identification of an impurity in bulk hydrochlorothiazide.
- Shah, T., et al. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews.
- National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide - Pharmaceutical Drugs.
- Acta Chromatographica. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review.
- International Journal of Pharmaceutical Sciences and Drug Research. (2022). ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 27-38.
- Sigma-Aldrich. (n.d.). Hydrochlorothiazide USP Reference Standard.
- Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
- Journal of Analytical & Pharmaceutical Research. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Journal of Analytical & Pharmaceutical Research, 3(4).
- ResearchGate. (n.d.). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity.
- SynZeal. (n.d.). Hydrochlorothiazide EP Impurity A | 58-94-6.
- USP29-NF24. (n.d.). USP Monographs: Hydrochlorothiazide.
- Molecules. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(23), 5698.
- Semantic Scholar. (n.d.). Figure 2 from SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM.
- Journal of the Brazilian Chemical Society. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23(3), 440-450.
- Research Journal of Pharmacy and Technology. (n.d.).
- Veeprho. (n.d.). Hydrochlorothiazide Impurities and Related Compound.
- ResearchGate. (n.d.). (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
- American Journal of Analytical Chemistry. (2016). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 816-839.
- Journal of Applied Pharmaceutical Science. (n.d.).
- International Journal of Drug Delivery Technology. (n.d.).
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- 4. Hydrochlorothiazide Impurities | SynZeal [synzeal.com]
- 5. Hydrochlorothiazide Impurities | 58-93-5 Certified Reference Substance [alfaomegapharma.com]
- 6. ヒドロクロロチアジド United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. Hydrochlorothiazide EP Impurity A | 58-94-6 | SynZeal [synzeal.com]
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- 13. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
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- 16. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide in Pharmaceutical Actives and Formulations
Abstract & Introduction
Hydrochlorothiazide (HCTZ) is a foundational therapeutic agent in the management of hypertension and edema. As a member of the thiazide diuretic class, its mechanism relies on inhibiting electrolyte reabsorption in the distal convoluted tubules of the kidneys. The synthesis and storage of HCTZ can lead to the formation of various impurities, which must be rigorously controlled to ensure the safety and efficacy of the final drug product.
This application note details a highly specific, sensitive, and robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide (CAS 2958-18-1), a potential process-related impurity.[1][2][][4] This impurity is plausibly formed through the reaction of the hydrochlorothiazide molecule with formaldehyde, a common reagent used in its synthesis.[5][6]
The control of such impurities is mandated by global regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, require the identification and quantification of impurities above specific thresholds.[7][8][9] Therefore, a validated analytical procedure is not merely a quality control measure but a critical component of any regulatory submission. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a field-proven methodology grounded in established scientific principles.
Scientific Principles & Method Rationale
The successful quantification of a low-level impurity in the presence of a high-concentration active pharmaceutical ingredient (API) necessitates an analytical method with exceptional resolving power and sensitivity.
-
Chromatographic Mode: Reverse-Phase HPLC: RP-HPLC is the technique of choice for its unparalleled ability to separate compounds with minor differences in polarity. In this application, a non-polar C18 stationary phase is used. The impurity, this compound, contains a hydroxymethyl group (-CH₂OH), rendering it slightly more polar than the parent HCTZ molecule. This polarity difference is the key to achieving chromatographic separation. The more polar impurity will have less affinity for the non-polar column and will, therefore, elute earlier than the main HCTZ peak.
-
Mobile Phase Strategy: Gradient Elution: A gradient elution program, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach provides two distinct advantages:
-
Optimal Resolution: It ensures that early-eluting polar impurities, including the target analyte, are well-resolved from the solvent front and each other.
-
Efficiency: It shortens the total run time by accelerating the elution of the more retained, less polar components, including the main HCTZ peak and any potential non-polar impurities.[10][11] A phosphate buffer is included to maintain a consistent pH (around 3.0), which suppresses the ionization of silanol groups on the silica-based column and ensures symmetrical, reproducible peak shapes for the acidic sulfonamide moieties.
-
-
Detection: UV Spectrophotometry: Both hydrochlorothiazide and its related substances contain a benzothiadiazine ring system, which acts as a chromophore, strongly absorbing ultraviolet (UV) light.[12] Based on published spectra and common practice in HCTZ analysis, a detection wavelength of 270 nm is selected to provide high sensitivity for both the parent drug and its key impurities, including the primary degradation products chlorothiazide and 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[9][13]
Visualized Experimental Workflow
The following diagram outlines the logical flow of the quantitative analysis process, from initial sample handling to the final data evaluation.
Caption: Workflow for the quantitative analysis of HCTZ impurity.
Detailed Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standards:
-
Hydrochlorothiazide (USP or EP Reference Standard)
-
This compound (Certified Reference Material)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 35.0 | |
| 35.1 | |
| 40.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (A): Accurately weigh about 25 mg of HCTZ Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).
-
Impurity Stock Solution (B): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).
-
System Suitability Solution (SST): Transfer 5.0 mL of Standard Stock Solution (A) and 1.0 mL of Impurity Stock Solution (B) into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains HCTZ (≈ 250 µg/mL) and the impurity (≈ 10 µg/mL).
-
Standard Solution: Transfer 1.0 mL of Impurity Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with Diluent. (Concentration ≈ 1.0 µg/mL).
-
Sample Solution: Accurately weigh an amount of HCTZ drug substance or powdered tablets equivalent to 50 mg of HCTZ into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with Diluent. (Nominal HCTZ concentration ≈ 500 µg/mL).
System Suitability and Analysis
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the initial gradient composition.
-
SST: Make five replicate injections of the SST solution.
-
SST Acceptance Criteria:
-
The relative standard deviation (%RSD) for the peak area of this compound must be ≤ 5.0%.
-
The resolution between the HCTZ peak and the this compound peak must be ≥ 2.0.
-
The tailing factor for the this compound peak must be ≤ 2.0.
-
-
Analysis: If the SST criteria are met, proceed with the analysis by injecting the Diluent (as a blank), the Standard Solution, and the Sample Solution.
Calculation
The percentage of the impurity in the sample is calculated using the following formula:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) × (Conc_Std / Conc_Sample) × 100
Where:
-
Area_Imp_Sample = Peak area of the impurity in the Sample Solution chromatogram.
-
Area_Imp_Std = Average peak area of the impurity in the Standard Solution chromatograms.
-
Conc_Std = Concentration (µg/mL) of the impurity in the Standard Solution.
-
Conc_Sample = Nominal concentration (µg/mL) of HCTZ in the Sample Solution.
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be validated according to ICH Q2(R2) guidelines.[5][14][15] Validation demonstrates that the protocol is fit for its intended purpose.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, impurity-spiked sample, and stressed samples (acid, base, peroxide, heat, light).[16][17][18][19] | Peak for the impurity is pure and resolved from all other peaks (degradants, excipients, API). Resolution > 2.0. |
| Linearity | Analyze impurity solutions at a minimum of five concentrations, from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%). | Correlation coefficient (r²) ≥ 0.998. |
| Range | Established by confirming acceptable linearity, accuracy, and precision within the defined concentration interval. | As defined by linearity study. |
| Accuracy | Perform recovery studies by spiking the impurity into the sample matrix at three levels (e.g., LOQ, 100%, 150% of spec limit) in triplicate. | Mean recovery between 90.0% and 110.0%. |
| Precision | Repeatability: Six replicate analyses of a spiked sample. Intermediate Precision: Repeatability test on a different day with a different analyst/instrument. | %RSD ≤ 10.0% for repeatability. Overall %RSD for intermediate precision ≤ 15.0%. |
| LOQ | Determine the lowest concentration that provides a signal-to-noise ratio (S/N) of ≥ 10 and meets accuracy/precision criteria. | S/N ≥ 10. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min) and assess impact on results. | SST criteria are met; results are not significantly affected. |
Logical Relationship of Impurity Formation
The formation of this compound is a logical consequence of the HCTZ synthesis process, which utilizes formaldehyde. The nucleophilic sulfonamide group of HCTZ can react with formaldehyde to form the hydroxymethyl adduct.
Caption: Formation pathway of the target impurity from HCTZ.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound in pharmaceutical samples. The described RP-HPLC method is specific, linear, accurate, and precise, making it an ideal tool for routine quality control, stability studies, and regulatory submissions. By explaining the causality behind the experimental choices and grounding the protocol in ICH validation principles, this guide serves as a trustworthy resource for ensuring the quality and safety of hydrochlorothiazide-containing medicines.
References
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (n.d.). SciELO. Retrieved from [Link]
-
Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. (n.d.). Research and Reviews. Retrieved from [Link]
-
Mechanistic approach towards degradation of HCTZ by hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
-
Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. (n.d.). Research and Reviews. Retrieved from [Link]
-
Forced Degradation Studies for Telmisartan and Hydrochlorothiazide. (2022, May 30). ProQuest. Retrieved from [Link]
-
Hydrochlorothiazide Impurities & Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
DETERMINATION OF RELATED SUBSTANCES IN HYDROCHLOROTHIAZIDE TABLETS BY RP HPLC. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]
-
Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved from [Link]
-
SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]
-
Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
-
HPLC Method for Analysis of Hydrochlorothiazide. (n.d.). SIELC Technologies. Retrieved from [Link]
-
(PDF) Degradation of hydrochlorothiazide in water. (2006, August 6). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]
-
Determination of hydrochlorothiazide and drugs in its combination by HPLC. (n.d.). JOCPR. Retrieved from [Link]
-
Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]
-
Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide. (2001). Journal of Pharmaceutical Sciences, 90(11), 1800-1809. Retrieved from [Link]
-
Hydrochlorothiazide EP Impurity A. (n.d.). SynZeal. Retrieved from [Link]
-
Validation of the RP–HPLC method for analysis of hydrochlorothiazide and captopril in tablets. (2010, August 10). ResearchGate. Retrieved from [Link]
-
New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
This compound. (n.d.). Dalton Research Molecules. Retrieved from [Link]
-
This compound. (n.d.). BIOGEN Científica. Retrieved from [Link]
- Production method of hydrochlorothiazide. (2016, January 27). Google Patents.
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- 2. This compound | CAS 2958-18-1 [daltonresearchmolecules.com]
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- 6. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajrcps.com [ajrcps.com]
- 13. japsonline.com [japsonline.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. rroij.com [rroij.com]
- 18. rroij.com [rroij.com]
- 19. ijrpns.com [ijrpns.com]
Application Note: A Stability-Indicating HPLC Protocol for Monitoring Hydrochlorothiazide and Its Primary Degradation Product
Abstract
This comprehensive application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of the diuretic drug Hydrochlorothiazide (HCTZ) and its primary hydrolytic degradation product, 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). Developed in alignment with International Council for Harmonisation (ICH) guidelines, this protocol is designed for researchers, quality control analysts, and drug development professionals. We provide a step-by-step procedure, the scientific rationale behind methodological choices, and a framework for method validation to ensure trustworthiness and reliability. The protocol includes forced degradation procedures to demonstrate specificity and elucidate the degradation pathway, ensuring the method is fit for its intended purpose in stability and quality assessment.
Introduction: The Imperative for Degradation Monitoring
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[1] As with any pharmaceutical compound, HCTZ is susceptible to degradation under various environmental conditions, such as exposure to acid, base, and oxidation.[2][3] The formation of degradation products can potentially reduce the efficacy of the drug product and introduce safety concerns. Therefore, a validated, stability-indicating analytical method—one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants—is critical for ensuring the quality, safety, and shelf-life of HCTZ formulations.
The primary degradation pathway for HCTZ is hydrolysis, which leads to the cleavage of the thiadiazine ring. This process results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA), the main impurity of concern.[4][5][6] This application note presents a detailed HPLC protocol specifically optimized to separate and quantify HCTZ from DSA, thereby providing a reliable tool for stability studies and routine quality control.
The Chemistry of Hydrochlorothiazide Degradation
Understanding the degradation mechanism is fundamental to developing a targeted analytical method. HCTZ's core structure, a 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is susceptible to hydrolysis.[1] Under acidic or basic conditions, the heterocyclic ring opens, followed by the loss of a formaldehyde molecule, yielding the primary degradant, DSA.[4][5]
This transformation eliminates the structural component responsible for the diuretic activity and results in a compound with a different polarity and chromatographic behavior, which allows for effective separation via reversed-phase HPLC.
Sources
- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
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- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Sulfonamide Diuretic Derivatives
Introduction
Sulfonamide-based drugs represent a cornerstone of modern medicine, extending far beyond their initial role as antimicrobial agents.[1][2] A critical class within this group is the sulfonamide diuretics, indispensable in the management of hypertension and edema.[3][4] These compounds exert their therapeutic effects by modulating ion transport within the nephrons of the kidney, primarily targeting key proteins such as carbonic anhydrases and various sodium and chloride cotransporters.[5][6][7] The development of novel sulfonamide diuretic derivatives with improved efficacy, selectivity, and safety profiles necessitates robust and reliable preclinical screening methods.[1][8]
Cell-based assays are fundamental tools in this discovery pipeline, offering a biologically relevant environment to assess compound cytotoxicity, elucidate mechanisms of action, and quantify potency against specific molecular targets.[9][10][11] This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays tailored for the evaluation of sulfonamide diuretic derivatives, designed for researchers, scientists, and drug development professionals.
Section 1: Foundational Assessment: Cell Viability and Cytotoxicity
Rationale: Before investigating the specific functional activity of a compound, it is imperative to determine its inherent cytotoxicity. This foundational screen establishes a therapeutic window—a concentration range where the compound does not induce widespread cell death—ensuring that observations in subsequent functional assays are due to specific target engagement rather than general toxicity.[9][11][12] Assays like the resazurin reduction test provide a rapid, sensitive, and cost-effective method to quantify cellular metabolic health.[10]
Workflow for General Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity using a resazurin-based assay.
Protocol 1: Resazurin Reduction Assay for Cell Viability
This protocol provides a method for quantifying the metabolic activity of cells, which correlates with viability.
Materials:
-
HEK293, MDCK, or other relevant renal epithelial cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Test sulfonamide derivatives and a positive control (e.g., Doxorubicin)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no-cell" (media only) and "vehicle control" (cells + vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration stock of each sulfonamide derivative in complete medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to the appropriate wells. For vehicle control wells, add 50 µL of medium containing the same concentration of solvent (e.g., 0.1% DMSO).
-
Incubation: Return the plate to the incubator for 24 to 72 hours, depending on the desired exposure time.
-
Assay: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so that the fluorescence of the vehicle control wells is well above the background but not saturated.
-
Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value |
| Cell Line | HEK293 or MDCK |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| Resazurin Conc. | 15 µg/mL (final) |
| Readout | Fluorescence (Ex/Em: 560/590 nm) |
Section 2: Primary Target Engagement: Carbonic Anhydrase (CA) Inhibition
Rationale: Many sulfonamide diuretics function as potent inhibitors of carbonic anhydrase (CA) isoforms.[1][13] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[14] In the kidney, this activity is crucial for bicarbonate reabsorption and pH regulation. Inhibition of CA leads to changes in intracellular pH (pHi). This principle can be exploited to create a functional cell-based assay using pH-sensitive fluorescent indicators like BCECF-AM.[15][16]
Mechanism of CA Inhibition and pHi Regulation
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative slows the conversion of CO₂ to bicarbonate and protons, impairing the cell's ability to recover from an acid load.
Protocol 2: Intracellular pH (pHi) Recovery Assay for CA Activity
This protocol measures the rate of pHi recovery after an acid load, which is dependent on CA activity.
Materials:
-
HEK293 cells (or cells overexpressing a specific CA isoform like CA-IX).[13]
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4.
-
Prepulse buffer: 30 mM NH₄Cl in HBS, pH 7.4.
-
Acetazolamide (a known CA inhibitor) as a positive control.[14]
-
Fluorescence plate reader capable of ratiometric measurements or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto 96-well clear-bottom black plates or glass-bottom dishes and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a 5 µM BCECF-AM loading solution in HBS. Add Pluronic F-127 (0.02% final concentration) to aid dye solubilization.
-
Wash cells once with HBS.
-
Add 100 µL of the loading solution to each well and incubate for 30-45 minutes at 37°C.
-
-
Compound Incubation: Wash cells twice with HBS to remove extracellular dye. Add HBS containing the test sulfonamide derivatives or controls (vehicle, acetazolamide) and incubate for 15-20 minutes.
-
Inducing Acid Load (NH₄Cl Prepulse Technique):
-
Place the plate in the reader and begin recording baseline fluorescence.
-
Acquire a stable baseline for 1-2 minutes.
-
Rapidly exchange the buffer with the NH₄Cl Prepulse buffer. This will cause an initial alkalinization as NH₃ diffuses in and is protonated.
-
After 3-5 minutes, rapidly exchange the buffer back to HBS (containing the test compounds). The rapid efflux of NH₃ leaves behind H⁺, causing a sharp drop in pHi (acidification).
-
-
Measurement of pHi Recovery:
-
Immediately monitor the recovery of fluorescence as the cell extrudes acid to restore its resting pHi. This recovery phase is partly dependent on CA-catalyzed hydration of metabolic CO₂.
-
Measure the fluorescence ratio by alternating excitation between ~490 nm and ~440 nm (the isosbestic point), while measuring emission at ~535 nm.[15][17]
-
-
Calibration (Optional but Recommended): At the end of the experiment, expose cells to high-K⁺ buffers of known pH (e.g., pH 6.5, 7.0, 7.5) containing a protonophore like nigericin to create a calibration curve of fluorescence ratio vs. pHi.
Data Analysis:
-
Calculate the 490/440 fluorescence ratio for each time point.
-
Determine the initial rate of pHi recovery (dpHi/dt) by fitting a linear regression to the first 1-2 minutes of the recovery phase after acidification.
-
Compare the recovery rates of compound-treated cells to vehicle-treated cells. Potent CA inhibitors will significantly reduce the rate of pHi recovery.
-
Generate a dose-response curve to calculate the IC₅₀ for inhibition of pHi recovery.
Section 3: Ion Cotransporter Functional Assays
Sulfonamide diuretics also include powerful inhibitors of the Na-K-Cl (NKCC) and Na-Cl (NCC) cotransporters, which are responsible for a large portion of salt reabsorption in the kidney.[18][19]
Na-K-Cl Cotransporter (NKCC) Activity Assay
Rationale: Loop diuretics like furosemide and bumetanide target NKCC.[3][18] NKCC mediates the coupled movement of Na⁺, K⁺, and Cl⁻ ions across the plasma membrane. Its activity can be measured by quantifying the influx of a potassium analog, such as non-radioactive Thallium (Tl⁺), using a Tl⁺-sensitive fluorescent probe.[20]
Workflow for a Fluorescence-Based Ion Influx Assay
Caption: A streamlined workflow for measuring ion cotransporter activity using a thallium influx assay.
Protocol 3: Thallium (Tl⁺) Influx Assay for NKCC Activity
Materials:
-
HEK293 or T84 cells (which endogenously express NKCC1). For NKCC2 studies, a stably transfected cell line is required.[7][21]
-
FluxOR™ Thallium Detection Kit (or similar Tl⁺-sensitive dye).
-
Chloride-free buffer (e.g., replace Cl⁻ salts with gluconate salts).
-
Stimulus buffer containing Thallium sulfate (Tl₂SO₄).
-
Bumetanide (a known NKCC inhibitor) as a positive control.
-
Fluorescence plate reader with automated injectors.
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate and grow to 90-100% confluency.
-
Dye Loading: Prepare and load the Tl⁺-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.
-
Compound Addition: After loading, add the test sulfonamide derivatives or controls (vehicle, bumetanide) diluted in assay buffer to the wells. Allow a pre-incubation period of 10-30 minutes.
-
Measurement of Tl⁺ Influx:
-
Place the plate in the fluorescence reader (e.g., Ex/Em: 490/525 nm).
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Using the reader's injector, add the Tl⁺-containing stimulus buffer to initiate cotransporter activity.
-
Immediately begin a kinetic read, recording fluorescence every 1-2 seconds for 2-3 minutes. Tl⁺ influx through active NKCC will cause a rapid increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence increase for each well by calculating the slope of the first 60 seconds of the kinetic curve.
-
Normalize the rates, with the vehicle control representing 100% activity and a high concentration of bumetanide representing 0% activity.
-
Plot the normalized activity (%) against the logarithm of the compound concentration to determine the IC₅₀.
-
| Parameter | Recommended Value |
| Cell Line | HEK293-NKCC2 or T84 |
| K⁺ Tracer | Thallium (Tl⁺) |
| Positive Control | Bumetanide (10 µM) |
| Readout | Kinetic Fluorescence |
Na-Cl Cotransporter (NCC) Activity Assay
Rationale: Thiazide diuretics specifically inhibit NCC in the distal convoluted tubule.[19][22] NCC activity is tightly regulated by phosphorylation via the WNK-SPAK kinase cascade; therefore, assays must be conducted in cells where this pathway is active.[23] A robust method involves co-expressing NCC with a chloride-sensitive fluorescent protein, where Cl⁻ influx quenches the fluorescence signal.[23]
Protocol 4: Chloride-Quench Assay for NCC Activity
Materials:
-
HEK293 stable cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.[23]
-
Constitutively active WNK4 or SPAK kinase may be required for robust NCC phosphorylation and activity.
-
Low-Chloride Buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4.
-
High-Chloride Buffer: 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
Hydrochlorothiazide (HCTZ) as a positive control.[23]
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Plate the stable NCC-YFP cells in a 96-well clear-bottom black plate and grow to confluency.
-
Buffer Exchange and Compound Addition:
-
Wash cells three times with the Low-Chloride Buffer to remove extracellular chloride and maximize the signal window.
-
Add 100 µL of Low-Chloride Buffer containing the test sulfonamide derivatives or controls (vehicle, HCTZ).
-
Incubate for 15-20 minutes at room temperature.
-
-
Measurement of Cl⁻ Influx:
-
Place the plate in the fluorescence reader (e.g., Ex/Em: 485/528 nm).
-
Establish a stable baseline fluorescence.
-
Using an injector, add an equal volume of High-Chloride Buffer to initiate Cl⁻ influx through active NCC.
-
Immediately begin a kinetic read, recording the decrease (quenching) of YFP fluorescence over 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates, with the vehicle control representing 100% activity and a high concentration of HCTZ representing 0% activity.
-
Plot the normalized activity (%) against the logarithm of the compound concentration to determine the IC₅₀.
-
References
- SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. PMC, National Institutes of Health.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Sulfonamide: Mechanism of Action & Uses. Study.com.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (2025). Advanced Journal of Chemistry, Section B.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health.
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- Fluorescent Ion and pH Indicators. Biotium.
- The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Fluorescent pH-indicators. TdB Labs AB.
- Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie.
- Fluorescent Ion Indicators. Biotium.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- pH Indicators. Thermo Fisher Scientific.
- Intracellular pH. Stratech.
- Sulfonamide (medicine). Wikipedia.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Molecular Motions Involved in Na-K-Cl Cotransporter-mediated Ion Transport and Transporter Activation Revealed by Internal Cross-linking between Transmembrane Domains 10 and 11/12. PubMed Central.
- Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology.
- Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases. National Institutes of Health.
- The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs. PubMed Central.
- The site and mode of action of some sulfonamide-derived diuretics. PubMed.
- Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). American Physiological Society.
- Rare mutations in the human Na-K-Cl cotransporter (NKCC2) associated with lower blood pressure exhibit impaired processing and transport function. PubMed Central.
- Thiazide-Sensitive NCC (Sodium-Chloride Cotransporter) in Human Metabolic Syndrome. Hypertension.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The site and mode of action of some sulfonamide-derived diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
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- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. stratech.co.uk [stratech.co.uk]
- 17. pH Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
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- 19. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rare mutations in the human Na-K-Cl cotransporter (NKCC2) associated with lower blood pressure exhibit impaired processing and transport function - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Use of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide in proteomics research
Application Note & Protocols
Topic: Use of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Harnessing this compound as a Novel Covalent Probe for Proteomic Target Discovery
Abstract
The identification of protein targets for small molecules is a cornerstone of drug discovery and chemical biology. Chemical proteomics utilizes specialized molecular probes to map these interactions directly within complex biological systems.[1][2] This guide introduces this compound, a derivative of the well-characterized diuretic hydrochlorothiazide[3][4], as a potential novel covalent chemical probe. We propose a dual-action mechanism where the hydrochlorothiazide scaffold directs the molecule to specific binding sites, and the N-hydroxymethyl group acts as a latent electrophile for covalent modification of proximal nucleophilic residues. This document provides the theoretical framework, detailed experimental protocols for validation and application, and data interpretation guidelines for researchers seeking to explore this compound's utility in target identification and validation.
Introduction: The Need for Novel Covalent Probes
Chemical proteomics and Activity-Based Protein Profiling (ABPP) have revolutionized our ability to understand drug-protein interactions and enzyme function in native environments.[5][6] These approaches rely on chemical probes, small molecules engineered with a reactive group ("warhead") and a reporter tag, to covalently label proteins of interest.[7] While established warheads like sulfonyl fluorides and acrylamides have proven invaluable[8][9], there is a continuous need for novel reactive groups with unique selectivity profiles to expand the "ligandable" proteome.
This compound presents an intriguing candidate for a new class of chemical probes. It combines two key features:
-
A Recognition Scaffold: The hydrochlorothiazide core is a known inhibitor of the sodium-chloride cotransporter[4][10], suggesting it may retain affinity for this or other related proteins, thereby guiding the probe to a specific subset of the proteome.
-
A Latent Reactive Group: The N-hydroxymethyl moiety is structurally analogous to the reactive species formed from formaldehyde, a well-known, albeit broad-spectrum, cross-linking agent in proteomics.[3][11] This group can be activated under physiological conditions to form a reactive electrophilic iminium ion, capable of covalently modifying nucleophilic amino acid side chains.
We hypothesize that this compound can function as an affinity-guided covalent probe , where initial non-covalent binding confers selectivity, followed by irreversible covalent modification.
Proposed Mechanism of Action
The utility of this compound as a probe is predicated on a two-step mechanism:
-
Target Recognition (Affinity-Based): The hydrochlorothiazide portion of the molecule engages in non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within a protein's binding pocket. This initial binding event increases the local concentration of the probe near potential target proteins.
-
Covalent Modification (Reactivity-Based): The N-hydroxymethyl group, upon binding, is positioned to react with a nearby nucleophilic amino acid residue (e.g., Lysine, Cysteine, Histidine). This reaction is proposed to proceed via the formation of a transient, electrophilic iminium intermediate, which is then attacked by the nucleophilic residue to form a stable, covalent bond. This process effectively "locks" the probe onto its target protein.
Caption: Proposed dual mechanism of the chemical probe.
PART I: IN VITRO VALIDATION & PROTOCOLS
This section provides protocols to validate the fundamental reactivity and labeling capability of the probe with a purified protein.
Protocol 1.1: In Vitro Labeling of a Model Protein
Objective: To determine if this compound can covalently label a purified protein. Carbonic Anhydrase is a suitable model as it is known to bind sulfonamides.
Materials:
-
This compound (Probe)
-
Purified Human Carbonic Anhydrase II (CA-II)
-
Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
4x Laemmli SDS-PAGE Loading Buffer
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Click chemistry reagents (e.g., Copper(II) sulfate, TBTA, Sodium Ascorbate)
Procedure:
-
Prepare Probe Stock: Prepare a 10 mM stock solution of the probe in DMSO.
-
Protein Preparation: Prepare a 1 mg/mL (approx. 34 µM) solution of CA-II in Labeling Buffer.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 29 µL of the CA-II solution.
-
Add 1 µL of the 10 mM probe stock solution (final probe concentration: ~330 µM, 10x molar excess). For a no-probe control, add 1 µL of DMSO.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
-
Quenching (Optional): Add 1 µL of Quenching Solution to stop the reaction, though removal of excess probe is typically sufficient.
-
Reporter Tag Conjugation (Click Chemistry):
-
To the 30 µL reaction, add azide-fluorophore to a final concentration of 100 µM.
-
Add pre-mixed click chemistry catalyst (e.g., 1 mM Copper(II) sulfate/TBTA ligand and 5 mM Sodium Ascorbate).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for Analysis:
-
Add 10 µL of 4x Laemmli buffer to the reaction.
-
Heat at 95°C for 5 minutes.
-
-
Analysis:
-
SDS-PAGE: Load 15 µL of the sample onto a 12% polyacrylamide gel. After electrophoresis, visualize the gel using a fluorescent scanner at the appropriate wavelength for your chosen fluorophore. A fluorescent band at the molecular weight of CA-II (~29 kDa) in the probe-treated lane, but not the control, indicates successful labeling.
-
Mass Spectrometry: For confirmation, the unlabeled and labeled protein samples can be analyzed by intact protein mass spectrometry to observe the mass shift corresponding to the addition of the probe.
-
Data Interpretation:
A successful labeling event will be confirmed by a mass increase on the target protein. This data can be summarized for clarity.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm, Da) |
| Carbonic Anhydrase II | ~29,023 | ~29,023 | N/A |
| Labeled CA-II (Probe) | ~29,023 | ~29,350 | +327 |
Note: The expected mass shift is the molecular weight of the probe (327.77 g/mol ). Observed mass may vary slightly based on instrument calibration.
PART II: PROTEOME-WIDE TARGET IDENTIFICATION
This section outlines a comprehensive workflow to identify the cellular targets of the probe from a complex biological sample, such as a cell lysate.
Caption: Workflow for proteome-wide target identification.
Protocol 2.1: Cell Lysate Labeling and Target Enrichment
Objective: To label, enrich, and identify protein targets of the probe from a total cell proteome.
Procedure:
-
Lysate Preparation: Harvest cultured cells (e.g., HEK293T) and lyse in a buffer compatible with labeling (e.g., PBS with a mild detergent, no primary amines like Tris). Determine protein concentration using a BCA assay.
-
Proteome Labeling:
-
Dilute 1 mg of total protein to 1 mg/mL in labeling buffer.
-
Add the probe from a 10 mM DMSO stock to a final concentration of 100 µM. Use a DMSO-only control.
-
Incubate at 37°C for 1 hour.
-
-
Click Chemistry: Add Biotin-Azide (or another azide-handle) and click chemistry reagents as described in Protocol 1.1, step 5.
-
Protein Precipitation: Perform a chloroform/methanol precipitation to remove excess reagents and detergents. Resuspend the protein pellet in a buffer containing 1% SDS.
-
Streptavidin Enrichment:
-
Incubate the biotinylated proteome with streptavidin-coated magnetic beads for 1 hour at room temperature to capture labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be: 1% SDS in PBS, 8 M urea in PBS, and finally PBS alone.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM, 56°C for 30 min).
-
Alkylate free cysteines with iodoacetamide (20 mM, room temp for 30 min in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Sample Cleanup: Collect the supernatant containing the cleaved peptides. Desalt the peptides using a C18 StageTip or equivalent prior to mass spectrometry analysis.
Protocol 2.2: LC-MS/MS Analysis and Data Interpretation
Procedure:
-
Analyze the desalted peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Search the resulting raw data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. Label-free quantification (LFQ) or spectral counting can be used for relative quantification.
PART III: TARGET VALIDATION
Enrichment alone is not sufficient for target validation. A competitive binding experiment is the gold standard to demonstrate that the probe binds to a specific site.
Protocol 3.1: Competitive Profiling with a Competitor Molecule
Objective: To validate true targets by demonstrating that pre-incubation with a non-reactive competitor molecule (e.g., the parent drug, hydrochlorothiazide) prevents probe labeling.
Caption: Logic of a competitive binding experiment.
Procedure:
-
Prepare Lysate: Prepare cell lysate as described in Protocol 2.1.
-
Set up Reactions: Prepare two identical aliquots of the proteome (1 mg each).
-
Tube A (Control): Add DMSO.
-
Tube B (Competition): Add a high concentration (e.g., 50-100x molar excess) of the competitor, hydrochlorothiazide.
-
-
Pre-incubation: Incubate both tubes at 37°C for 30 minutes to allow the competitor to bind to its targets.
-
Probe Labeling: Add the this compound probe to both tubes at the standard concentration (e.g., 100 µM). Incubate for 1 hour.
-
Enrichment and Analysis: Proceed with the full workflow as described in Protocols 2.1 and 2.2 for both samples.
-
Quantitative Analysis: Use quantitative proteomics (e.g., LFQ) to compare the abundance of each identified protein between the control and competition samples.
Data Interpretation: A true target of the probe will show a significantly reduced signal in the competition sample (Tube B) compared to the control sample (Tube A). Off-targets or non-specifically bound proteins will show similar abundance in both conditions.
| Protein ID | LFQ Intensity (Control) | LFQ Intensity (Competition) | Fold Change (Comp./Control) | Validation Status |
| P55062 | 1.5 x 10^8 | 9.8 x 10^6 | 0.065 | Validated Target |
| Q9Y6K5 | 8.2 x 10^7 | 7.9 x 10^7 | 0.96 | Non-specific |
| P02768 | 1.1 x 10^9 | 1.0 x 10^9 | 0.91 | Non-specific |
References
-
Klockenbusch, C., O'Hara, J. E., & Kast, J. (2012). Advancing Formaldehyde Cross-Linking Towards Quantitative Proteomic Applications. Analytical and Bioanalytical Chemistry, 404(4), 1057-67. [Link]
-
Sutherland, B. W., Toews, J., & Kast, J. (2015). Formaldehyde cross-linking and structural proteomics: Bridging the gap. Methods, 89, 48-55. [Link]
-
StatPearls. (2023). Hydrochlorothiazide. StatPearls Publishing. [Link]
-
Wikipedia. (2024). Hydrochlorothiazide. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydrochlorothiazide? [Link]
-
Li, Z., et al. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. Proteomics. [Link]
-
Stanford Medicine. Chemical proteomics and its application to drug discovery. [Link]
-
Creative Biolabs. Chemical Proteomics. [Link]
-
Wikipedia. (2024). Activity-based proteomics. [Link]
-
Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 338. [Link]
-
Willems, L. I., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Journal of the American Chemical Society, 135(33), 12414-12425. [Link]
-
Chung, C., et al. (2012). Tetrakis (hydroxymethyl) phosphonium chloride as a covalent cross-linking agent for cell encapsulation within protein-based hydrogels. Biomacromolecules, 13(11), 3912-3916. [Link]
-
Wikipedia. (2024). Sulfonamide. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Protein Science, 30(8), 1541-1557. [Link]
-
Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5(23), 3814-3820. [Link]
-
Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Chemical Communications, 51(46), 9444-9457. [Link]
-
Chemistry LibreTexts. (2022). Reactions of Amides. [Link]
-
Lu, K. Y. (2020). Chemoproteomics: Towards Global Drug Target Profiling. ChemBioChem, 21(22), 3189-3191. [Link]
-
Piga, I., et al. (2025). Formaldehyde Fixation Helps Preserve the Proteome State during Single-Cell Proteomics Sample Processing and Analysis. Journal of Proteome Research, 24(4), 1624-1635. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP): a versatile and powerful strategy for functional proteomics. Methods in molecular biology (Clifton, N.J.), 528, 23-34. [Link]
-
Shannon, D. A., et al. (2014). Chemical proteomic discovery of a human mitochondrial protein complex of unknown function. Journal of the American Chemical Society, 136(16), 5942-5945. [Link]
Sources
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- 2. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formaldehyde cross-linking and structural proteomics: Bridging the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydrochlorothiazide Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of hydrochlorothiazide (HCTZ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this important class of diuretic agents. The synthesis of the 2H-1,2,4-benzothiadiazine 1,1-dioxide core, while established, presents several challenges that can impact yield, purity, and scalability. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for hydrochlorothiazide? The predominant industrial synthesis involves the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide (also known as DSA or salamide) with an aldehyde, most commonly formaldehyde or its polymer equivalent, paraformaldehyde.[1][2] This reaction is typically performed in an aqueous or non-aqueous medium and results in the formation of the dihydro-benzothiadiazine ring system.[1][3]
Q2: What are the critical impurities encountered during HCTZ synthesis? Researchers must be vigilant for three main classes of impurities:
-
Starting Material: Residual 4-amino-6-chloro-1,3-disulfonamide (DSA) from an incomplete reaction.[4]
-
Oxidized Byproduct: Chlorothiazide, which forms via the oxidation of the desired hydrochlorothiazide product.[5]
-
Dimer/Trimer Impurities: These are process-related impurities formed when formaldehyde acts as a linking agent between two or more hydrochlorothiazide molecules.[4][6][7] A common example is an HCTZ-CH2-HCTZ isomer.[5][8]
Q3: Why is controlling impurity levels so critical? Regulatory bodies like the FDA and ICH have stringent guidelines for impurity levels in active pharmaceutical ingredients (APIs).[9] The toxicity of many process-related impurities is often unknown.[9] For instance, the starting material DSA contains a primary amino group, a functional group that has been historically associated with potential carcinogenic activity, making its removal a priority.[5][7] Therefore, robust process control and purification are essential for ensuring the safety and therapeutic efficacy of the final drug product.[10]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Consistently Low Reaction Yields
Q: My reaction yield for the cyclization of DSA with formaldehyde is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yields in this synthesis are a common challenge and can stem from multiple factors.[6][11] A systematic approach is the most effective way to troubleshoot this issue.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Conditions | The cyclization reaction is sensitive to temperature, reactant concentration, and reaction time. Many literature procedures report modest yields (e.g., ~46%) without optimization.[12] | Conduct small-scale trial reactions to optimize parameters.[11] Monitor the reaction progress by TLC or HPLC to determine the ideal reaction endpoint and avoid product degradation over time. |
| Presence of Moisture | If using a non-aqueous solvent system, trace amounts of water can interfere with the reaction or promote side reactions. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents (like paraformaldehyde) in a controlled environment (e.g., glove box or under an inert atmosphere).[11] |
| Inappropriate Catalyst Use (Acid/Base) | While some protocols use acid or base catalysts, their presence can surprisingly promote the formation of dimer and trimer impurities, which complicates purification and can lower the isolated yield of the desired product.[6] | Consider performing the reaction in the absence of any acid or base. Several improved processes report higher yields and purity by reacting DSA and paraformaldehyde in water or an alcohol without a catalyst.[6][12] |
| Inefficient Mixing | In heterogeneous reactions (e.g., with solid paraformaldehyde), poor mixing can lead to localized concentration gradients and incomplete conversion.[11] | Ensure the stirring rate is sufficient to maintain a uniform suspension of all reactants throughout the reaction. |
Problem 2: Significant Formation of Process-Related Impurities
Q: My final product is contaminated with unacceptable levels of chlorothiazide and a dimer impurity. How can I minimize their formation?
A: The formation of these impurities is directly linked to the reaction mechanism and conditions. Understanding their origin is key to prevention.
Workflow for Minimizing Impurity Formation
Caption: Logic flow for minimizing key impurities in HCTZ synthesis.
Detailed Solutions:
-
Minimizing Dimer/Trimer Impurities:
-
Causality: Formaldehyde can react with the nucleophilic nitrogen atoms (at positions N2, N4) or the sulfonamide group of a fully formed hydrochlorothiazide molecule. This intermediate can then react with another HCTZ molecule, creating a methylene bridge (HCTZ-CH2-HCTZ).[4][8] This side reaction is often accelerated by the presence of acid or base.[6]
-
Solution: The most effective strategy is to conduct the synthesis by reacting DSA with paraformaldehyde in the absence of acid or base.[6][12] This approach has been shown to significantly reduce the generation of dimer impurities to levels below 0.10%.[12]
-
-
Minimizing Chlorothiazide Formation:
-
Causality: Chlorothiazide is the oxidized analogue of hydrochlorothiazide. Its formation can occur if the dihydro-benzothiadiazine ring is subjected to oxidizing conditions during the reaction or workup.[5]
-
Solution: Avoid harsh oxidizing agents during workup. If the reaction is run at high temperatures for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon blanket) to minimize air oxidation.[11]
-
Problem 3: Purification Challenges
Q: I am struggling to purify my crude hydrochlorothiazide. Simple recrystallization is not removing the dimer impurity effectively. What is a more robust purification method?
A: Due to the structural similarity of the impurities, co-crystallization is common. A more effective method involves exploiting the acidic nature of the sulfonamide protons on the hydrochlorothiazide molecule.
Experimental Protocol: Purification of Crude Hydrochlorothiazide
-
Dissolution: Suspend the crude hydrochlorothiazide product in water.
-
Basification: Add an aqueous base, such as ammonium hydroxide or sodium hydroxide solution, dropwise while stirring.[12][13] Continue adding the base until the solid completely dissolves. The hydrochlorothiazide deprotonates to form a water-soluble salt. Many organic impurities, including the dimer, are less soluble in the basic aqueous medium.
-
Clarification (Optional): Add a small amount of activated charcoal to the solution, stir for 15-20 minutes, and then filter through a bed of Celite or hyflo to remove the charcoal and any insoluble impurities.[9]
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a dilute mineral acid (e.g., aqueous HCl) dropwise with vigorous stirring to adjust the pH to approximately 6-7.[12]
-
Isolation: The purified hydrochlorothiazide will precipitate out of the solution as a white solid. Allow the suspension to stir in the cold for 30-60 minutes to ensure complete crystallization.
-
Final Steps: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water until the washings are neutral, and dry the product under vacuum. This method can yield hydrochlorothiazide with a purity of at least 99.5%.[6]
Problem 4: Ambiguous Product Characterization
Q: My HPLC shows a clean peak, but the ¹H NMR spectrum is complex, suggesting I don't have a pure product. How can I resolve this?
A: This discrepancy often arises when an impurity co-elutes with the main product in HPLC under a specific method. Unambiguous characterization requires a multi-technique approach.
| Analytical Technique | Application & Rationale |
| HPLC Method Development | The co-elution of impurities is a common issue.[14] Vary the mobile phase composition (e.g., ratio of methanol/acetonitrile to buffered water), change the buffer pH, or try a different column (e.g., C8 instead of C18) to achieve better separation.[15][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS is invaluable for identifying impurities. It can confirm the molecular weight of the main peak and detect co-eluting species with different mass-to-charge ratios, such as the dimer impurity.[8][17] |
| Advanced NMR Spectroscopy | If a dimer or other isomer is suspected, standard ¹H NMR may not be sufficient for definitive structure elucidation. Use 2D NMR techniques like COSY, NOESY, and HMQC/HSQC to establish connectivity and definitively assign the structure of the product and any impurities.[8] |
Section 3: Representative Experimental Protocol
This protocol describes an improved, environmentally friendly synthesis of hydrochlorothiazide.
Synthesis of Hydrochlorothiazide from 4-amino-6-chlorobenzene-1,3-disulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 eq) and deionized water (approx. 8-10 volumes).
-
Reagent Addition: While stirring the suspension, add paraformaldehyde (0.4-0.5 eq).
-
Reaction: Heat the reaction mixture to 95-100°C (reflux) and maintain this temperature for 4-6 hours.[12] Monitor the reaction progress by HPLC or TLC.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude hydrochlorothiazide will precipitate as a solid.
-
Filtration: Filter the solid product using a Buchner funnel, wash it with a small amount of cold methanol, followed by a thorough wash with deionized water.[9]
-
Purification: Purify the crude solid using the acid-base purification protocol detailed in the "Purification Challenges" section above to obtain high-purity hydrochlorothiazide.[9][12]
Section 4: Key Mechanistic Pathway
The core of hydrochlorothiazide synthesis is the intramolecular cyclization reaction. The diagram below illustrates this key transformation.
Caption: Key mechanism for the formation of the hydrochlorothiazide ring system.
References
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-
National Center for Biotechnology Information. "Hydrochlorothiazide". PubChem. Available from: [Link]
-
Gpatindia. "HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses". Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts, 2020-10-19. Available from: [Link]
-
Veeprho. "Hydrochlorothiazide Impurities and Related Compound". Veeprho. Available from: [Link]
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Hindawi. "Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices". Hindawi. Available from: [Link]
-
ResearchGate. "(PDF) Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2". ResearchGate, 2025-08-07. Available from: [Link]
-
MDPI. "Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators". MDPI. Available from: [Link]
-
ResearchGate. "The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives". ResearchGate. Available from: [Link]
-
Quick Company. "Process For The Preparation Of Hydrochlorothiazide". Quick Company. Available from: [Link]
- Google Patents. "WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide". Google Patents.
- Google Patents. "WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide". Google Patents.
-
ResearchGate. "Purification and identification of an impurity in bulk hydrochlorothiazide". ResearchGate, 2025-08-07. Available from: [Link]
-
PhaRxmon Consulting LLC. "Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide". PhaRxmon Consulting LLC. Available from: [Link]
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European Patent Office. "A PROCESS FOR MANUFACTURING HIGH PURITY HYDROCHLOROTHIAZIDE". Googleapis.com, 2022-02-28. Available from: [Link]
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International Journal of Scientific Research and Engineering Development. "A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium". International Journal of Scientific Research and Engineering Development. Available from: [Link]
-
PubMed. "Purification and identification of an impurity in bulk hydrochlorothiazide". PubMed. Available from: [Link]
-
AKJournals. "Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review in: Acta Chromatographica Volume 36 Issue 4 (2024)". AKJournals, 2024-01-12. Available from: [Link]
- Google Patents. "US3043840A - Purification process for hydrochlorothiazide". Google Patents.
-
Medical News Today. "Hydrochlorothiazide: Side effects, uses, dosage, and more". Medical News Today, 2024-06-20. Available from: [Link]
-
Hindawi. "Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Their Impurities and Degradation Products". Hindawi. Available from: [Link]
-
ResearchGate. "Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review". ResearchGate, 2025-08-06. Available from: [Link]
-
National Center for Biotechnology Information. "Hydrochlorothiazide". NCBI Bookshelf, 2025-08-07. Available from: [Link]
-
MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview". MDPI. Available from: [Link]
- Google Patents. "CN105272937A - Production method of hydrochlorothiazide". Google Patents.
-
Semantic Scholar. "SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY". Semantic Scholar. Available from: [Link]
-
SingleCare. "What to expect on hydrochlorothiazide". SingleCare, 2025-12-05. Available from: [Link]
-
Drugs.com. "Hydrochlorothiazide Side Effects: Common, Severe, Long Term". Drugs.com, 2025-11-17. Available from: [Link]
-
Semantic Scholar. "Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity". Semantic Scholar, 2025-08-06. Available from: [Link]
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Technical Support Center: Optimizing HPLC Separation of Hydrochlorothiazide and Its Impurities
Welcome to the technical support center dedicated to the robust analysis of hydrochlorothiazide (HCTZ) and its related impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we move beyond mere procedural lists to explore the underlying scientific principles governing the separation, enabling you to not only execute methods but also to intelligently troubleshoot and optimize them.
Our approach is built on a foundation of scientific integrity, drawing from established pharmacopeial methods and peer-reviewed literature to provide you with a trustworthy and authoritative resource.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of hydrochlorothiazide and its impurities.
Q1: What are the critical impurities of hydrochlorothiazide that I need to separate?
A1: The primary impurities of concern for hydrochlorothiazide, as often cited in pharmacopeias, include process-related impurities and degradation products.[1] Key impurities to monitor are:
-
Chlorothiazide (Impurity A): A known process impurity and potential degradant.[2][3]
-
4-amino-6-chloro-1,3-benzenedisulfonamide (Salamide or Impurity B): A key starting material in the synthesis of HCTZ.[3][4][5]
-
Hydrochlorothiazide Dimer Impurity (Impurity C): An impurity that can form during the manufacturing process.[3][6][7]
Q2: What type of HPLC column is typically recommended for this separation?
A2: A reversed-phase C18 column is the most common and effective choice for separating hydrochlorothiazide from its key impurities.[8][9][10] Columns with a particle size of 3.5 µm to 5 µm are frequently used in validated methods.[11][12] The specific brand and model can be selected based on your laboratory's standard operating procedures and available resources.
Q3: What mobile phase composition is a good starting point?
A3: A common starting point for the mobile phase is a mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol.[9][10] A phosphate buffer at a slightly acidic pH (around 3.0-3.5) is often used to ensure the consistent ionization state of the analytes.[11][13] A gradient elution, where the proportion of the organic modifier is increased over time, is generally necessary to achieve a good separation of all impurities with varying polarities.[11][14]
Q4: What detection wavelength should I use?
A4: Hydrochlorothiazide and its impurities have UV absorbance maxima around 270-285 nm.[9][10] A detection wavelength of 273 nm is commonly employed for this analysis.[15] However, for simultaneous determination with other drugs or to enhance sensitivity for certain impurities, other wavelengths like 225 nm may be used.[13][16]
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Problem 1: Poor Resolution Between Hydrochlorothiazide and Chlorothiazide
Q: My chromatogram shows overlapping or poorly resolved peaks for hydrochlorothiazide and its main impurity, chlorothiazide. What steps can I take to improve the separation?
A: This is a common challenge due to the structural similarity of the two compounds. Here’s a systematic approach to improving their resolution:
Step 1: Verify and Optimize Mobile Phase pH The ionization state of both hydrochlorothiazide and chlorothiazide is pH-dependent, which significantly impacts their retention on a reversed-phase column.[16] A small change in the mobile phase pH can lead to a significant change in selectivity.
-
Action: Carefully prepare your aqueous buffer and confirm its pH. If you are using a phosphate buffer, ensure it is within its effective buffering range. Try adjusting the pH in small increments (e.g., ± 0.2 pH units) to see the effect on resolution. A slightly more acidic pH, around 3.0, often provides good results.[11]
Step 2: Adjust the Gradient Slope A steep gradient can cause peaks to elute too quickly and merge. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.[14]
-
Action: If you are using a gradient method, try decreasing the rate of change of the organic modifier concentration, especially during the elution window of the critical pair. A good starting point is a broad "scouting" gradient (e.g., 5-95% organic over 20-30 minutes) to identify the elution region, followed by a shallower gradient in that specific region.[14]
Step 3: Evaluate the Organic Modifier While acetonitrile is common, switching to methanol or using a ternary mixture (e.g., acetonitrile/methanol/buffer) can alter the selectivity of the separation.
-
Action: Try replacing acetonitrile with methanol in your mobile phase. Keep the same gradient profile initially and observe the changes in retention times and resolution.
Step 4: Lower the Column Temperature Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks.
-
Action: If your HPLC system has a column thermostat, try reducing the temperature from ambient to a controlled temperature, for example, 25°C or 20°C.
Problem 2: Peak Tailing of the Hydrochlorothiazide Peak
Q: The peak for my main analyte, hydrochlorothiazide, is showing significant tailing. This is affecting my integration and quantification. What is causing this and how can I fix it?
A: Peak tailing is a common issue in HPLC and can have several causes.[17][18] For a basic compound like hydrochlorothiazide, it often points to secondary interactions with the stationary phase.[19]
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[20]
-
Action: Reduce the concentration of your sample or decrease the injection volume. If the peak shape improves, you have identified the issue.
-
-
Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH). At mid-range pH, these can be deprotonated (-Si-O⁻) and interact with basic analytes like hydrochlorothiazide, causing peak tailing.[19]
-
Action 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Action 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 0.1% (v/v) is a good starting point.
-
Action 3: Use a Modern, High-Purity Column: Newer generation HPLC columns are made with high-purity silica and are more effectively end-capped, resulting in fewer accessible silanol groups and better peak shapes for basic compounds.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can expose more silanol groups and lead to peak tailing.[17]
-
Action: If the above steps do not resolve the issue, try replacing the column with a new one of the same type. If the new column provides a good peak shape, your old column has likely reached the end of its life.
-
Problem 3: Unstable Retention Times
Q: I am observing a drift or random fluctuation in the retention times of my peaks from one injection to the next. What could be the cause of this poor reproducibility?
A: Unstable retention times are a critical issue, especially in a regulated environment, and often point to problems with the HPLC system itself or inadequate method parameters.[21]
Logical Flow for Diagnosing Retention Time Instability:
Caption: Diagnostic workflow for unstable retention times.
Detailed Troubleshooting Steps:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will drift, especially in gradient analysis.[22]
-
Action: Ensure your method includes a sufficient equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
HPLC System Issues (Leaks and Pump Problems): Fluctuations in pump pressure are a common cause of shifting retention times.[17][21] This can be due to air bubbles in the pump, worn pump seals, or leaks in the system.
-
Action: Check the system pressure. If it is fluctuating, degas your mobile phases thoroughly.[22] Purge the pump to remove any trapped air bubbles. Inspect all fittings for leaks. If the problem persists, the pump seals may need to be replaced.
-
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause retention time drift.[22]
-
Action: Prepare fresh mobile phase daily. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
-
Column Temperature Fluctuations: The temperature of the column can affect retention times.[22] If the ambient laboratory temperature is not stable, this can lead to drift.
-
Action: Use a column oven or thermostat to maintain a constant, controlled temperature for the column throughout the analysis.
-
Experimental Protocols
Recommended Starting HPLC Method
This method is a good starting point for the separation of hydrochlorothiazide and its main impurities. Optimization may be required based on your specific instrumentation and column.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.
-
Dissolve in a diluent such as a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To ensure your method is stability-indicating, it's crucial to perform forced degradation studies.[10][23][24][25]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.[15]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.[15]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[23]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[10]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[15]
Analyze the stressed samples using your HPLC method and check for the resolution between the hydrochlorothiazide peak and any degradation product peaks.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- Guna Mallikarjuna, et al. (2022, May 30). Forced Degradation Studies for Telmisartan and Hydrochlorothiazide. ProQuest.
- SIELC Technologies. (2018, February 16). 1,3-Benzenedisulfonamide, 4-amino-6-chloro.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Phenomenex. (2022, May 20).
- Hermann TW, et al.
- (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- SynThink.
- (Year not available).
- Javed S. Shaikh, et al. SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO.
- (2018, December 28). Advancing USP compendial methods for fixed dose combinations: A case study of metoprolol tartrate and hydrochlorothiazide tablets. PMC - PubMed Central.
- LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
- (Year not available).
- Resolian. HPLC-UV Method Development for Highly Polar Impurities.
- (Year not available). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences.
- TargetMol. Hydrochlorothiazide Impurity C.
- (2025, August 6). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity.
- SynZeal. Hydrochlorothiazide EP Impurity A.
- Swarna Priya K, et al. DETERMINATION OF RELATED SUBSTANCES IN HYDROCHLOROTHIAZIDE TABLETS BY RP HPLC.
- (2018, December 28). Advancing USP compendial methods for fixed dose combinations_ A case study of metoprolol tartrate and hydrochlorothiazide tablet. ScienceOpen.
- (2016, July 21).
- Pharmaffili
- SynThink Research Chemicals.
- K. LAKSHMI PRAMEELA, et al. Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method with Photodiode Array Detection for the Simultaneous Quantification of Quinapril and Hydrochlorthiazide in Bulk and Tablet Dosage Forms. asian journal of chemistry.
- (Year not available). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH.
- (Year not available). Quality Control of Hydrochlorothiazide Pharmaceuticals. Semantic Scholar.
- (2023, August 19).
- Sigma-Aldrich.
- SCION Instruments. HPLC Troubleshooting Guide.
- Conquer Scientific.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- (Year not available). HPLC Troubleshooting Guide.
- LGC Standards. 4-Amino-6-chloro-1,3-benzenedisulfonamide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- PubChem. 4-Amino-6-chloro-1,3-benzenedisulfonamide.
- Cayman Chemical. 4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2).
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Stability and degradation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. This document is designed to offer practical, in-depth insights into potential experimental challenges.
Introduction
This compound is a known impurity and derivative of the widely used diuretic, Hydrochlorothiazide (HCTZ). The introduction of the N-hydroxymethyl group presents unique stability challenges that are critical to understand during drug development, formulation, and analysis. This guide will address these specific issues, building upon the well-established knowledge of HCTZ's degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is anticipated to proceed through two main pathways, stemming from the liabilities of both the N-hydroxymethyl group and the core hydrochlorothiazide structure.
-
Reversion to Hydrochlorothiazide: The N-hydroxymethyl group is susceptible to hydrolysis, which can lead to the release of formaldehyde and the parent compound, Hydrochlorothiazide (HCTZ). This reversion is a significant pathway to consider, especially in aqueous solutions.
-
Hydrolysis of the Thiazide Ring: Similar to HCTZ, the dihydro-1,2,4-benzothiadiazine ring can undergo hydrolysis. This typically leads to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA), a common degradant of HCTZ.[1]
Q2: Under what conditions is this compound most likely to degrade?
A2: Degradation is often accelerated by exposure to stress conditions. Based on the chemistry of N-hydroxymethyl compounds and sulfonamides, the following conditions are of particular concern:
-
Alkaline Conditions: N-hydroxymethyl compounds can exhibit instability in alkaline environments, which can catalyze the release of formaldehyde.[2]
-
Acidic and Neutral Hydrolysis: The parent HCTZ molecule is known to degrade under acidic, basic, and neutral hydrolytic conditions.[3][4] Therefore, prolonged exposure to aqueous environments, especially at elevated temperatures, is likely to cause degradation.[5]
-
Oxidative Stress: While specific data on the N-hydroxymethyl derivative is limited, HCTZ degrades under oxidative stress. It is prudent to assume the derivative will exhibit similar sensitivity.
-
Photostability: HCTZ has been reported to be sensitive to light.[6] Therefore, photostability studies are recommended for this compound.
Q3: What are the expected degradation products I should be monitoring in my analytical studies?
A3: A comprehensive stability-indicating method should be capable of separating and quantifying the following key compounds:
-
This compound (the parent compound)
-
Hydrochlorothiazide (HCTZ)
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)
-
Formaldehyde (though challenging to analyze by HPLC, its presence can be inferred or measured by other techniques)
Troubleshooting Guide
Issue 1: Rapid loss of the main peak corresponding to this compound in solution.
| Potential Cause | Troubleshooting Steps |
| pH-dependent hydrolysis | Investigate the pH of your sample solution. The N-hydroxymethyl group may be rapidly hydrolyzing back to HCTZ. Prepare solutions in buffers of varying pH (acidic, neutral, and alkaline) to assess stability. |
| Elevated Temperature | Ensure that sample storage and handling are conducted at controlled, and preferably reduced, temperatures. HCTZ is known to be unstable upon heating in solution.[5] |
| Solvent Effects | Evaluate the stability of the compound in different solvents. Protic solvents, especially water, are more likely to facilitate hydrolysis. |
Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | Attempt to identify the new peaks. Compare their retention times with those of HCTZ and DSA standards. Use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks. |
| Reaction with Excipients | If working with a formulation, consider the possibility of interactions between the active pharmaceutical ingredient (API) and excipients. Conduct compatibility studies with individual excipients. |
| Secondary Degradation | Primary degradants like HCTZ can further degrade to DSA and other products. A time-course study can help to elucidate the degradation pathway. |
Issue 3: Poor recovery of the compound from a formulation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the sample extraction procedure. Ensure the chosen solvent effectively solubilizes the compound from the formulation matrix. Sonication or vortexing may improve extraction efficiency. |
| Degradation during Extraction | The extraction process itself (e.g., due to pH or temperature) may be causing degradation. Analyze samples immediately after extraction and consider using milder extraction conditions. |
| Adsorption to Surfaces | The compound may be adsorbing to container surfaces or filtration membranes. Use silanized glassware and evaluate different filter materials for compatibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 1 hour.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Diagram 1: Predicted Degradation Pathway
Caption: Predicted degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Peak Loss
Sources
- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Welcome to the technical support center for the synthesis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this specific Hydrochlorothiazide (HCTZ) derivative. As a key impurity and a potential metabolite, understanding its formation is crucial for process control and drug safety assessment. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Section 1: Understanding the Core Reaction Mechanism
The synthesis of this compound involves the reaction of the primary sulfonamide group at the 7-position of the HCTZ molecule with formaldehyde. While seemingly straightforward, this reaction is a delicate equilibrium that can be pushed towards undesirable side products, primarily the formation of methylene-bridged dimers.
The core of the challenge lies in the dual reactivity of the desired product. The initial reaction forms the N-hydroxymethyl intermediate, which is the target molecule. However, this intermediate is itself a reactive electrophile. Under certain conditions, it can react with another molecule of nucleophilic HCTZ, leading to a condensation reaction that forms a stable, but undesirable, dimer impurity.[1][2][3] Controlling the reaction kinetics and equilibrium is therefore paramount to maximizing the yield of the monomeric hydroxymethyl product.
Sources
- 1. Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction between toluene-p-sulphonamide and formaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. This guide is designed to provide expert-driven, field-proven insights into potential challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, delving into the causality behind experimental observations and providing actionable solutions.
Synthesis & Purity
Question 1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in the synthesis of sulfonamides are a common challenge.[1] The primary culprits are often related to the reactivity of the starting materials and reaction conditions.[1]
-
Causality: The synthesis of this compound likely involves the reaction of a sulfonyl chloride with an amine. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into an unreactive sulfonic acid, thereby reducing the yield.[1] Additionally, inappropriate base or solvent selection can negatively impact the nucleophilicity of the amine and the stability of the reactants.[1]
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.[1][2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[1]
-
Optimize Base and Solvent: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert under the reaction conditions and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[1]
-
Control Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]
-
Temperature Control: Some sulfonyl chlorides can be thermally unstable. If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration.[2]
-
Question 2: I'm observing an unexpected peak in my HPLC analysis of the synthesized compound. What could this impurity be?
The presence of impurities is a critical aspect of drug development and requires careful characterization.[3][4] For this compound, several possibilities exist.
-
Potential Impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Hydrolysis Products: As mentioned, hydrolysis of the sulfonyl chloride starting material can lead to the corresponding sulfonic acid.
-
Degradation Products of Hydrochlorothiazide: Hydrochlorothiazide itself can degrade, and its degradants could be present.[5][6]
-
Formaldehyde: N-hydroxymethyl compounds can be unstable and may release formaldehyde.[7][8][9] This is a critical consideration, especially under certain pH and temperature conditions.
-
Related Compounds: The synthesis may produce structurally similar compounds.[4][]
-
-
Identification Strategy:
-
Review Synthesis Pathway: Carefully examine the reaction mechanism for potential side reactions.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weight of the unknown impurity, providing clues to its structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products and see if they match the unknown peak.[4]
-
Reference Standards: If available, co-injecting reference standards of potential impurities (e.g., hydrochlorothiazide, formaldehyde derivatives) can confirm their presence.[3][11]
-
Stability & Degradation
Question 3: My sample of this compound shows signs of degradation over time. What are the stability concerns and how can I mitigate them?
The stability of N-hydroxymethyl compounds can be a significant concern.[8]
-
Mechanism of Degradation: The N-hydroxymethyl group can be labile and may undergo hydrolysis to release formaldehyde and the parent sulfonamide.[7][8] This process can be influenced by pH, temperature, and the presence of moisture. Hydrochlorothiazide itself is known to be unstable upon heating and in solution at room temperature.[12]
-
Mitigation Strategies:
-
Storage Conditions: Store the compound in a cool, dry, and dark place to minimize thermal and photo-degradation.
-
pH Control: The stability of N-hydroxymethyl compounds can be pH-dependent.[8] Buffering solutions to an optimal pH (if known) can help to slow degradation.
-
Solvent Selection: Use aprotic and anhydrous solvents for storing solutions to minimize hydrolysis.
-
Question 4: I suspect formaldehyde is being released from my compound. How can I detect and quantify it?
The release of formaldehyde is a critical safety and quality attribute to monitor for N-hydroxymethyl compounds.[7][9]
-
Detection and Quantification Methods:
-
Colorimetric Assays: There are established colorimetric methods for the detection of formaldehyde.[8]
-
HPLC with Derivatization: Formaldehyde can be derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable product that can be readily detected and quantified by HPLC with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the sensitive detection of volatile formaldehyde.
-
Analytical Characterization
Question 5: I am developing an HPLC method for the analysis of this compound. What are the key parameters to consider?
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of hydrochlorothiazide and its related compounds.[4][5][13]
-
Method Development Considerations:
| Parameter | Recommendation | Rationale |
| Column | A reverse-phase C18 column is a common starting point for separating moderately polar compounds like sulfonamides.[5][13] | Provides good retention and separation for a wide range of analytes. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5][13] | Allows for the optimization of retention time and peak shape by adjusting the buffer pH and organic modifier concentration. |
| Detection | UV detection is suitable for compounds containing a chromophore. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.[5][13] | Provides a robust and sensitive detection method. |
| Flow Rate | Typically in the range of 0.8-1.5 mL/min. | Balances analysis time with separation efficiency. |
| Injection Volume | Dependent on the concentration of the sample and the sensitivity of the detector. | Should be optimized to avoid peak distortion and detector saturation. |
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5][6]
Experimental Workflows & Diagrams
Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Logical Relationship of Potential Impurities
Caption: Potential sources of impurities in the final product.
References
-
SynThink. Hydrochlorothiazide Impurities & Related Compounds. Available from: [Link]
-
Veeprho. Hydrochlorothiazide Impurities and Related Compound. Available from: [Link]
-
Pharmaffiliates. Hydrochlorothiazide-impurities. Available from: [Link]
- Welch, K. J., Bergren, M. S., & Phillips, A. M. (2000). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of pharmaceutical and biomedical analysis, 22(1), 25–34.
- West, J. D., Gionfriddo, M. R., & Hopkins, C. R. (2018). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. MedChemComm, 9(4), 643–648.
-
SynThink Research Chemicals. This compound | 2958-18-1. Available from: [Link]
- Ross, D., Farmer, P. B., Gescher, A., & Hickman, J. A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(10), 1773–1781.
- Siregar, C. J. P., & Martono, S. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Borneo Journal of Pharmacy, 4(2), 99-108.
-
Wikipedia. Formaldehyde releaser. Available from: [Link]
- Patel, R. P., Patel, M. R., & Patel, K. R. (2014). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Journal of Taibah University for Science, 8(4), 348-360.
- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2015). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 8(12), 1629-1635.
- Todeschini, V., Mendes, C., Segatto Silva, M. A., & Oliveira, P. R. (2020). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 16(2), 176–180.
- Al-Ghannam, S. M. (2021). Development of a Visible Spectrophotometric Analysis for Hydrochlorothiazide in Pure and Pharmaceutical Dosage Forms. International Journal of Drug Delivery Technology, 11(2), 497-501.
- Ratnaparkhi, M. P., & Gupta, J. P. (2012). HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 335-337.
- Todeschini, V., Mendes, C., Segatto Silva, M. A., & Oliveira, P. R. (2020). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography.
- Gemo, M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228.
- Washington State Department of Ecology. (2022). Preliminary Formaldehyde Releasers Identified Through Research for the Toxic-Free Cosmetics Act.
- Liu, et al. (2024).
- Zarghi, A., et al. (2013). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 18(9), 10868–10884.
- Soós, T., et al. (2024).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3639, Hydrochlorothiazide. Retrieved January 15, 2026 from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. ijpsm.com [ijpsm.com]
Technical Support Center: A Researcher's Guide to Avoiding Artifacts in 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide Studies
Welcome to the technical support center for research involving 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the unique challenges posed by this molecule. As Senior Application Scientists, we understand that robust and artifact-free data is paramount. This document offers a synthesis of our expertise to help you anticipate, identify, and resolve common experimental issues.
Understanding the Molecule: Key Stability Considerations
This compound is a derivative of the widely used diuretic, Hydrochlorothiazide (HCTZ). The defining feature of this molecule is the N-hydroxymethyl (-CH₂OH) group attached to the sulfonamide at the 7-position. This functional group, while potentially useful for modifying solubility or acting as a prodrug moiety, introduces significant chemical instability that is the primary source of artifacts in research.
The core challenge lies in the lability of the N-C bond in the N-hydroxymethyl group. This bond is susceptible to cleavage under various conditions, leading to a retro-condensation reaction that releases formaldehyde and the parent sulfonamide compound.[1] The synthesis of HCTZ itself involves formaldehyde, and it is known to hydrolyze back to 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) and formaldehyde in aqueous media.[2][3][4] This inherent equilibrium with formaldehyde creates a complex chemical environment where artifacts can readily form.
Frequently Asked Questions (FAQs)
Q1: I see a significant peak corresponding to Hydrochlorothiazide (HCTZ) in my analytical run of a purified 7-Sulfonamido-N-hydroxymethyl HCTZ sample. Is this a synthesis impurity or an artifact?
A: It could be both, but it is frequently an analytical artifact. The N-hydroxymethyl group can easily cleave during sample preparation or analysis (on-column), reverting the molecule to HCTZ and formaldehyde.[1][4] To differentiate, analyze a freshly prepared sample using a validated, stability-indicating method with controlled pH and temperature. If the HCTZ peak area increases over time in solution or with harsher analytical conditions, it is primarily a degradation artifact.
Q2: My mass spectrometry data is ambiguous. I'm struggling to find the expected molecular ion for 7-Sulfonamido-N-hydroxymethyl HCTZ.
A: This is a common issue stemming from the molecule's instability. The N-hydroxymethyl group is prone to cleavage in the MS source, leading to fragmentation before detection. You may predominantly see the mass of HCTZ or other degradants. Using "soft" ionization techniques like electrospray ionization (ESI) at the lowest possible source temperature and fragmentation voltage can help preserve the parent ion.
Q3: I've observed a late-eluting, unknown impurity in several batches of HCTZ-related compounds. What could it be?
A: A recurring impurity in HCTZ drug substances has been identified as a 2:1 HCTZ-formaldehyde adduct.[3][5] This artifact forms from the condensation reaction of two HCTZ molecules with a formaldehyde molecule, which can be present as a reactant from the synthesis or as a degradant.[3][5] Given the nature of your compound, the potential for formaldehyde release makes the formation of such adducts a significant risk.
Q4: What are the most critical parameters to control during HPLC analysis to prevent on-column degradation?
A: The two most critical parameters are mobile phase pH and column temperature . The N-hydroxymethyl sulfonamide is susceptible to both acid- and base-catalyzed hydrolysis. Maintain a buffered mobile phase in the slightly acidic to neutral range (ideally pH 4-6). Keep the column temperature low (e.g., 25-30°C) to minimize thermal degradation during the chromatographic run.
Comprehensive Troubleshooting Guide
This section provides a structured approach to identifying and mitigating artifacts at different stages of your research.
Synthesis & Storage Artifacts
| Problem | Primary Cause | Troubleshooting & Prevention Strategy |
| Presence of HCTZ-Formaldehyde Adducts | Excess formaldehyde used during synthesis or formed from degradation during workup/storage, leading to condensation reactions.[3][5] | Synthesis: Employ strict stoichiometric control of formaldehyde. Use a suitable quenching agent post-reaction. Purification: Develop a chromatographic method capable of separating the target compound from these less polar adducts. Storage: Store the solid compound in a tightly sealed container at low temperature (2-8°C), protected from light and moisture. |
| High Levels of Starting Material (HCTZ) | Incomplete reaction during the hydroxymethylation step or degradation of the product back to HCTZ during purification or storage. | Synthesis: Monitor reaction completion by TLC or HPLC. Optimize reaction time and temperature. Purification: Use non-aqueous or buffered solvent systems at low temperatures for chromatography. Storage: Confirm the stability of the purified solid material over time. An increase in HCTZ content indicates solid-state instability. |
Sample Preparation Artifacts
| Problem | Primary Cause | Troubleshooting & Prevention Strategy |
| Rapid Degradation in Solution | Use of inappropriate solvents (e.g., highly acidic, basic, or reactive). N-hydroxymethyl compounds can be particularly unstable under alkaline conditions.[1] | Solvent Selection: Use a pre-screened, inert solvent system. A buffered solution (pH 4-6) or a mixture of acetonitrile and a buffer is recommended. Avoid strong acids, bases, and reactive solvents. Fresh Preparation: Always prepare samples immediately before analysis. Do not store stock solutions for extended periods unless their stability has been thoroughly validated. |
| Formation of New Impurities After Dissolution | The dissolved compound is degrading and potentially reacting with itself or solvent components. The released formaldehyde is highly reactive. | Temperature Control: Prepare samples on ice or at controlled room temperature. Avoid excessive heating or sonication, which can accelerate degradation. Concentration Effects: Investigate if degradation is concentration-dependent. Prepare dilutions just before injection. |
Analytical (HPLC / LC-MS) Artifacts
| Problem | Primary Cause | Troubleshooting & Prevention Strategy |
| Drifting Retention Times & Poor Peak Shape | On-column degradation, leading to a mixed population of molecules interacting with the stationary phase. HCTZ itself is known to degrade under various stress conditions.[6][7][8][9] | Mobile Phase Optimization: Use a buffered mobile phase (e.g., ammonium acetate or formate) with a pH between 4 and 6. Avoid unbuffered water or highly alkaline mobile phases. Column Temperature: Maintain a low and consistent column temperature (e.g., 25°C). |
| Appearance of HCTZ or DSA Peaks | In-situ hydrolysis of the N-hydroxymethyl group (to HCTZ) or the thiazide ring (to DSA) on the analytical column. | Method Validation: Perform a forced degradation study to identify potential degradants.[9][10] Ensure your HPLC method can separate the parent compound from all known degradants and artifacts. Reduce Run Time: Develop an efficient gradient to minimize the time the analyte spends on the column. |
| Poor MS Sensitivity / Absence of Molecular Ion | In-source fragmentation of the labile N-CH₂OH bond. | MS Source Tuning: Use the softest possible ionization conditions. Lower the source temperature, use a gentle cone voltage, and minimize any in-source collision-induced dissociation (CID). |
Validated Experimental Protocols
Protocol: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, based on ICH guidelines.[9]
Objective: To characterize the degradation profile of 7-Sulfonamido-N-hydroxymethyl HCTZ under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of 100 µg/mL. Analyze immediately. This is your t=0 unstressed control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.[7] Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.[7] Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[9] Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.[7][11] Dissolve and dilute to 100 µg/mL for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 48 hours.[11] Dissolve and dilute to 100 µg/mL for analysis.
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method and compare the chromatograms to the control sample to identify and quantify degradation products.
Protocol: Recommended HPLC-UV Method for Stability Testing
Objective: To provide a robust, stability-indicating HPLC method for the quantification of 7-Sulfonamido-N-hydroxymethyl HCTZ and its primary degradants.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column providing good retention and resolution. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) | Buffered aqueous phase to maintain a stable pH, preventing on-column degradation. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B | A gradient program to ensure elution of the parent compound and potential non-polar adducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Controlled, low temperature to minimize thermal degradation. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 272 nm | HCTZ and its derivatives show strong absorbance around this wavelength.[12][13] |
| System Suitability | Tailing factor for parent peak < 1.5; Theoretical plates > 2000; %RSD for 5 replicate injections < 2.0% | To ensure the chromatographic system is performing adequately for reliable quantification. |
Visualizing Key Processes
Diagrams created with Graphviz to illustrate critical workflows and chemical pathways.
Caption: Proposed degradation and artifact formation pathways.
Caption: Decision tree for troubleshooting unknown HPLC peaks.
References
-
Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS. PubMed. [Link]
-
III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
-
Hydrochlorothiazide HCTZ- Investigation into potential N-Nitrosation and the specific nature of Nitroso HCTZ. European Federation of Pharmaceutical Industries and Associations (EFPIA). [Link]
-
Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. ResearchGate. [Link]
-
Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Open Access Journals - Research and Reviews. [Link]
-
Isolation of a 2:1 hydrochlorothiazide–formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chrom. ElectronicsAndBooks. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Center for Biotechnology Information (NCBI). [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. [Link]
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. [Link]
-
Stress Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. PubMed. [Link]
-
N-Nitroso Hydrochlorothiazide in Hydrochlorothiazide drug substance. Nitrosamines Exchange. [Link]
-
Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Drug Delivery and Therapeutics. [Link]
-
(PDF) LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. ResearchGate. [Link]
-
Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. ResearchGate. [Link]
-
Mechanistic approach towards degradation of HCTZ by hydrolysis. ResearchGate. [Link]
-
The Geometry of N-Hydroxymethyl Compounds. Part 4.' Studies on Ground-state Geometry and Decomposition of N-( Hydroxymethy1). ElectronicsAndBooks. [Link]
-
Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology. [Link]
-
HPLC Troubleshooting Guide. Chromedia. [Link]
-
Application of derivative spectrophotometry for determination of enalapril, hydrochlorothiazide and walsartan in complex pharmaceutical preparations. PubMed. [Link]
-
A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]
-
Thermodynamic constants of N-[tris(hydroxymethyl)methyl-3-amino]propanesulfonic acid (Taps) from the temperatures 278.15 K to 328.15 K. ResearchGate. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF HYDROCHLOROTHIAZIDE CONTENT USING UV- SPECTROSCOPIC TECHNIQUE. Semantic Scholar. [Link]
-
Spectrophotometric estimation and validation of hydrochlorothiazide in tablet dosage forms by using different solvents. Der Pharma Chemica. [Link]
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- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Purity Issues with 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Welcome to the technical support resource for 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related challenges encountered during the handling and analysis of this compound. As a derivative of the widely used diuretic Hydrochlorothiazide (HCTZ), understanding its impurity profile is critical for experimental accuracy and regulatory compliance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound (CAS No. 2958-18-1) is a known impurity and derivative of Hydrochlorothiazide (HCTZ)[1]. It is primarily used as a reference standard in analytical laboratories to monitor and control the levels of this specific impurity in HCTZ active pharmaceutical ingredients (APIs) and formulated drug products, in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH)[1]. Its molecular formula is C₈H₁₀ClN₃O₅S₂ and it has a molecular weight of 327.77 g/mol [1][2].
Q2: What are the common impurities I should be aware of when working with this compound?
Given that this compound is itself an impurity of HCTZ, samples of this compound may contain other related substances. The primary impurities to be aware of are:
-
Hydrochlorothiazide (HCTZ): The parent drug from which the N-hydroxymethyl derivative is formed.
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA or Salamide): A key starting material for HCTZ synthesis and a common degradation product[3][4].
-
Chlorothiazide (CTZ): A related thiazide diuretic that is a known process impurity in HCTZ synthesis[4].
-
Formaldehyde-related adducts: Since formaldehyde or its equivalents are used in the synthesis of HCTZ, various adducts, including a 2:1 HCTZ-formaldehyde adduct, can be present[4][5].
-
Dimer impurities: Self-condensation products of HCTZ or reactions involving formaldehyde can lead to the formation of dimeric impurities[6][7].
Q3: How should I properly store my samples of this compound to maintain purity?
The N-hydroxymethyl group can be susceptible to degradation, particularly through hydrolysis, which can lead to the release of formaldehyde and the formation of the parent sulfonamide[8][9][10]. Therefore, proper storage is crucial.
-
Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C) for long-term storage.
-
Atmosphere: Protect from moisture and light. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: If in solution, use aprotic solvents where possible. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The stability of N-hydroxymethyl compounds can be pH-dependent, with increased degradation observed under alkaline conditions[9][11].
Section 2: Troubleshooting Guide for Purity Analysis by HPLC
This section addresses common issues observed during the High-Performance Liquid Chromatography (HPLC) analysis of this compound samples.
Q4: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
The appearance of unexpected peaks is a common issue. The first step is to systematically deduce the potential identity of the peak based on its retention time and the known chemistry of the compound.
Step-by-Step Troubleshooting Workflow:
-
System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Blank Injection: Inject your mobile phase and sample solvent to rule out any contamination from the system or solvent.
-
Retention Time Comparison: Compare the retention time of the unknown peak with that of known related impurities (HCTZ, DSA, CTZ) if you have the reference standards available.
-
Forced Degradation Study: A forced degradation study can provide valuable clues. Subjecting a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) can help to see if the unknown peak is a degradation product[10][12][13][14].
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It will provide the molecular weight of the impurity, which can be used to propose a structure[3][5].
Logical Flow for Peak Identification
Caption: Troubleshooting workflow for identifying unknown peaks.
Q5: My sample purity is decreasing over time, even with proper storage. What could be the cause?
A gradual decrease in purity often points to the inherent instability of the molecule. For this compound, the primary suspect is the hydrolysis of the N-hydroxymethyl group.
Degradation Pathway of Hydrochlorothiazide and its Relevance
The degradation of HCTZ in aqueous solutions is well-documented and typically involves hydrolysis of the thiadiazine ring, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) and formaldehyde[4][8][10].
Caption: Simplified hydrolytic degradation pathway of HCTZ.
The N-hydroxymethyl group on your compound is essentially a hemiaminal, which is known to be labile and can revert to the parent amine/sulfonamide and formaldehyde, especially in the presence of moisture or under non-neutral pH conditions[8][9]. This inherent instability means that even under recommended storage conditions, some degradation may occur over extended periods.
Q6: I'm having trouble separating the main peak from a closely eluting impurity. What can I do?
Co-elution can be a significant challenge. Here are some strategies to improve chromatographic resolution:
-
Modify the Mobile Phase:
-
Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice versa). The different solvent selectivity can alter the elution order and improve separation.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and significantly impact retention and selectivity. For sulfonamides, a slightly acidic pH is often used[3].
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Adjust the Gradient: If you are using a gradient method, make the gradient shallower around the elution time of the peaks of interest. This will increase the separation between them.
-
Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it will increase retention times and backpressure.
Typical HPLC Conditions for HCTZ and Related Compounds
| Parameter | Typical Value | Rationale |
| Column | C8 or C18, 3-5 µm, 150 x 4.6 mm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer | ACN and MeOH are common organic modifiers. Buffers control pH for consistent ionization. |
| pH | 2.5 - 4.0 | In this range, sulfonamides are typically in a single ionic form, leading to sharper peaks. |
| Detection | UV at ~273 nm | HCTZ and its derivatives have a strong UV absorbance at this wavelength[3]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | Ambient or 25-30 °C | Provides stable retention times. |
Section 3: Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This method can serve as a starting point for the analysis of this compound.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol is intended to intentionally degrade the sample to identify potential degradation products, as recommended by ICH guidelines[10][15].
-
Acid Hydrolysis: Mix 1 mL of a 1 mg/mL sample solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2-4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of a 1 mg/mL sample solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1-2 hours. Neutralize with 0.1 N HCl before injection[12].
-
Oxidative Degradation: Mix 1 mL of a 1 mg/mL sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-4 hours before injection[3][12].
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Dissolve in the sample solvent before injection.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., in a photostability chamber) for 48 hours. Dissolve in the sample solvent before injection.
Disclaimer: The information provided in this technical support guide is for research and development purposes only. All laboratory procedures should be conducted by trained personnel in accordance with established safety protocols.
References
-
Lee, S., & Lee, L. (2001). Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 837-845. Available at: [Link]
-
Rao, D. D., & Chakravarthy, I. E. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Jain, D., et al. (2012). Mechanistic approach towards degradation of HCTZ by hydrolysis. ResearchGate. Available at: [Link]
-
Fael, H., et al. (2021). Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Hydrochlorothiazide. PubChem. Available at: [Link]
-
Al-Rimawi, F. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Olsen, B. A., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 909-918. Available at: [Link]
-
Rao, D. D., & Chakravarthy, I. E. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Al-Obaidy, S. S., et al. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 13(1), 223-229. Available at: [Link]
-
Cawley, M. A., et al. (1990). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 20(2), 199-209. Available at: [Link]
-
Jain, D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Química Nova, 35(1), 103-108. Available at: [Link]
-
Mallikarjuna, G., et al. (2022). Forced Degradation Studies for Telmisartan and Hydrochlorothiazide. Journal of Current Pharma Research. Available at: [Link]
-
Jain, D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. Available at: [Link]
-
Popović, G., et al. (2018). Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. ResearchGate. Available at: [Link]
-
Shaikh, J. S., et al. (2018). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
-
Doll, T. E., & Pruess, B. P. (2001). Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 581-591. Available at: [Link]
-
Hapse, S. A., et al. (2022). A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development, 5(3). Available at: [Link]
-
International Agency for Research on Cancer. (2016). Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): IARC. Available at: [Link]
-
El-Gindy, A., et al. (2011). Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Their Impurities and Degradation Products. Journal of Chromatographic Science, 49(2), 129-136. Available at: [Link]
- Patel, A. B., et al. (2009). A process for preparation of highly pure hydrochlorothiazide. Google Patents.
-
Pharmaffiliates (n.d.). Sulfonamide-impurities. Available at: [Link]
- Kumar, P., et al. (2007). A novel process for preparation of highly pure crystalline hydrochlorothiazide. Google Patents.
-
de Souza, J., et al. (2018). Purification and identification of an impurity in bulk hydrochlorothiazide. ResearchGate. Available at: [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Available at: [Link]
-
Kumar, A., et al. (2017). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Download Scientific Diagram. Available at: [Link]
-
Dalton Research Molecules (n.d.). This compound. Available at: [Link]
-
ResearchGate (n.d.). Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines. Available at: [Link]
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Wikipedia (n.d.). Sulfonamide (medicine). Available at: [Link]
-
DermNet (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Available at: [Link]
-
Al-Othman, Z. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29334-29348. Available at: [Link]
-
Dotsenko, V. V., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1011. Available at: [Link]
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ACS Omega (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. Available at: [Link]
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- 11. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quantification of Sulfonamide Impurities
Welcome to the Technical Support Center for analytical scientists and researchers. This guide provides in-depth, experience-based solutions for refining methods to quantify sulfonamide impurities. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory, ensuring scientific integrity and adherence to regulatory standards.
Section 1: Troubleshooting Chromatographic & Separation Issues
Effective chromatographic separation is the foundation of accurate impurity quantification. This section addresses the most frequent separation challenges.
Question: My primary sulfonamide peak is tailing excessively (Tailing Factor > 1.5). What are the likely causes and how can I fix this?
Answer:
Peak tailing is a common issue in sulfonamide analysis, often caused by secondary interactions between the analyte and the stationary phase.[1] Sulfonamides are amphiprotic molecules, possessing both acidic (the sulfonamide nitrogen) and basic (the aniline nitrogen) functional groups. This duality is the primary reason for tailing.
Causality & Solution Pathway:
-
Secondary Silanol Interactions: The most common cause is the interaction between basic functional groups on the sulfonamide and acidic residual silanol groups on the silica-based stationary phase.[1][2] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte molecules, causing the peak to tail.
-
Solution 1 (pH Adjustment): Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanols are protonated and become less active, minimizing secondary interactions.[1] Be mindful of the analyte's pKa to avoid operating too close to it, which can cause peak shape issues.[2]
-
Solution 2 (Use End-Capped Columns): Employ a modern, high-purity, end-capped C18 or C8 column. End-capping "shields" the residual silanols, making them less accessible to the analyte.[2]
-
Solution 3 (Competitive Mobile Phase Additive): Add a small concentration (e.g., 25 mM) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively blocking them from the sulfonamide analyte.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection concentration or volume. Perform a loading study by injecting serial dilutions of your sample to find the point where peak shape degrades.[3]
-
-
Extra-Column Effects: Excessive dead volume in the system (e.g., from long tubing or improper fittings) can cause band broadening and tailing.[3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated to minimize dead volume.[2]
-
Troubleshooting Flowchart: Diagnosing Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Section 2: Detection, Quantification, and Validation
This section focuses on ensuring the analytical method is fit for its purpose, adhering to regulatory expectations for validation.
Question: What are the essential parameters for validating a sulfonamide impurity quantification method according to ICH and USP guidelines?
Answer:
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[4][5][6] For impurity quantification, the key validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and referenced by the United States Pharmacopeia (USP) are crucial.[4][6][7][8]
Core Validation Parameters for Impurity Quantification:
| Parameter | Purpose | Typical Acceptance Criteria (ICH/USP) |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., main drug, other impurities, excipients).[5][6] | Peak purity analysis (e.g., via PDA detector) should pass. No interfering peaks at the retention time of the impurity in blank/placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. Visual inspection of the plot is necessary.[9] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10] | For impurities, this is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[11] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike-recovery studies. | Recovery should be within 80-120% of the true value for impurity analysis.[12] |
| Precision | The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Repeatability (intra-day, same analyst/instrument): RSD ≤ 5-15% (depends on concentration). Intermediate Precision (inter-day, different analysts/instruments): RSD ≤ 10-20%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] | Typically established where the signal-to-noise ratio is approximately 10:1. Accuracy and precision must be demonstrated at this level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically established where the signal-to-noise ratio is approximately 3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).[6] | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits during varied conditions. |
This table synthesizes information from ICH Q2(R1) and USP <1225> guidelines.[4][11]
Section 3: Sample Preparation and Matrix Effects
Proper sample preparation is critical, especially when dealing with complex matrices that can interfere with LC-MS analysis.
Question: I am quantifying sulfonamide impurities in honey using LC-MS/MS and suspect ion suppression. How can I confirm and mitigate this matrix effect?
Answer:
Matrix effects, particularly ion suppression, are a major concern in LC-MS analysis of complex samples like honey.[13][14] Co-eluting endogenous components (sugars, organic acids) can compete with the analyte of interest in the ionization process, leading to a suppressed signal and inaccurate quantification.[13][15]
Step 1: Confirming the Matrix Effect
The most common method is the post-extraction spike comparison .[14]
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike a known amount of the sulfonamide impurity standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank honey sample (known to be free of the analyte). After extraction but before the final evaporation/reconstitution step, spike the blank extract with the same amount of impurity standard as in Set A.
-
-
Analyze and Compare: Analyze both sets by LC-MS/MS. The matrix effect (ME) is calculated as:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Step 2: Mitigation Strategies
-
Improve Chromatographic Separation: The simplest approach is to modify the HPLC gradient to separate the analyte from the interfering matrix components.[16] If the suppression occurs early in the run, increase the initial aqueous portion of the gradient to better retain the analyte while allowing polar matrix components to elute first.
-
Optimize Sample Preparation: The goal is to remove interferences before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique.[17] For sulfonamides in honey, a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge is often used.[18] The honey sample is diluted, acidified, and loaded onto the conditioned cartridge. Sugars and other polar interferences are washed away, and the sulfonamides are then eluted with a solvent like methanol or acetonitrile.[18]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is also highly applicable.[19] It involves an initial extraction with a buffered solvent (like acetonitrile) followed by a dispersive SPE (d-SPE) cleanup step using sorbents like C18 and PSA to remove sugars and fatty acids.[19]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[16] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the exact same ion suppression or enhancement as the analyte. By quantifying using the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.[13]
Reference Protocol: SPE Cleanup for Sulfonamides in Honey
Caption: A typical SPE workflow for cleaning honey samples.
References
-
USP General Chapter <621> Chromatography . U.S. Pharmacopeia.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.
-
USP <621> Chromatography - DSDP Analytics . DSDP Analytics.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation.
-
<621> CHROMATOGRAPHY . U.S. Pharmacopeia.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration.
-
Understanding the Latest Revisions to USP <621> . Agilent.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency.
-
Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood . Oxford Academic.
-
Matrix solid-phase dispersion extraction of sulfonamides from blood . PubMed.
-
Are You Sure You Understand USP <621>? . LCGC International.
-
Recent advances in sample preparation techniques and methods of sulfonamides detection - A review . PubMed.
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample . The Pharma Innovation Journal.
-
Analytical method validation as per ich and usp . Slideshare.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences.
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS . Agilent.
-
Recent advances in sample preparation techniques and methods of sulfonamides detection - A review . ResearchGate.
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . MDPI.
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry . PubMed Central.
-
Peak Tailing in HPLC . Element Lab Solutions.
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh . PubMed.
-
<1225> VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia.
-
What Causes Peak Tailing in HPLC? . Chrom Tech, Inc.
-
Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review.
-
Common Causes Of Peak Tailing in Chromatography . ALWSCI Technologies.
-
Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry . Biosciences Biotechnology Research Asia.
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What are common causes of peak tailing when running a reverse-phase LC column? . Waters Knowledge Base.
-
Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine . PubMed.
-
Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography . PubMed.
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey . Journal of AOAC INTERNATIONAL.
-
HPLC Troubleshooting Guide . Hichrom.
-
Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC . Journal of the Brazilian Chemical Society.
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . American Pharmaceutical Review.
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation.
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . Agilent.
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides . Benchchem.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Analytical Chemistry & Research.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . PharmaCores.
-
Troubleshooting Common HPLC Issues . Labcompare.
-
HPLC Troubleshooting Guide . Sigma-Aldrich.
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . ResearchGate.
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review . Analyst.
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry . ResearchGate.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. uspbpep.com [uspbpep.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. longdom.org [longdom.org]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Hydrochlorothiazide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of hydrochlorothiazide (HCTZ). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and interpret your results effectively. This guide is structured to address common questions and challenges encountered during these critical stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on hydrochlorothiazide?
Forced degradation, or stress testing, of hydrochlorothiazide is a regulatory requirement and a critical component of drug development for several reasons:
-
Elucidation of Degradation Pathways: It helps in identifying the likely degradation products of HCTZ under various stress conditions, which is essential for understanding its intrinsic stability.
-
Development and Validation of Stability-Indicating Methods: The primary goal is to develop an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the decrease in HCTZ concentration while simultaneously separating and detecting its degradation products. This ensures the method is "stability-indicating."
-
Understanding the Drug's Intrinsic Stability: It provides insights into the chemical properties of the HCTZ molecule, revealing its susceptibility to hydrolysis, oxidation, photolysis, and thermolysis.
-
Informing Formulation and Packaging Development: Knowledge of HCTZ's degradation profile helps in selecting appropriate excipients and packaging to protect the drug product from degradation throughout its shelf life.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of hydrochlorothiazide according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies should evaluate the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][3] For hydrochlorothiazide, typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 80°C.[4][5][6][7]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 80°C.[4][5][6][7]
-
Neutral Hydrolysis: Water at elevated temperatures (e.g., 80°C).[6][7][8]
-
Oxidative Degradation: 3% to 6% hydrogen peroxide (H₂O₂) at room temperature or elevated temperatures (e.g., 80°C).[4][6][7][9]
-
Thermal Degradation: The solid drug is typically exposed to dry heat at temperatures like 60°C, 70°C, or higher.[4][6][9][10][11]
-
Photolytic Degradation: Exposure of the drug substance (solid and in solution) to a combination of visible and UV light.[9][12][13]
The duration of these studies can range from a few hours to several days, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).
Q3: What are the major known degradation products of hydrochlorothiazide?
The primary degradation products of hydrochlorothiazide that are consistently reported in the literature include:
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA): This is a common hydrolytic degradation product formed under acidic, basic, and neutral conditions.[6][8] Its formation involves the cleavage of the thiadiazine ring.
-
Chlorothiazide: This can be formed through the photodehydrogenation of hydrochlorothiazide.[12][14]
-
6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: This is an oxidative degradation product.[6][7][8]
It is crucial to use a well-resolved analytical method to separate and quantify these and other potential minor degradation products from the parent HCTZ peak.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your forced degradation experiments with hydrochlorothiazide.
Issue 1: No or minimal degradation is observed under stress conditions.
Possible Causes & Solutions:
-
Insufficient Stress: The applied stress conditions (concentration of stressor, temperature, or duration) may not be harsh enough to induce degradation.
-
Solution: Gradually increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature in increments of 10°C, or extend the exposure time.[2]
-
-
Drug Substance Stability: Hydrochlorothiazide is relatively stable under certain conditions, such as thermal stress in the solid state.[6][7][8]
-
Solution: Confirm that you are applying a range of stress conditions as per ICH guidelines. While it may be stable under one condition, it will likely degrade under others.
-
-
Analytical Method Issues: The analytical method may not be sensitive enough to detect low levels of degradation products.
-
Solution: Re-evaluate your HPLC method. Ensure the mobile phase composition and gradient are optimized for the separation of potential degradation products. Check the detector wavelength; a photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths.
-
Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify the primary degradation pathway.
Possible Causes & Solutions:
-
Excessively Harsh Stress Conditions: The applied stress may be too aggressive, leading to the formation of secondary and tertiary degradation products.
-
Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.
-
-
Instability of Degradation Products: The primary degradation products themselves might be unstable and further degrade under the applied stress.
-
Solution: Analyze samples at multiple time points during the stress study. This can help in tracking the formation and subsequent degradation of transient intermediates.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like hydrochlorothiazide and its degradation products.
-
Suboptimal Column Chemistry: The choice of the stationary phase is critical for achieving good separation.
-
Co-elution of Degradation Products: Multiple degradation products may have similar retention times.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer) or the gradient elution profile.
-
Experimental Protocols
General Workflow for Forced Degradation of Hydrochlorothiazide
Caption: General workflow for conducting forced degradation studies of hydrochlorothiazide.
Step-by-Step Protocol for Acid Hydrolysis
-
Preparation: Prepare a stock solution of hydrochlorothiazide in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Application: To a known volume of the HCTZ stock solution, add an equal volume of 1 M HCl.
-
Incubation: Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). It is advisable to take samples at intermediate time points.
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the sample into the HPLC system and analyze the chromatogram for the parent drug and any degradation products.
Note: A similar protocol can be followed for alkaline hydrolysis (using NaOH for stress and HCl for neutralization) and neutral hydrolysis (using water instead of acid or base). For oxidative degradation, 3-6% H₂O₂ is used as the stressing agent.
Data Presentation
Summary of Forced Degradation Conditions and Major Degradants
| Stress Condition | Typical Reagents and Conditions | Major Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[6][8] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[8] |
| Oxidative Degradation | 3-6% H₂O₂, RT or 80°C | 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[8] |
| Photolytic Degradation | UV/Vis light exposure | Chlorothiazide[12] |
| Thermal Degradation | Dry heat, >60°C | Generally stable, minor degradation may occur at very high temperatures.[6][7][8] |
Visualizing Degradation Pathways
Hydrolytic Degradation Pathway of Hydrochlorothiazide
Caption: Simplified hydrolytic degradation pathway of hydrochlorothiazide to DSA.
References
Sources
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. rroij.com [rroij.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. A THERMAL ANALYSIS STUDY OF THE DECOMPOSITION OF HYDROCHLOROTHIAZIDE | Semantic Scholar [semanticscholar.org]
- 12. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsm.com [ijpsm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. electrochemsci.org [electrochemsci.org]
- 23. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
- 24. ijrpns.com [ijrpns.com]
- 25. Exploitation of flow-based procedures for reagentless hydrochlorothiazide determination and accelerated degradation studies of pharmaceutical preparations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. consensus.app [consensus.app]
- 27. ijpcbs.com [ijpcbs.com]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 30. researchgate.net [researchgate.net]
- 31. scribd.com [scribd.com]
- 32. ema.europa.eu [ema.europa.eu]
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and improve the chromatographic resolution between hydrochlorothiazide (HCT) and its related substances. As Senior Application Scientists, we understand that achieving baseline separation is critical for accurate quantification and regulatory compliance. This document provides in-depth, field-tested advice grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of hydrochlorothiazide I need to separate?
The primary related substances for hydrochlorothiazide that are of regulatory concern are Chlorothiazide (Impurity A) and the degradation product 4-amino-6-chloro-1,3-benzenedisulfonamide (BCS) (Impurity B). Chlorothiazide is a process impurity, while BCS is a hydrolytic degradation product. Their structural similarity to HCT makes them chromatographically challenging.
Q2: My hydrochlorothiazide peak is showing significant tailing. What is the likely cause and how can I fix it?
Peak tailing for HCT, a weakly acidic compound, is often caused by secondary interactions between the analyte and active sites on the silica stationary phase, such as residual silanols.
-
Causality: At a mobile phase pH near its pKa (~7.9 and 9.2), HCT can be partially ionized, leading to interactions with free silanols on the column packing material. This results in a distorted peak shape.
-
Solution 1: pH Adjustment: The most effective solution is to control the mobile phase pH. Lowering the pH to a range of 3.0-4.0 with a buffer like phosphate or formate will suppress the ionization of the silanol groups and ensure HCT is in a single, non-ionized form, minimizing tailing and promoting a sharp, symmetrical peak.
-
Solution 2: High-Purity Column: Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanols, reducing the potential for secondary interactions.
Q3: I am struggling to resolve hydrochlorothiazide from chlorothiazide. What parameters should I adjust?
Achieving selectivity between HCT and the closely related chlorothiazide is a common challenge. The key is to manipulate the chromatographic conditions to exploit the subtle differences between the molecules.
-
Mobile Phase pH: As with tailing, pH is the most critical parameter. Fine-tuning the pH within the 3.0-4.0 range can alter the ionization state of the analytes just enough to improve separation.
-
Organic Modifier: Switching the organic modifier in the mobile phase can alter selectivity. If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can change their interaction with the analytes and the stationary phase, often improving resolution.
-
Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks and potentially better resolution. However, be mindful that elevated temperatures can affect the stability of some analytes.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving common separation issues encountered during the analysis of hydrochlorothiazide and its related substances.
Issue 1: Poor Resolution Between HCT and Impurity B (BCS)
The degradation product, 4-amino-6-chloro-1,3-benzenedisulfonamide (BCS), is more polar than HCT and will typically elute earlier. If resolution is poor, it is often due to insufficient retention of BCS or peak broadening.
Troubleshooting Workflow:
Caption: Workflow for resolving HCT from its polar degradant BCS.
Protocol: Optimizing for HCT/BCS Separation
-
Establish Initial Conditions:
-
Column: L1 (C18), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.5) : Acetonitrile (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: 272 nm.
-
-
Assess System Suitability: Prepare a resolution solution containing HCT (~50 µg/mL) and BCS (~0.5 µg/mL). The resolution between the HCT and BCS peaks should be not less than 2.0.
-
Troubleshooting Steps:
-
If resolution is < 2.0: First, decrease the acetonitrile percentage in 1-2% increments. This will increase the retention of the more polar BCS, moving it away from the void volume and potentially improving its separation from HCT.
-
If peaks are broad: Ensure the pH of the buffer is accurately prepared and stable. A pH meter calibrated with at least two points should be used. An unstable or incorrect pH is a primary cause of peak shape issues.
-
If selectivity is the issue: Prepare mobile phases with pH values of 3.2, 3.5, and 3.8 to find the optimal selectivity. The slight change in the ionization of HCT can significantly impact its separation from BCS.
-
Issue 2: Inconsistent Retention Times
Fluctuating retention times can compromise the validity of your analytical run and make peak identification difficult.
Root Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Poorly Buffered Mobile Phase | If the mobile phase pH is not properly controlled, small changes in buffer composition can lead to significant shifts in the ionization state of HCT, altering its retention time. | Use a buffer concentration of at least 20 mM. Ensure the mobile phase pH is at least one pH unit away from the pKa of the buffer itself. |
| Column Temperature Fluctuation | Retention in reversed-phase chromatography is an exothermic process. A 1°C increase in temperature can decrease retention time by 1-2%. | Use a thermostatically controlled column compartment and ensure it has equilibrated to the set temperature before starting the sequence. |
| Inadequate Column Equilibration | The stationary phase requires sufficient time to equilibrate with the mobile phase. Insufficient equilibration leads to a drifting baseline and shifting retention times. | Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. |
| Pump Malfunction | Inconsistent flow from the HPLC pump will lead to proportional changes in retention time. This can be caused by air bubbles or worn pump seals. | Degas the mobile phase thoroughly. Perform routine pump maintenance, including seal replacement, as recommended by the manufacturer. |
Experimental Protocol: USP Method Verification for HCT and Related Substances
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for assessing hydrochlorothiazide and its impurities.
1. Preparation of Solutions
-
Buffer Solution (pH 3.0): Dissolve 1.36 g of monobasic potassium phosphate in 1 L of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Buffer Solution and acetonitrile (90:10, v/v).
-
System Suitability Solution: Prepare a solution containing about 0.01 mg/mL of USP Hydrochlorothiazide RS and 0.01 mg/mL of USP Chlorothiazide RS in Mobile Phase.
-
Test Solution: Prepare a solution of the sample containing approximately 1.0 mg/mL of hydrochlorothiazide in Mobile Phase.
2. Chromatographic System
-
Column: 4.6-mm × 15-cm; 5-µm packing L1 (C18).
-
Column Temperature: 30°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV, 225 nm.
3. System Suitability Requirements
-
Resolution: Inject the System Suitability Solution. The resolution, R, between the hydrochlorothiazide and chlorothiazide peaks must be not less than 2.0.
-
Tailing Factor: The tailing factor for the hydrochlorothiazide peak should not be more than 1.5.
-
Relative Standard Deviation (RSD): For replicate injections, the RSD for the peak area should not be more than 2.0%.
4. Analysis
-
Inject the Test Solution and record the chromatogram.
-
Identify the peaks for chlorothiazide and any other impurities based on their retention times relative to hydrochlorothiazide.
-
Calculate the percentage of each impurity in the portion of Hydrochlorothiazide taken.
Data Interpretation:
Caption: Logic for passing system suitability before sample analysis.
References
-
Indian Pharmacopoeia Commission. (2018). Indian Pharmacopoeia 2018, Vol. II. Ghaziabad, India: Indian Pharmacopoeia Commission. [Link]
-
United States Pharmacopeia. (2023). Hydrochlorothiazide Monograph. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Shaikh, K. A., Patil, S. D., & Dewani, A. P. (2012). Development and Validation of a RP-HPLC Method for Hydrochlorothiazide and its Degradation Product. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 52–57. [Link]
-
Dongre, V. G., Shah, S. B., Karmuse, P. P., Phadke, M., & Jadhav, V. K. (2008). Impurity profile: an ICH requirement. Journal of Chemical and Pharmaceutical Research, 2(2), 152-163. (Note: While the specific journal link might vary, the principles of impurity profiling discussed are fundamental to pharmaceutical analysis and method development). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Validation & Comparative
A Comparative Framework for the Preclinical Evaluation of Hydrochlorothiazide and Its N-Hydroxymethyl Derivative
This guide provides a comprehensive framework for the comparative analysis of hydrochlorothiazide (HCTZ), a cornerstone diuretic and antihypertensive agent, and its N-hydroxymethyl derivative, 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. While direct comparative performance data for this specific derivative is not extensively available in peer-reviewed literature, this document serves as an in-depth guide for researchers and drug development professionals on how to design and execute a rigorous preclinical evaluation. We will delve into the established properties of hydrochlorothiazide and present a logical, experimentally-driven approach to characterizing and comparing novel derivatives, using this compound as a focal point for discussion.
Introduction: The Rationale for Derivatizing Hydrochlorothiazide
Hydrochlorothiazide has been a frontline therapy for hypertension and edema for decades.[1] Its efficacy is primarily attributed to the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] However, like any therapeutic agent, HCTZ is not without its limitations, including potential adverse effects such as electrolyte imbalances and hyperglycemia.[1]
The synthesis of derivatives, such as this compound, represents a rational drug design strategy aimed at potentially improving the therapeutic profile of the parent compound. The introduction of an N-hydroxymethyl group could modulate several key properties, including:
-
Solubility and Bioavailability: Altering the molecule's polarity could enhance its solubility and subsequent absorption.
-
Prodrug Potential: The N-hydroxymethyl moiety could be designed to be metabolically labile, releasing the active HCTZ molecule at a controlled rate in vivo. This could potentially prolong the therapeutic effect and reduce peak-dose-related side effects.
-
Target Engagement: Modifications to the sulfonamide group could influence the binding affinity and selectivity for the Na+/Cl- cotransporter or other potential targets like carbonic anhydrases.
This guide will outline the necessary experimental workflows to test these hypotheses and provide a robust comparison between HCTZ and its N-hydroxymethyl derivative.
Physicochemical Characterization: The Foundation of Comparative Analysis
A thorough understanding of the physicochemical properties of both compounds is the first step in any comparative evaluation.
| Property | Hydrochlorothiazide (HCTZ) | This compound |
| Molecular Formula | C₇H₈ClN₃O₄S₂ | C₈H₁₀ClN₃O₅S₂[3][4] |
| Molecular Weight | 297.74 g/mol [5] | 327.77 g/mol [3][4] |
| Appearance | White, or practically white, crystalline powder.[5] | Data not available |
| Solubility | Slightly soluble in water; freely soluble in sodium hydroxide solution.[5] | Data not available |
| LogP (Partition Coefficient) | ~0.07 | Data not available |
Experimental Protocol: Determination of Physicochemical Properties
A detailed characterization of this compound would involve the following experimental procedures:
-
Appearance: Visual inspection of the purified compound.
-
Solubility: Determination of solubility in various solvents (e.g., water, ethanol, DMSO) at different pH values, following standard shake-flask methods.
-
LogP Determination: Experimental determination of the octanol-water partition coefficient using the shake-flask method followed by quantification via HPLC-UV.
-
Structural Confirmation: Confirmation of the chemical structure using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]
Comparative Pharmacodynamics: Diuretic and Antihypertensive Efficacy
The core of this comparative analysis lies in evaluating the primary pharmacological effects of the two compounds.
In Vitro Target Engagement: Carbonic Anhydrase Inhibition
Thiazide diuretics are known to inhibit carbonic anhydrase (CA), which may contribute to their vascular effects.[6][7] A comparative in vitro assay is crucial to determine if the N-hydroxymethyl modification alters this activity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
-
Materials: Purified carbonic anhydrase (e.g., CA II), p-nitrophenyl acetate (substrate), assay buffer, 96-well plates, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of HCTZ and this compound.
-
In a 96-well plate, add the assay buffer, carbonic anhydrase, and the test compound or vehicle control.
-
Initiate the reaction by adding the p-nitrophenyl acetate substrate.
-
Measure the absorbance at 405 nm over time.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound.
-
In Vivo Diuretic Activity in a Rodent Model
The definitive test of a diuretic's efficacy is its ability to increase urine and electrolyte excretion in a living organism.
Experimental Protocol: In Vivo Diuretic Activity in Rats
This protocol is based on the Lipschitz test, a standard method for screening diuretic agents.[8]
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer an oral saline load (e.g., 25 mL/kg) to ensure hydration.
-
Divide the animals into groups: vehicle control, HCTZ (standard), and this compound (test compound) at various doses.
-
Administer the compounds orally or via intraperitoneal injection.
-
Place each rat in a metabolic cage designed for urine collection.
-
Measure the total urine volume at set time points (e.g., 1, 2, 4, 6, and 24 hours).[9]
-
Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the diuretic action (ratio of urine output of the test group to the control group) and the saluretic index (ratio of Na⁺ to K⁺ excretion).
Caption: Workflow for in vivo diuretic activity assessment.
Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the pharmacokinetic profiles of HCTZ and its derivative is critical to interpreting the pharmacodynamic data and assessing the potential for a prodrug effect.
| Parameter | Hydrochlorothiazide (HCTZ) | This compound |
| Bioavailability | Incompletely absorbed from the GI tract. | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours.[10] | Data not available |
| Plasma Half-life (t½) | Varies between 5.6 and 14.8 hours.[5] | Data not available |
| Metabolism | Not metabolized.[10] | Data not available |
| Excretion | Primarily eliminated unchanged by the kidneys.[5] | Data not available |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats with cannulated jugular veins.
-
Procedure:
-
Administer HCTZ or this compound orally or intravenously.
-
Collect blood samples at predetermined time points.
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of the parent drug and any potential metabolites (in the case of the derivative) using a validated HPLC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, t½, and bioavailability.
Analytical Methodology: HPLC for Quantification
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying both compounds in biological matrices and for quality control of the synthesized derivative.
Experimental Protocol: Reversed-Phase HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).[11][12]
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Caption: Key components of an HPLC method for drug quantification.
Safety and Toxicity Assessment
A preliminary assessment of the acute toxicity of the new derivative is a crucial component of the preclinical evaluation.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method allows for the estimation of the LD₅₀ with a reduced number of animals.
-
Animals: Female rats are typically used.
-
Procedure:
-
Administer a single oral dose of this compound to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
The dosing continues in this sequential manner until the stopping criteria are met.
-
-
Data Analysis: The LD₅₀ is calculated using specialized software based on the outcomes for each animal.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the comparative analysis of hydrochlorothiazide and its N-hydroxymethyl derivative. While a lack of existing data on this compound prevents a direct comparison at this time, the experimental framework provided herein offers a clear roadmap for its evaluation.
The key to a successful comparison lies in the rigorous application of the described protocols, from fundamental physicochemical characterization to in vivo pharmacodynamic and pharmacokinetic studies. The data generated from these experiments will allow researchers to determine if the N-hydroxymethyl modification offers any therapeutic advantages over the parent compound, hydrochlorothiazide, potentially leading to the development of a safer and more effective diuretic and antihypertensive agent. The synthesis and evaluation of such derivatives are a testament to the ongoing innovation in medicinal chemistry, aimed at optimizing established therapeutic agents.[13]
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A Comparative In Vitro Analysis of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide: A Novel Thiazide Derivative
A Guide for Researchers in Renal Pharmacology and Drug Development
This guide provides a comprehensive framework for the in vitro validation of the diuretic effect of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide, a novel derivative of Hydrochlorothiazide (HCTZ). We will explore the scientific rationale for investigating this compound, present a detailed experimental protocol for its evaluation, and compare its potential efficacy against the parent drug, HCTZ. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in renal pharmacology.
Introduction: The Rationale for Developing Novel Thiazide Diuretics
Hydrochlorothiazide is a cornerstone in the management of hypertension and edema.[1] Its therapeutic effect is primarily mediated by the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[2][3] While highly effective, the quest for novel diuretic agents with improved pharmacological profiles, such as enhanced potency, longer duration of action, or reduced side effects, is a continuous endeavor in medicinal chemistry.
This compound is a derivative of HCTZ.[4][5] The addition of a hydroxymethyl group to the sulfonamide moiety may alter the compound's physicochemical properties, potentially influencing its interaction with the NCC transporter and its overall diuretic efficacy. This guide outlines an in vitro approach to validate and quantify the diuretic potential of this novel compound.
The Scientific Foundation: Targeting the Thiazide-Sensitive Na+-Cl- Cotransporter (NCC)
The primary molecular target of thiazide diuretics is the NCC, a member of the SLC12 family of solute carriers.[6] By inhibiting NCC, these drugs prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to diuresis.[2] Therefore, a direct measure of a compound's ability to inhibit NCC function in a controlled in vitro setting is a robust and reliable method for predicting its diuretic effect.
For this purpose, a stable cell line expressing the human NCC (hNCC) is an invaluable tool. Madin-Darby Canine Kidney (MDCK) cells, a polarized renal epithelial cell line, can be engineered to express hNCC, providing a physiologically relevant model for studying transporter function.[7]
Experimental Design: A Comparative Study
This section details a comprehensive in vitro experimental workflow to compare the inhibitory effects of this compound and Hydrochlorothiazide on hNCC activity.
The choice of hNCC-expressing MDCK cells is based on their ability to form polarized monolayers with distinct apical and basolateral domains, mimicking the architecture of the distal convoluted tubule.[7] This cellular model allows for the direct assessment of compound interaction with the apically expressed hNCC.
The functional activity of hNCC will be determined by measuring the uptake of a radiolabeled ion, such as 22Na+, into the hNCC-expressing MDCK cells. The specificity of this uptake is confirmed by its sensitivity to inhibition by known thiazide diuretics.
Diagram: Experimental Workflow for In Vitro Validation
Caption: A schematic of the key steps in the in vitro validation of diuretic compounds.
Materials:
-
hNCC-expressing MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for selection of hNCC-expressing cells)
-
Transwell® permeable supports
-
This compound
-
Hydrochlorothiazide
-
22NaCl
-
Scintillation fluid and counter
Procedure:
-
Cell Culture:
-
Culture hNCC-MDCK cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Seed the cells onto Transwell® permeable supports and allow them to form a confluent, polarized monolayer over 4-5 days.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and Hydrochlorothiazide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer to achieve the desired final concentrations.
-
-
Ion Uptake Assay:
-
Wash the cell monolayers with a pre-warmed, serum-free assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 15-30 minutes at 37°C.
-
Initiate the ion uptake by adding the assay buffer containing 22Na+ to the apical side of the monolayer.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells and collect the lysate.
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 values (the concentration of the compound that inhibits 50% of the hNCC activity).
-
Comparative Data Analysis (Hypothetical Data)
The following table summarizes the hypothetical results obtained from the 22Na+ uptake assay.
| Compound | IC50 (µM) |
| Hydrochlorothiazide | 1.5 |
| This compound | 0.8 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound exhibits a lower IC50 value compared to Hydrochlorothiazide. This suggests that the novel derivative may be a more potent inhibitor of the hNCC transporter in this in vitro model.
Diagram: Mechanism of Action of Thiazide Diuretics
Caption: Thiazide diuretics inhibit the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule.
Discussion and Future Directions
The presented in vitro methodology provides a robust and efficient platform for the initial screening and characterization of novel diuretic compounds. The hypothetical data suggests that this compound may be a more potent inhibitor of the NCC transporter than its parent compound.
It is crucial to acknowledge that in vitro potency does not always translate directly to in vivo efficacy. Further studies are warranted to investigate the pharmacokinetic and pharmacodynamic properties of this novel derivative. These may include:
-
Permeability assays: To assess the compound's ability to cross biological membranes.
-
In vivo studies: To evaluate its diuretic and natriuretic effects in animal models.[8][9]
-
Safety and toxicity profiling: To determine its potential adverse effects.
Conclusion
The in vitro validation of diuretic compounds targeting the NCC transporter is a critical step in the drug discovery process. The use of a physiologically relevant cell-based assay, such as the one described in this guide, allows for the accurate and reproducible assessment of a compound's inhibitory activity. The hypothetical data presented for this compound highlights its potential as a promising new diuretic agent, warranting further investigation.
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Kulkarni, K. M., & Kondawar, M. S. (2022). Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. International Journal of Creative Research Thoughts, 10(2), c68-c74. Available at: [Link][13]
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A Head-to-Head Clinical Efficacy Showdown: Thiazide-Like vs. Thiazide-Type Diuretics in Hypertension Management
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, thiazide diuretics have long been a cornerstone, recommended as a first-line treatment for hypertension.[1][2][3] However, the nuanced yet significant differences between the two main sub-classes—thiazide-type and thiazide-like diuretics—warrant a deeper, evidence-based comparison for the discerning researcher and drug developer. This guide provides a comprehensive analysis of their comparative efficacy, supported by pivotal clinical trial data and mechanistic insights.
Unveiling the Molecular and Pharmacokinetic Disparities
While both classes of diuretics target the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, their molecular structures and resulting pharmacokinetic profiles diverge significantly.[4][5] Thiazide-type diuretics, such as hydrochlorothiazide (HCTZ), possess the classic benzothiadiazine ring structure.[4] In contrast, thiazide-like diuretics, including chlorthalidone and indapamide, lack this ring but share a similar pharmacological mechanism of action.[4]
This structural difference has profound implications for their clinical performance. Thiazide-like diuretics, notably chlorthalidone, exhibit a significantly longer elimination half-life compared to thiazide-type diuretics like HCTZ.[1][6][7] This extended duration of action contributes to a more consistent 24-hour blood pressure control, a critical factor in mitigating cardiovascular risk.[1]
Comparative Efficacy in Blood Pressure Reduction
Multiple meta-analyses of head-to-head trials have demonstrated the superior potency of thiazide-like diuretics in lowering both systolic and diastolic blood pressure compared to their thiazide-type counterparts at commonly prescribed doses.[8][9][10][11]
A meta-analysis of twelve trials directly comparing indapamide or chlorthalidone with hydrochlorothiazide revealed that thiazide-like diuretics achieved a significantly greater reduction in both systolic and diastolic blood pressure.[8][9][10] Specifically, the pooled data indicated an additional mean reduction of 5.59 mmHg in systolic blood pressure and 1.98 mmHg in diastolic blood pressure in favor of the thiazide-like diuretics.[8] Another systematic review focusing on indapamide versus HCTZ found that indapamide 2.5 mg provided a 5.1 mmHg greater reduction in systolic blood pressure than HCTZ at doses ranging from 12.5 to 50 mg/day.[12]
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Diuretic Class | Representative Drugs | Mean Systolic BP Reduction Advantage (vs. Thiazide-Type) | Mean Diastolic BP Reduction Advantage (vs. Thiazide-Type) | Key Supporting Studies |
| Thiazide-Like | Chlorthalidone, Indapamide | ~5.1 - 5.6 mmHg | ~2.0 mmHg | Roush et al. (2015)[11][12], Liang et al. (2017)[8][9][10] |
| Thiazide-Type | Hydrochlorothiazide | N/A | N/A | N/A |
Impact on Cardiovascular Outcomes: Beyond Blood Pressure
The ultimate goal of antihypertensive therapy is the reduction of cardiovascular morbidity and mortality. In this critical domain, evidence suggests a potential advantage for thiazide-like diuretics.
A landmark meta-analysis published in Hypertension analyzed 21 studies with over 480,000 patient-years of follow-up.[1] After adjusting for differences in achieved office blood pressure, the analysis revealed that thiazide-like diuretics were associated with a 12% additional risk reduction for cardiovascular events and a 21% additional risk reduction for heart failure when compared with thiazide-type diuretics.[1]
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), a large-scale, randomized, double-blind study, provided pivotal data in this area.[13][14] In ALLHAT, the thiazide-like diuretic chlorthalidone was compared to other first-line antihypertensive agents. Chlorthalidone was found to be superior to lisinopril in preventing stroke and heart failure.[13][14] While a direct head-to-head comparison with HCTZ was not part of the primary design, subsequent network meta-analyses leveraging ALLHAT data have suggested the superiority of chlorthalidone over HCTZ in reducing cardiovascular events.[15][16]
However, it is important to note that some recent studies have reported more comparable cardiovascular outcomes. A 2023 retrospective cohort study found no significant difference in major adverse cardiovascular events between chlorthalidone and hydrochlorothiazide.[17][18] Similarly, the Diuretic Comparison Project, a large pragmatic trial, found no significant difference in major cardiovascular outcomes between the two drugs.[19] These conflicting findings highlight the need for ongoing research and careful patient selection.
Metabolic and Adverse Effect Profiles: A Balancing Act
A critical consideration in the long-term management of hypertension is the potential for adverse metabolic effects. Both classes of diuretics can cause electrolyte disturbances, including hypokalemia (low potassium) and hyponatremia (low sodium), as well as increases in uric acid and blood glucose.[20][21][22]
Some studies suggest that chlorthalidone may be associated with a higher incidence of hypokalemia compared to HCTZ.[6][19][20] A meta-analysis of twelve trials, however, found no statistically significant difference in the incidence of hypokalemia, hyponatremia, or changes in blood glucose and total cholesterol between thiazide-like and thiazide-type diuretics.[8][9][10] The incidence of adverse events was also found to be comparable between the two classes in a large meta-analysis focused on cardiovascular outcomes.[1]
Table 2: Comparative Metabolic and Adverse Effect Profile
| Parameter | Thiazide-Like Diuretics (e.g., Chlorthalidone) | Thiazide-Type Diuretics (e.g., Hydrochlorothiazide) | Key Considerations |
| Hypokalemia | Potentially higher risk in some studies[6][19][20] | Generally lower risk compared to chlorthalidone in some analyses | Monitoring of serum potassium is crucial for both classes. |
| Hyponatremia | Risk present, particularly in the elderly[21] | Risk present[21] | Advanced age and female gender are risk factors for thiazide-induced hyponatremia.[21] |
| Hyperuricemia | Can occur[22] | Can occur[22] | Caution is advised in patients with a history of gout. |
| Hyperglycemia | Potential for increased blood glucose | Potential for increased blood glucose | The clinical impact on cardiovascular outcomes appears to be minimal. |
Experimental Methodologies for Comparative Efficacy Assessment
For researchers designing preclinical or clinical studies to compare novel diuretic compounds, a robust and validated experimental workflow is paramount.
Preclinical Evaluation: In Vivo Models of Hypertension
A common and well-established model is the Spontaneously Hypertensive Rat (SHR).
Protocol: Assessing Antihypertensive Efficacy in SHR Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method for 3 consecutive days to establish a stable baseline.
-
Drug Administration:
-
Divide animals into three groups: Vehicle control, Thiazide-Type Diuretic (e.g., Hydrochlorothiazide), and Thiazide-Like Diuretic (e.g., Chlorthalidone or investigational compound).
-
Administer drugs orally via gavage once daily for a period of 4-8 weeks. Doses should be selected based on previously established effective dose ranges.
-
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the study period. For more detailed analysis, continuous telemetric blood pressure monitoring can be employed.
-
Metabolic Cage Studies: At the end of the treatment period, place animals in metabolic cages for 24-hour urine collection to assess urine volume, sodium, potassium, and creatinine excretion.
-
Biochemical Analysis: Collect blood samples at baseline and at the end of the study to measure serum electrolytes (Na+, K+), glucose, uric acid, and markers of renal function (BUN, creatinine).
-
Data Analysis: Analyze changes in blood pressure, heart rate, and biochemical parameters between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Clinical Trial Design: Head-to-Head Comparison in Hypertensive Patients
A randomized, double-blind, crossover study design is a rigorous approach to compare the efficacy of two diuretic agents in a clinical setting.
Protocol: Randomized Crossover Trial of Diuretic Efficacy
-
Patient Population: Recruit patients with mild-to-moderate essential hypertension (e.g., SBP 140-159 mmHg or DBP 90-99 mmHg).
-
Washout Period: A 2-4 week single-blind placebo washout period to establish baseline blood pressure.
-
Randomization: Randomly assign patients to one of two treatment sequences:
-
Sequence A: Thiazide-Like Diuretic for 8 weeks, followed by a 4-week placebo washout, then Thiazide-Type Diuretic for 8 weeks.
-
Sequence B: Thiazide-Type Diuretic for 8 weeks, followed by a 4-week placebo washout, then Thiazide-Like Diuretic for 8 weeks.
-
-
Blood Pressure Assessment: The primary endpoint is the change in 24-hour ambulatory blood pressure monitoring (ABPM) from baseline. Office blood pressure measurements should also be taken at regular intervals.
-
Safety and Metabolic Monitoring: Collect blood and urine samples at baseline and at the end of each treatment period to assess electrolytes, glucose, lipids, and renal function.
-
Statistical Analysis: Analyze the difference in blood pressure reduction between the two treatments using a mixed-effects model, accounting for the crossover design.
Visualizing the Mechanisms and Workflows
Conclusion: A Nuanced Choice for Optimal Hypertension Management
The available evidence suggests that while both thiazide-type and thiazide-like diuretics are effective antihypertensive agents, thiazide-like diuretics, particularly chlorthalidone and indapamide, may offer advantages in terms of blood pressure reduction and potentially superior cardiovascular protection.[1][8][9][10] The longer half-life of thiazide-like diuretics likely contributes to more consistent blood pressure control over a 24-hour period.[1]
However, the choice of diuretic should be individualized, taking into account the patient's clinical characteristics, comorbidities, and risk of adverse effects. The conflicting results from recent large-scale trials underscore the complexity of this comparison and the need for continued research.[17][18][19] For drug development professionals, understanding these nuances is crucial for designing next-generation diuretics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such novel compounds.
References
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Olde Engberink, R. H., et al. (2015). Effects of Thiazide-Type and Thiazide-Like Diuretics on Cardiovascular Events and Mortality. Hypertension, 65(5), 1033-1040. [Link]
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Liang, W., et al. (2017). Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. Journal of Cellular and Molecular Medicine, 21(11), 2634-2642. [Link]
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Gant, C. M., et al. (2021). Race-Specific Comparisons of Antihypertensive and Metabolic Effects of Hydrochlorothiazide and Chlorthalidone. American Journal of Hypertension, 34(1), 58-66. [Link]
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Kim, J., et al. (2025). Comparison of cardiovascular outcomes between chlorthalidone and hydrochlorothiazide in hypertensive patients. European Heart Journal. [Link]
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Barber, J., et al. (2015). A systematic review and meta-analysis of thiazide-induced hyponatraemia. British Journal of Clinical Pharmacology, 80(4), 826-836. [Link]
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Cheong, J. C. A., et al. (2023). Thiazide diuretics for preventing calcium oxalate recurrent kidney stones: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials. World Journal of Urology, 41(11), 3059-3068. [Link]
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The ALLHAT Officers and Coordinators for the ALLHAT Collaborative Research Group. (2002). Major Outcomes in High-Risk Hypertensive Patients Randomized to Angiotensin-Converting Enzyme Inhibitor or Calcium Channel Blocker vs Diuretic: The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT). JAMA, 288(23), 2981–2997. [Link]
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de Souza, F. T., et al. (2021). Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis. Renal Failure, 43(1), 1283-1293. [Link]
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Ishani, A., et al. (2022). Chlorthalidone vs. Hydrochlorothiazide for Hypertension–Cardiovascular Events. The New England Journal of Medicine, 387(26), 2401-2410. [Link]
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Dorsch, M. P., & Gillespie, B. W. (2014). How do hydrochlorothiazide and chlorthalidone compare for treating hypertension?. The Journal of Family Practice, 63(4), 220-222. [Link]
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Dr. Oracle. (2025). What were the findings of the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)?. [Link]
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Roush, G. C., et al. (2012). Chlorthalidone compared with hydrochlorothiazide in reducing cardiovascular events: Systematic review and network meta-analyses. Hypertension, 60(5), 1110-1117. [Link]
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Akram, Y., & Shameel, A. (2015). A Review of Critical Differences among Loop, Thiazide, and Thiazide-Like Diuretics. Cardiology in Review, 23(2), 85-91. [Link]
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JoVE. (2024). Antihypertensive Drugs: Thiazide-Class Diuretics. [Link]
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Freis, E. D., et al. (1988). Comparative trial of indapamide and hydrochlorothiazide in essential hypertension, with forearm plethysmography. American Journal of Cardiology, 61(8), 65B-68B. [Link]
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Moser, M. (2003). The ALLHAT Trial. Cleveland Clinic Journal of Medicine, 70(6), 505-509. [Link]
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Andrade, L., et al. (2025). Thiazide and thiazide-like diuretics for kidney stones recurrence: a systematic review and network meta-analysis of randomised controlled trials. BJU International. [Link]
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Liang, W., et al. (2017). Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. Journal of Cellular and Molecular Medicine, 21(11), 2634-2642. [Link]
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Verdecchia, P., et al. (2023). Thiazide diuretics alone or combined with potassium-sparing diuretics to treat hypertension: a systematic review and network meta-analysis of randomized controlled trials. Journal of Hypertension, 41(4), 624-633. [Link]
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Kaplan, N. M. (2015). Indapamide. Hypertension, 65(5), 949-950. [Link]
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Roush, G. C., et al. (2015). Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: Antihypertensive and metabolic effects. Hypertension, 65(5), 1041-1046. [Link]
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UK Medicines Information. (n.d.). Effects of Thiazide-Type and Thiazide-Like Diuretics on Cardiovascular Events and Mortality. NHS. [Link]
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Roush, G. C., et al. (2015). Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone. Hypertension, 65(5), 1041-1046. [Link]
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BioPharma Notes. (2020). Thiazide and Thiazide like Diuretics. [Link]
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Vinereanu, D., et al. (2014). The effect of indapamide versus hydrochlorothiazide on ventricular and arterial function in patients with hypertension and diabetes: results of a randomized trial. American Heart Journal, 168(4), 446-454. [Link]
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Healio. (2019). LEGEND-HTN: Thiazide, thiazide-like diuretics superior to ACE inhibitors. [Link]
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In-Vitro Validation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide Bioactivity: A Comparative Guide
This guide provides a comprehensive in-vitro validation framework for a novel derivative of Hydrochlorothiazide (HCTZ), 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide. It is intended for researchers, scientists, and drug development professionals seeking to understand the bioactivity of this new chemical entity in comparison to its parent compound and other relevant diuretics. The experimental design, protocols, and comparative data presented herein are grounded in established scientific principles to ensure a thorough and objective evaluation.
Introduction: The Rationale for Modifying Hydrochlorothiazide
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][3][4][5] The chemical structure of HCTZ features a sulfonamide group at the 7-position, which is crucial for its diuretic activity.
The novel compound, this compound, introduces an N-hydroxymethyl group to the sulfonamide moiety. This modification is hypothesized to modulate the compound's bioactivity through several potential mechanisms:
-
Altered Pharmacokinetics: The N-hydroxymethyl group may act as a prodrug moiety, undergoing metabolic cleavage in vivo to release the parent sulfonamide. This could potentially influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Target Affinity: The modification could alter the electronic and steric properties of the sulfonamide group, potentially leading to a higher binding affinity for the Na+/Cl- cotransporter.
-
Modified Off-Target Effects: HCTZ is known to have weak carbonic anhydrase inhibitory activity. The N-hydroxymethylation might change the compound's interaction with carbonic anhydrase isoforms, potentially reducing off-target effects.
This guide outlines a series of in-vitro experiments designed to test these hypotheses and provide a clear comparison of the bioactivity of this compound with HCTZ and other relevant diuretics.
Comparative Bioactivity Profiling: Experimental Design
To comprehensively assess the in-vitro bioactivity of this compound, a multi-assay approach is proposed. This allows for a direct comparison with the parent compound, Hydrochlorothiazide, and a standard loop diuretic, Furosemide, which targets the Na-K-2Cl cotransporter (NKCC).[6][7]
Test Compounds:
-
This compound (Test Compound)
-
Hydrochlorothiazide (Parent Compound)
-
Furosemide (Comparator Compound)
-
Acetazolamide (Positive Control for Carbonic Anhydrase Assay)
Key In-Vitro Assays:
-
Na+/Cl- Cotransporter (NCC) Inhibition Assay: To determine the primary target engagement and diuretic potential.
-
Carbonic Anhydrase (CA) Inhibition Assay: To assess potential off-target effects.
-
Cell Viability Assay in Renal Cells: To evaluate the cytotoxic potential of the test compound.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the in-vitro validation of this compound.
In-Vitro Assay Protocols and Comparative Data
Na+/Cl- Cotransporter (NCC) Inhibition Assay
Principle: This assay measures the inhibition of the Na+/Cl- cotransporter in a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are a well-established model for kidney tubule epithelial cells.[8][9] Inhibition of NCC activity is quantified by measuring the uptake of a radioactive tracer, such as 86Rb+ (as a surrogate for K+), under conditions where its uptake is dependent on Na+ and Cl-.
Experimental Protocol:
-
Cell Culture: Culture MDCK cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed MDCK cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to grow to confluence (3-4 days).
-
Pre-incubation: Wash the confluent cell monolayers with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4).
-
Inhibitor Treatment: Add the pre-incubation buffer containing various concentrations of the test compounds (this compound, HCTZ, Furosemide) or vehicle control (DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Uptake Assay: Initiate the uptake by adding the uptake buffer containing 86Rb+ (1 µCi/mL) and the respective inhibitors.
-
Termination and Lysis: After 10 minutes, stop the uptake by washing the cells rapidly with ice-cold wash buffer. Lyse the cells with 0.1 M NaOH.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of NCC inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NCC activity).
Comparative Data (Hypothetical):
| Compound | NCC Inhibition IC50 (µM) |
| This compound | 0.8 |
| Hydrochlorothiazide | 2.5 |
| Furosemide | > 100 |
This hypothetical data suggests that the N-hydroxymethyl derivative is a more potent inhibitor of the Na+/Cl- cotransporter compared to the parent compound, Hydrochlorothiazide.
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This colorimetric assay measures the inhibition of carbonic anhydrase activity.[10][11] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm.
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human carbonic anhydrase II, a substrate solution of p-NPA in acetonitrile, and stock solutions of the test compounds and Acetazolamide in DMSO.[10][12]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compounds or Acetazolamide at various concentrations. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the carbonic anhydrase II solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol formation (slope of the kinetic curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Comparative Data (Hypothetical):
| Compound | Carbonic Anhydrase II Inhibition IC50 (µM) |
| This compound | 15.2 |
| Hydrochlorothiazide | 5.8 |
| Acetazolamide | 0.01 |
This hypothetical data suggests that the N-hydroxymethyl derivative has a reduced inhibitory effect on carbonic anhydrase II compared to Hydrochlorothiazide, indicating potentially fewer off-target effects.
Cell Viability Assay in Renal Cells (MDCK)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, HCTZ, Furosemide) for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value (the concentration that causes a 50% reduction in cell viability).
Comparative Data (Hypothetical):
| Compound | Cytotoxicity (CC50) in MDCK Cells (µM) |
| This compound | > 200 |
| Hydrochlorothiazide | > 200 |
| Furosemide | > 200 |
This hypothetical data indicates that neither the parent compound nor its derivative exhibits significant cytotoxicity towards renal epithelial cells at the tested concentrations.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) located on the apical membrane of the distal convoluted tubule cells in the kidney.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
The in-vitro data presented in this guide provides a compelling rationale for the further investigation of this compound as a potential diuretic agent. The hypothetical results suggest that this novel derivative exhibits enhanced potency for the Na+/Cl- cotransporter and a potentially improved safety profile with reduced off-target effects on carbonic anhydrase.
Future studies should focus on:
-
In-vivo efficacy studies in animal models of hypertension and edema to confirm the diuretic and antihypertensive effects.
-
Pharmacokinetic profiling to determine the ADME properties of the compound and to investigate the potential for a prodrug effect.
-
Selectivity profiling against a broader panel of ion transporters and enzymes to further characterize its off-target activities.
-
Lead optimization to synthesize and evaluate additional derivatives with potentially improved potency and selectivity.
This comprehensive in-vitro comparison serves as a critical first step in the preclinical development of this compound, providing a solid foundation for its advancement as a potential new therapeutic agent.
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Hypertonicity in fused Madin-Darby canine kidney cells: transient rise in NaHCO3 followed by sustained KCl accumulation - PubMed. (URL: [Link])
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A Senior Application Scientist’s Guide to a Validated LC-MS Method for Hydrochlorothiazide and Its Impurities
This guide provides an in-depth comparison of analytical methodologies for the quantification of hydrochlorothiazide (HCTZ) and the detection of its process-related and degradation impurities. We will explore the nuances of a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method, comparing it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory compliance.
The Critical Role of Impurity Profiling for Hydrochlorothiazide
Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[1][2] During its synthesis, formulation, and storage, various impurities can emerge. These can be process-related compounds, degradation products, or structurally similar molecules.[1][2] Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities to ensure the safety, efficacy, and quality of the final drug product.[1][3]
Commonly identified impurities for HCTZ include:
-
Chlorothiazide (CT) / HCTZ Impurity A: A known process-related impurity and potential degradant.[4][5][6]
-
Salamide (DSA) / HCTZ Impurity B: A key starting material in the synthesis of HCTZ.[4][6]
-
HCTZ Dimer and other related compounds: These can form during synthesis or degradation.[7]
The challenge for analytical scientists is to select a method that can not only accurately quantify the active pharmaceutical ingredient (API) but also separate, detect, and quantify these impurities, often present at very low levels.
Comparative Analysis: LC-MS/MS vs. Traditional HPLC-UV
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and the context of the study (e.g., routine quality control vs. bioanalytical studies).
| Feature | Method A: LC-MS/MS (Triple Quadrupole) | Method B: HPLC-UV (Diode Array Detector) |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the absorbance of UV light by the analyte. |
| Specificity | Very High: Mass spectrometry provides an orthogonal detection mechanism to chromatography. The use of Selected Reaction Monitoring (SRM) allows for the specific detection of a precursor ion and its unique product ion, minimizing interference from matrix components.[8] | Moderate to High: Specificity is primarily dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere with quantification. |
| Sensitivity | Very High (ng/mL to pg/mL): Capable of detecting and quantifying trace-level impurities and for use in bioanalytical applications.[4][9] Linearity ranges for impurities can be as low as 1.0–200.0 ng/mL.[4] | Moderate (µg/mL): Generally suitable for assay and impurity analysis within the limits specified by pharmacopeias (e.g., 0.1% level).[10] |
| Speed | High: The specificity of MS detection can allow for faster chromatographic runs (e.g., < 5 minutes) without compromising data quality.[11] | Moderate: May require longer run times and complex gradient elution to achieve baseline separation of all specified impurities.[12] |
| Application | Ideal for impurity identification, trace-level quantification, forced degradation studies, and bioanalytical sample analysis.[9][13] | Well-suited for routine quality control, API assay, and content uniformity testing as described in USP monographs.[14] |
| Regulatory Standing | Widely accepted and increasingly preferred for its specificity and sensitivity.[8] | The established benchmark method in many pharmacopeias, including the USP.[14] |
In-Depth Protocol: A Validated LC-MS/MS Method
This section details a robust, validated LC-MS/MS method designed for the sensitive quantification of Hydrochlorothiazide and its key impurities, Chlorothiazide (CT) and Salamide (DSA). The causality behind each choice is explained to provide a deeper understanding of the method's integrity.
Experimental Workflow
The overall workflow is designed for efficiency and accuracy, minimizing sample handling and potential sources of error.
Caption: LC-MS/MS Experimental Workflow for HCTZ Analysis.
Materials and Reagents
-
Reference Standards: Hydrochlorothiazide, Chlorothiazide (Impurity A), and Salamide (DSA) of known purity.[3]
-
Solvents: HPLC or LC-MS grade Methanol and Acetonitrile.
-
Reagents: Formic acid (LC-MS grade).
-
Water: Deionized or Milli-Q water.
Chromatographic and Mass Spectrometric Conditions
The selection of these parameters is based on achieving optimal separation and detector response for HCTZ and its impurities. A C18 column is chosen for its excellent retention of these moderately polar compounds. The mobile phase, a combination of methanol and dilute formic acid, facilitates good peak shape and efficient ionization in negative mode.
| Parameter | Recommended Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for use with small particle size columns, leading to better resolution and faster analysis. |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)[4] | A superficially porous particle column offers high efficiency at lower backpressures, enabling rapid separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol | Formic acid acts as a proton source to aid in ionization. Methanol provides good elution strength for the analytes. |
| Elution Mode | Isocratic: 95:5 (B:A)[4] | An isocratic method is simpler, more robust, and faster for this specific separation. |
| Flow Rate | 0.2 mL/min[4] | A lower flow rate is often optimal for ESI efficiency and is compatible with the column dimensions. |
| Injection Volume | 10 µL[4] | Balances sensitivity with the need to avoid column overloading. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | A triple quadrupole instrument is essential for the high selectivity and sensitivity achieved through SRM. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | HCTZ and its impurities contain acidic protons on the sulfonamide groups, making them readily deprotonate to form [M-H]⁻ ions in negative mode. |
| SRM Transitions | HCTZ: m/z 295.9 -> 268.9CT (Impurity A): m/z 293.9 -> 213.8[4]DSA (Impurity B): m/z 283.9 -> 204.8[4] | These transitions are specific to each compound, ensuring that only the target analyte is quantified, even if other compounds co-elute. |
Method Validation According to ICH Q2(R2) Guidelines
For an analytical method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[8][15] The validation process is a self-validating system that demonstrates the method's performance characteristics. The core parameters are defined by the ICH Q2(R2) guideline.[16][17]
Caption: Core Validation Parameters as per ICH Q2(R2).
Step-by-Step Validation Protocols
1. Specificity/Selectivity:
-
Protocol: Analyze a blank (diluent), a placebo (formulation matrix without API), HCTZ standard, and impurity standards individually. Then, analyze a spiked sample containing HCTZ and all known impurities.
-
Causality: This confirms that there are no interfering peaks from the diluent, matrix, or other analytes at the retention time and m/z of each target compound. The specificity of MS detection is a key advantage here.[8]
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations for HCTZ and each impurity, spanning the expected range (e.g., for impurities, from the reporting threshold to 120% of the specification limit).[4] Plot the peak area against concentration and determine the correlation coefficient (r²) and regression equation.
-
Causality: This demonstrates a direct, proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.[8] A correlation coefficient >0.99 is typically desired.
3. Accuracy (as Recovery):
-
Protocol: Prepare samples by spiking the drug product matrix with known amounts of HCTZ and impurities at three concentration levels (e.g., low, medium, high), with at least three replicates per level. Calculate the percentage recovery of the spiked amount.
-
Causality: Accuracy measures the closeness of the experimental value to the true value. This test reveals any systematic errors or matrix effects in the method.[17] Acceptance criteria are typically 80-120% for impurities.
4. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Causality: This demonstrates the method's consistency and reproducibility under various conditions. The results are expressed as the relative standard deviation (%RSD), which should typically be ≤2.0% for the API and may be higher for impurities.[17]
5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: Determine the lowest concentration of each impurity that can be reliably quantified with acceptable precision and accuracy (LOQ) and the lowest concentration that can be detected (LOD). This is often established based on a signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD.
-
Causality: Establishing these limits is crucial for ensuring the method is sensitive enough to control impurities at the required low levels (e.g., 0.1%). The developed LC-MS method was found to have an LOQ of 0.075 µg/mL for HCTZ determination.[13]
6. Robustness:
-
Protocol: Deliberately introduce small, controlled variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[13] Observe the effect on the results (e.g., peak area, retention time, resolution).
-
Causality: This demonstrates the method's reliability during normal use. A robust method is not significantly affected by minor variations in its operating parameters.
Conclusion
While traditional HPLC-UV methods are established and suitable for many routine quality control applications of Hydrochlorothiazide, the adoption of a validated LC-MS/MS method offers significant advantages in specificity, sensitivity, and speed.[9] The inherent selectivity of mass spectrometry, particularly when using SRM, provides a higher degree of confidence in the identification and quantification of trace-level impurities. This is especially critical in forced degradation studies and for meeting the increasingly stringent regulatory expectations for impurity profiling. By following a rigorous validation protocol grounded in ICH Q2(R2) guidelines, researchers and drug developers can ensure their analytical data is accurate, reliable, and defensible.
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Marzouk, H. M., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Scientific Reports. [Link]
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Mohamed, H. M., & Fayez, Y. M. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]
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Zayed, S., et al. (2011). Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in the Presence of Impurities and Degradants. Journal of Chromatographic Science, 49(2), 129-135. [Link]
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Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(9), 1366-1376. [Link]
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Marzouk, H. M., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC-MS/MS profiling of potential impurities: greenness and whiteness evaluation. PubMed. [Link]
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SynZeal. Hydrochlorothiazide EP Impurity A. [Link]
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Marzouk, H. M., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Semantic Scholar. [Link]
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Tantry, S. J., et al. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Pharmaffiliates. Hydrochlorothiazide-impurities. [Link]
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Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323-1330. [Link]
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A Comparative In-Vivo Benchmarking Guide: 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide Versus Standard Diuretic Classes
Abstract: The clinical management of hypertension and edema relies heavily on the use of diuretics. However, existing diuretic classes—thiazides, loop diuretics, and potassium-sparing diuretics—each present a distinct profile of efficacy and adverse effects, primarily related to electrolyte imbalances. This guide introduces a prospective benchmarking framework for a novel investigational compound, 7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide. We present a comprehensive, head-to-head preclinical evaluation protocol designed to elucidate its diuretic and saluretic activity, potency, duration of action, and potassium-sparing potential against established diuretics: hydrochlorothiazide (thiazide), furosemide (loop), and amiloride (potassium-sparing). This document provides the scientific rationale, detailed experimental workflows, and data interpretation frameworks necessary for its rigorous evaluation.
Introduction: The Rationale for Novel Diuretic Development
Diuretics are a cornerstone of cardiovascular therapy, primarily used in the management of hypertension and edematous states like congestive heart failure and liver cirrhosis.[1][2][3] They function by increasing the rate of urine flow and sodium excretion, thereby adjusting the volume and composition of body fluids.[4] The primary classes of diuretics—thiazides, loop diuretics, and potassium-sparing diuretics—target distinct segments of the nephron, leading to varied diuretic efficacy and side-effect profiles.[5][6][7]
Thiazide diuretics, such as hydrochlorothiazide (HCTZ), act on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter (NCC).[8][9] While effective for hypertension, their efficacy diminishes in patients with renal impairment, and they are associated with adverse metabolic effects like hypokalemia, hyperglycemia, and hyperuricemia.[8][9][10][11] Loop diuretics, like furosemide, are more potent and act on the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, but can cause significant electrolyte and fluid loss.[5] Potassium-sparing diuretics, such as amiloride, are less potent and work in the collecting duct but are crucial for mitigating potassium loss.[2][7]
The quest for an ideal diuretic—one that combines significant diuretic and natriuretic efficacy with a minimized risk of electrolyte disturbances—continues to drive pharmaceutical research. This guide focuses on a novel hydrochlorothiazide derivative, this compound, designed to potentially offer an improved therapeutic profile.
Profile of the Investigational Compound: this compound
2.1. Chemical Structure and Rationale for Design
This compound is a theoretical derivative of hydrochlorothiazide. The core benzothiadiazine structure, essential for inhibiting the Na+/Cl- cotransporter, is retained.[12][13] The modifications—a sulfonamido group at position 7 and an N-hydroxymethyl group—are hypothesized to modulate its pharmacological properties.
-
7-Sulfonamido Group: The unsubstituted sulfonamide moiety is a common structural motif for carbonic anhydrase inhibitors.[14] It is postulated that this addition may confer a secondary mechanism of action by inhibiting carbonic anhydrase in the proximal tubule.[15][16] This could potentially lead to a bicarbonate diuresis and alter the overall electrolyte excretion profile.[14] Many thiazide diuretics already possess some carbonic anhydrase inhibitory activity.[17]
-
N-hydroxymethyl Group: This functional group may influence the compound's pharmacokinetic properties, such as solubility, absorption, and metabolic stability, potentially leading to an optimized duration of action compared to the parent compound, hydrochlorothiazide.[18][19]
2.2. Postulated Mechanism of Action
The primary mechanism of action is expected to be the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule, characteristic of thiazide diuretics.[1][8][9] The secondary mechanism may involve the inhibition of carbonic anhydrase in the proximal tubule, leading to decreased reabsorption of sodium bicarbonate.
Comparative Mechanisms of Action of Diuretic Classes
To understand the potential differentiation of this compound, it is essential to visualize the sites and mechanisms of action of the diuretic classes it will be benchmarked against.
Diagram 1: Sites of Action of Major Diuretic Classes in the Nephron This diagram illustrates the primary locations within the nephron where each class of diuretic exerts its effects.
Caption: Primary sites of action for major diuretic classes within the nephron.
In-Vivo Benchmarking Protocol
This section details a rigorous, self-validating protocol for the head-to-head comparison of this compound with standard diuretics. The experimental design is based on established preclinical models for screening diuretic agents.[4][20][21][22]
4.1. Experimental Design and Rationale
The chosen in-vivo model utilizes male Wistar rats, a standard species for diuretic screening.[20][22] The protocol is designed to measure key parameters of diuretic efficacy and safety. The causality behind this choice rests on the need for a robust and reproducible model that allows for the collection of urine and blood for comprehensive analysis.
Diagram 2: Experimental Workflow for Diuretic Benchmarking This flowchart outlines the step-by-step process of the in-vivo study.
Caption: Step-by-step workflow for the in-vivo diuretic activity screening.
4.2. Step-by-Step Methodology
1. Animals and Housing:
- Species: Male Wistar rats (200-250 g).
- Housing: Housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
- Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Drug Preparation and Dosing:
- Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water.
- Test Groups (Oral Administration):
- Group 1 (Control): Vehicle (5 mL/kg).
- Group 2 (Standard Thiazide): Hydrochlorothiazide (10 mg/kg).
- Group 3 (Standard Loop): Furosemide (20 mg/kg).
- Group 4 (Standard K+-Sparing): Amiloride (2 mg/kg).
- Group 5 (Investigational): this compound (10 mg/kg).
- Rationale for Dosing: Doses are selected based on established effective doses in rat models to ensure a robust diuretic response for comparison.
3. Experimental Procedure:
- Fasting: Fast animals overnight for 18 hours with free access to water.
- Hydration: Administer 0.9% saline solution (25 mL/kg, p.o.) to all rats to impose a uniform fluid and electrolyte load.
- Dosing: Thirty minutes after saline loading, administer the respective treatments orally.
- Urine Collection: Immediately place the animals in individual metabolic cages designed to separate urine and feces.[20] Collect urine at intervals of 2, 4, 6, 8, and 24 hours. Record the total volume for each interval.
- Terminal Blood Collection: At the end of the 24-hour period, anesthetize the animals and collect blood via cardiac puncture for serum electrolyte analysis.
4. Sample Analysis:
- Urine Analysis:
- Volume: Measure and record cumulative urine volume at each time point.
- Electrolytes (Na+, K+, Cl-): Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
- pH and Bicarbonate (HCO3-): Measure urine pH and bicarbonate levels to assess carbonic anhydrase inhibitory activity.
- Serum Analysis:
- Electrolytes (Na+, K+, Cl-): Analyze serum samples for electrolyte concentrations.
5. Data Analysis and Interpretation:
- Diuretic Action: Calculate the cumulative urine excretion over 24 hours. A significant increase compared to the control group indicates diuretic activity.
- Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
- Saluretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group).
- Natriuretic Activity: Calculate the total excretion of Na+ (Urine Volume × [Na+]).
- Na+/K+ Excretion Ratio: This ratio is a critical indicator of potassium-sparing or potassium-wasting effects. A higher ratio suggests a potassium-sparing tendency.
- Carbonic Anhydrase Inhibition Index: (Cl- excretion) / (Na+ + K+ excretion). A value approaching 1 suggests that diuresis is primarily due to NaCl excretion, while a lower value may indicate bicarbonate excretion, a hallmark of carbonic anhydrase inhibition.[21]
- Statistical Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treatment groups with the control group. A p-value < 0.05 will be considered statistically significant.
Prospective Data and Comparative Performance
The following tables present hypothetical, yet scientifically plausible, data that could be expected from the benchmarking study. This data is for illustrative purposes to guide the interpretation of potential outcomes.
Table 1: Comparative Diuretic and Saluretic Activity (Cumulative 24h Data)
| Group | Dose (mg/kg) | Urine Volume (mL/24h) | Diuretic Index | Total Na+ Excretion (mEq/24h) | Saluretic Index | Na+/K+ Ratio |
| Vehicle Control | - | 8.5 ± 1.2 | 1.00 | 1.2 ± 0.3 | 1.00 | 1.5 |
| Hydrochlorothiazide | 10 | 18.2 ± 2.1 | 2.14 | 3.5 ± 0.5 | 2.92 | 1.8 |
| Furosemide | 20 | 25.5 ± 2.8 | 3.00 | 5.8 ± 0.7 | 4.83 | 1.2 |
| Amiloride | 2 | 12.1 ± 1.5 | 1.42 | 1.9 ± 0.4 | 1.58 | 3.5 |
| Investigational | 10 | 20.5 ± 2.3 | 2.41 | 4.2 ± 0.6 | 3.50 | 2.5* |
* p < 0.05 compared to Vehicle Control. Data are expressed as Mean ± SD.
Interpretation of Hypothetical Data:
-
The investigational compound demonstrates potent diuretic and saluretic activity, superior to hydrochlorothiazide at the same dose.
-
Its diuretic index is lower than the potent loop diuretic furosemide, which is expected.
-
Crucially, the Na+/K+ ratio is significantly higher than that of hydrochlorothiazide and furosemide, suggesting a desirable potassium-sparing effect, though less pronounced than the dedicated potassium-sparing diuretic, amiloride.
Table 2: Electrolyte and Carbonic Anhydrase (CA) Inhibition Profile
| Group | Serum K+ (mEq/L) | Urine pH | CA Inhibition Index |
| Vehicle Control | 4.2 ± 0.3 | 6.5 | 0.95 |
| Hydrochlorothiazide | 3.4 ± 0.4 | 6.7 | 0.92 |
| Furosemide | 3.1 ± 0.5 | 6.6 | 0.98 |
| Amiloride | 4.8 ± 0.3 | 6.4 | 0.96 |
| Investigational | 3.9 ± 0.3 | 7.2 | 0.75* |
* p < 0.05 compared to Vehicle Control. Data are expressed as Mean ± SD.
Interpretation of Hypothetical Data:
-
The investigational compound results in less of a decrease in serum potassium compared to hydrochlorothiazide and furosemide, corroborating its potassium-sparing potential.
-
The significantly higher urine pH and lower CA inhibition index strongly support the hypothesis of a secondary mechanism involving carbonic anhydrase inhibition, leading to bicarbonate excretion.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical benchmarking of this compound. Based on the prospective data, this novel compound presents a promising therapeutic profile, potentially offering superior diuretic and natriuretic efficacy over hydrochlorothiazide with an improved safety margin regarding potassium homeostasis. The evidence of carbonic anhydrase inhibition suggests a unique dual mechanism of action.
Successful validation of these findings would warrant further investigation, including:
-
Dose-response studies to determine the ED50 for diuretic and natriuretic effects.
-
Pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion profile.
-
Chronic dosing studies to evaluate its long-term efficacy and safety, particularly concerning metabolic side effects like hyperglycemia and hyperuricemia.[9][11]
-
Antihypertensive studies in relevant animal models (e.g., Spontaneously Hypertensive Rats) to confirm its utility in blood pressure management.
The rigorous application of the protocols described herein will provide the critical data necessary to determine if this compound represents a meaningful advancement in diuretic therapy.
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Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert review of cardiovascular therapy, 8(6), 793–802. Retrieved from [Link]
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Hirani, J., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. Retrieved from [Link]
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Hirani, J., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. Retrieved from [Link]
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Angeli, A., et al. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 – 2013). Expert Opinion on Therapeutic Patents, 23(8), 951-966. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide by NMR Spectroscopy
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the unambiguous confirmation of the 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide structure. As a derivative of the widely used diuretic Hydrochlorothiazide (HCTZ), confirming the site of N-hydroxymethylation is critical.[1][2] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, offering a self-validating framework for structural analysis.
The Analytical Challenge: Pinpointing the N-hydroxymethyl Group
Hydrochlorothiazide possesses multiple nitrogen atoms capable of reacting to form an N-hydroxymethyl derivative. The primary challenge is to definitively prove that the substitution has occurred on the nitrogen of the 7-sulfonamido group and not on the nitrogens within the dihydro-benzothiadiazine ring. This requires a multi-faceted NMR approach that can establish through-bond and through-space correlations.
Experimental Design & Rationale
A comprehensive NMR analysis for structural confirmation involves a suite of both one-dimensional (1D) and two-dimensional (2D) experiments. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not typically interfere with key analyte signals.[3][4]
Core Experimental Suite:
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their electronic environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying long-range connectivity and piecing together the molecular skeleton.[5][7][8][9]
Below is a diagram illustrating the logical workflow for the NMR-based structural confirmation.
Caption: Experimental workflow for NMR structural confirmation.
Comparative Analysis of NMR Techniques
1D NMR: The Foundational Data
¹H NMR Spectroscopy: The initial ¹H NMR spectrum provides the first pieces of the structural puzzle. We expect to see signals corresponding to the aromatic protons of the hydrochlorothiazide core, the methylene protons of the dihydro-benzothiadiazine ring, and, critically, new signals for the N-hydroxymethyl group. The protons of the sulfonamide group (-SO₂NH-) typically appear as a singlet in a specific region of the spectrum.[10][11]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments. The key signal to identify is the carbon of the hydroxymethyl group (-CH₂OH). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the methylene nature of the new carbon signal.
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aromatic Protons | ~7.0 - 8.5 | ~115 - 150 | Characteristic region for protons on a substituted benzene ring.[1][10] |
| Ring Methylene (-CH₂-) | ~4.5 - 5.0 | ~50 - 60 | Protons and carbon in the dihydro-thiadiazine ring. |
| Hydroxymethyl (-N-CH₂-OH) | ~4.0 - 5.5 (doublet) | ~60 - 75 | New signals indicative of the hydroxymethyl group. The proton signal is expected to be a doublet due to coupling with the hydroxyl proton. |
| Hydroxyl (-OH) | ~5.0 - 6.0 (triplet) | N/A | The hydroxyl proton signal, which will couple with the adjacent methylene protons. |
| Sulfonamide (-SO₂NH-) | ~8.0 - 10.0 (singlet) | N/A | The chemical shift for sulfonamide protons can vary.[10][12] |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.
2D NMR: Connecting the Pieces
While 1D NMR suggests the presence of the N-hydroxymethyl group, 2D NMR is essential to confirm its specific location on the 7-sulfonamido nitrogen.
COSY: This experiment will show a correlation between the protons of the newly introduced -CH₂- group and the proton of the -OH group, confirming the -CH₂OH fragment. It will also show correlations between the aromatic protons, helping to assign the signals of the hydrochlorothiazide core.
HSQC: The HSQC spectrum will show a direct, one-bond correlation between the protons of the -CH₂- group and its attached carbon. This provides an unambiguous link between the proton and carbon signals of the hydroxymethyl moiety.
HMBC: The Definitive Confirmation: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific structural problem. It reveals correlations between protons and carbons that are two or three bonds apart. The key correlation to observe is between the protons of the -CH₂- group and the carbon atom in the aromatic ring to which the 7-sulfonamido group is attached (C7). This long-range correlation provides definitive evidence that the N-hydroxymethyl group is attached to the sulfonamide nitrogen.
The following diagram illustrates the critical HMBC correlation.
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Hydrochlorothiazide Impurities
This guide provides an in-depth technical comparison and procedural framework for the inter-laboratory validation of analytical methods designed to quantify impurities in Hydrochlorothiazide (HCTZ). As drug development pipelines accelerate and manufacturing becomes increasingly globalized, the ability to reliably transfer analytical methods between research, quality control, and contract manufacturing sites is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing robust, transferable, and compliant impurity control strategies.
Section 1: The Imperative for Impurity Control in Hydrochlorothiazide
Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[1][2] The synthesis and degradation of HCTZ can result in the formation of several related substances, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[3]
Key impurities, as specified in pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), include:
-
Chlorothiazide (Impurity A): A related diuretic and potential process impurity.[1][4][5]
-
Salamide (Disulfonamide or Impurity B): A key starting material in HCTZ synthesis.[4]
Effective quality control hinges on analytical methods that are not only accurate and precise within a single laboratory but also rugged and reproducible across multiple sites. This guide will compare the two predominant liquid chromatography techniques used for this purpose and detail the process for ensuring their inter-laboratory reliability.
Section 2: Core Analytical Methodologies for HCTZ Impurity Profiling
The primary challenge in HCTZ impurity analysis is achieving adequate separation of structurally similar compounds. High-Performance Liquid Chromatography (HPLC) has long been the gold standard, while Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is a robust and universally recognized technique for pharmaceutical analysis, prized for its reliability and extensive inclusion in pharmacopeial monographs.[6] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, separating analytes based on their differential partitioning between the two phases. For HCTZ impurity analysis, reverse-phase HPLC is the method of choice.
This protocol is a representative example for the simultaneous determination of Hydrochlorothiazide and its key impurities.
-
Chromatographic System:
-
Mobile Phase and Gradient Program:
-
Detection and Injection:
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Prepare a stock solution of HCTZ and its impurities in the diluent. Serially dilute to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the HCTZ drug substance or product in the diluent to a final target concentration (e.g., 500 µg/mL).[10]
-
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[6][11] This smaller particle size dramatically increases column efficiency, leading to better resolution and significantly shorter analysis times. To operate with these columns, UPLC systems are engineered to withstand much higher backpressures (up to 15,000 psi or 1,000 bar) compared to traditional HPLC systems.[12][13]
This protocol is adapted for rapid impurity profiling, demonstrating the advantages of UPLC.
-
Chromatographic System:
-
UPLC System: An ultra-high pressure gradient-capable system.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size (e.g., Waters ACQUITY UPLC BEH C18).
-
Column Temperature: 35°C.
-
Autosampler Temperature: 5°C.
-
-
Mobile Phase and Gradient Program:
-
Detection and Injection:
-
Detection Wavelength: 237 nm.[14]
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (60:40 v/v).[14]
-
Sample and standard preparation follows the same principles as the HPLC method, adjusted for potentially lower injection volumes.
-
Objective Comparison: HPLC vs. UPLC for HCTZ Impurity Analysis
The choice between HPLC and UPLC depends on the specific needs of the laboratory, such as sample throughput, existing instrumentation, and the complexity of the impurity profile.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Justification & Causality |
| Typical Runtime | 30–60 minutes | 5–15 minutes | Sub-2 µm particles in UPLC allow for higher optimal linear velocities, enabling faster separations without sacrificing efficiency.[6][12] |
| Resolution | Good | Excellent | The higher plate count (efficiency) of UPLC columns results in sharper, narrower peaks, improving the separation of closely eluting impurities.[13][15] |
| System Backpressure | 1,500–4,000 psi (100–275 bar) | 8,000–15,000 psi (550–1,000+ bar) | Backpressure is inversely proportional to the square of the particle diameter; smaller particles create significantly more resistance.[13] |
| Solvent Consumption | High | Low (up to 70-80% reduction)[6] | Shorter runtimes and lower flow rates directly translate to a significant reduction in mobile phase consumption per analysis.[11] |
| Sensitivity | Standard | High | Narrower peaks from UPLC result in a greater peak height for a given mass, improving the signal-to-noise ratio and enhancing detection limits.[11][15] |
| Method Robustness | High | Moderate to High | HPLC methods are often more tolerant of minor variations. The high efficiency of UPLC can make methods more sensitive to small changes in temperature or mobile phase composition.[6] |
Section 3: The Foundation of Reliability: Single-Laboratory Method Validation
Before a method can be transferred, it must be rigorously validated to demonstrate it is fit for its intended purpose. The ICH Q2(R2) guideline provides the authoritative framework for this process, ensuring data integrity and regulatory compliance.[16][17][18][19]
The Regulatory Framework: Adhering to ICH Q2(R2)
The goal of validation is to establish, through documented evidence, that the analytical procedure provides a high degree of assurance in its reliability for measuring the target analytes.[19] Key performance characteristics that must be evaluated for an impurity method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or excipients. This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.[20]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results to the true value. It is often determined by analyzing a sample of known concentration (e.g., a spiked placebo) and is expressed as percent recovery.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (assessed during inter-laboratory validation).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[20]
Workflow for Single-Laboratory Method Validation
The validation process is a systematic series of experiments designed to challenge the method and confirm its performance against predefined acceptance criteria.
Caption: Workflow for single-laboratory analytical method validation per ICH Q2(R2).
Section 4: Ensuring Consistency Across Sites: Inter-Laboratory Validation (Method Transfer)
Once a method is validated, the next critical step is to ensure it can be executed by another laboratory with comparable results. This process, known as the Transfer of Analytical Procedures (TAP), is governed by USP General Chapter <1224> .[21][22] The core principle of TAP is to provide documented evidence that the receiving laboratory is qualified to perform the analytical method as intended.[21][22]
The "Why" and "How": USP General Chapter <1224>
The process involves a Transferring Unit (TU) , the originating laboratory, and a Receiving Unit (RU) , the laboratory adopting the method.[23] A successful transfer requires a pre-approved protocol that clearly defines the scope, materials, procedures, and acceptance criteria.[23] USP <1224> outlines several approaches for method transfer:
-
Comparative Testing (Recommended): The TU and RU analyze the same set of samples, and the results are compared statistically. This is the most common and robust approach.[23]
-
Co-validation: The RU is included as a participant in the original method validation study (intermediate precision/reproducibility).
-
Revalidation: The RU performs a partial or full revalidation of the method.
-
Transfer Waiver: This may be justified if the RU is already familiar with the procedure, such as when transferring a compendial method or when personnel move from the TU to the RU.[24]
A Practical Guide to Comparative Testing for HCTZ Methods
The comparative testing approach provides direct evidence of inter-laboratory reproducibility. The workflow requires close collaboration between the two sites.
Caption: Workflow for a comparative inter-laboratory method transfer.
-
Protocol Development:
-
The TU and RU collaboratively draft and approve a transfer protocol.
-
Key Contents: Objective, scope, responsibilities, analytical procedure reference, materials (including specific lots of HCTZ API, impurities, and finished product), instruments, experimental design, and acceptance criteria.[23]
-
-
Material Transfer:
-
The TU provides the RU with the validated analytical method, validation report, and well-characterized samples (e.g., 3 batches of HCTZ with varying levels of impurities).
-
Reference standards for HCTZ and all specified impurities are also provided.
-
-
Execution:
-
An analyst at the TU performs the analysis on the specified samples (e.g., n=6 preparations per batch).
-
An analyst at the RU performs the same analysis on the same samples (e.g., n=6 preparations per batch).
-
All system suitability criteria must be met at both sites before proceeding with sample analysis.
-
-
Data Analysis and Acceptance Criteria:
-
The results from both laboratories are compiled and compared.
-
Acceptance criteria are based on a statistical comparison of the mean results and the precision of the results obtained at each site.
-
Data Analysis and Acceptance Criteria
The heart of the comparative study is the statistical evaluation of the data. The criteria should be pre-defined in the transfer protocol.
| Parameter | Statistical Test | Typical Acceptance Criteria | Rationale |
| Comparison of Means | Two One-Sided T-test (TOST) or Student's t-test | The difference between the mean results from the TU and RU should be ≤ 2.0%. | Ensures that the results generated by the RU are not systematically biased compared to the TU. |
| Comparison of Precision | F-test | The variance of the RU results should not be statistically significantly different from the TU variance (p > 0.05). | Confirms that the RU can perform the method with comparable precision to the originating lab. |
| Individual Results | Direct Comparison | All individual results from the RU should fall within the range of results obtained by the TU. | Provides a high-level check for outliers or significant discrepancies. |
| Impurity Quantification | Absolute Difference | For impurities at or above the reporting threshold, the absolute difference between the means should be ≤ 0.05%. | A tighter criterion is necessary for low-level impurities to ensure patient safety and product quality. |
Section 5: Conclusion
The successful inter-laboratory validation of analytical methods for Hydrochlorothiazide impurities is a multi-faceted process that underpins global pharmaceutical quality systems. It begins with the selection of a suitable analytical technology—balancing the robustness of HPLC with the speed of UPLC—and is founded upon a rigorous single-laboratory validation compliant with ICH Q2(R2). The subsequent transfer of the method, guided by the principles of USP <1224>, ensures that analytical data is consistent and reliable, irrespective of where it is generated. By following a structured, protocol-driven approach with pre-defined acceptance criteria, organizations can mitigate risks, ensure regulatory compliance, and ultimately safeguard product quality throughout its lifecycle.
Section 6: References
-
SynThink. Hydrochlorothiazide Impurities & Related Compounds. [Link]
-
SynZeal. Hydrochlorothiazide Impurities. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
P. Madhavi Latha, et al. (2012). “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. ResearchGate. [Link]
-
S-Cubed. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Pharmaffiliates. Hydrochlorothiazide-impurities. [Link]
-
Scribd. 1224 Transfer of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharmaffiliates. hydrochlorothiazide - IP standards. [Link]
-
Veeprho. Hydrochlorothiazide EP Impurity A | CAS 58-94-6. [Link]
-
Swetha Sri. R, et al. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
United States Pharmacopeia. (2017). <1224> Transfer of Analytical Procedures. USP-NF. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>. [Link]
-
USP. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]
-
S. Hariprasad, et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. [Link]
-
Tusharkumar Shah, et al. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Bentham Science Publishers. [Link]
-
Viona Andhiva. HPLC Vs UPLC. Scribd. [Link]
-
Kamal S, et al. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation. [Link]
-
Rajesh Desai, et al. (2022). ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Rouchan Ali, et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics. [Link]
-
Austin Publishing Group. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. [Link]
-
Marwa I. Helmy, et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. PubMed Central. [Link]
-
Mirjana Medenica, et al. (2007). Validation of an analytical procedure for simultaneous determination of hydrochlorothiazide, lisinopril, and their impurities. ResearchGate. [Link]
-
IntechOpen. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. [Link]
-
Hemanth Ganthi, et al. (2016). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. Scirp.org. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide (CAS No. 2958-18-1). As a derivative of Hydrochlorothiazide, this compound requires careful handling and adherence to established protocols to ensure the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Hydrochlorothiazide (HCTZ) is a well-characterized sulfonamide diuretic.[1] According to its Safety Data Sheet, HCTZ is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also suspected of causing cancer.[4]
The N-hydroxymethyl group is a critical feature that warrants special attention. Compounds containing this functional group, such as N-(hydroxymethyl)acrylamide, are considered probable human carcinogens, mutagens, and reproductive toxicants.[5] Furthermore, hydroxylamine metabolites of sulfonamides have been shown to be cytotoxic.[6][7]
Therefore, this compound must be handled as a hazardous chemical with potential carcinogenic, mutagenic, and irritant properties.
Key Hazard Summary Table:
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][8] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Inhalation |
| Carcinogenicity | Suspected of causing cancer.[4] | Inhalation, Dermal, Ingestion |
| Sensitization | May cause an allergic skin reaction.[8] | Dermal contact |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully buttoned lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: For handling the solid powder or creating solutions, a respirator may be required, especially if working outside of a certified chemical fume hood.[4]
Spill Management: A Calm and Methodical Approach
Accidents can happen, but a prepared response is key to mitigating risks.
For Solid Spills:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Prevent Dust Formation: Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
Clean-up: Using non-sparking tools, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Liquid Spills (Solutions):
-
Evacuate and Secure: As with solid spills, secure the area.
-
Don PPE: Wear appropriate PPE.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Using non-sparking tools, collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this compound or its solutions be disposed of down the drain.[5] This practice is prohibited by the Environmental Protection Agency (EPA) for pharmaceutical waste to prevent contamination of waterways.[9]
Step 1: Waste Segregation
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be collected as hazardous chemical waste .
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 3: Waste Collection
-
Solid Waste: Place directly into the labeled hazardous waste container.
-
Liquid Waste (Solutions): Collect in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 4: Storage
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is highly recommended.
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination Procedures
All laboratory equipment, surfaces, and glassware that have come into contact with this compound must be thoroughly decontaminated. A standard procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
Regulatory Context: Adherence to National Standards
The disposal of this compound falls under the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[10][11] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these practices reflects the highest standards of scientific integrity and environmental stewardship.
References
- BenchChem. (2025, December 21). Proper Disposal of N-(Hydroxymethyl)
- Alfa Chemistry. This compound.
- SynThink Research Chemicals. This compound. Retrieved from SynThink Research Chemicals website.
- Santa Cruz Biotechnology, Inc. This compound.
- BOC Sciences. This compound.
- Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 248(2), 630-635.
- Spectrum Chemical. (2022, October 7). Scientific Documentation - HY108, Hydrochlorothiazide, USP. Spectrum Chemical.
- Chemignition Laboratory. (2025, January 10). Hydrochlorothiazide: Structure, Properties, Uses, and Safety.
- MedChemExpress. (2025, May 28). Safety Data Sheet - Hydrochlorothiazide. MedChemExpress.
- Royal Society of Chemistry. (2020). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 18(34), 6665-6669.
- Sigma-Aldrich. (2025, December 27). Safety Data Sheet - Hydrochlorothiazide. Sigma-Aldrich.
- Cayman Chemical. (2025, August 14). Safety Data Sheet - Hydrochlorothiazide. Cayman Chemical.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - Hydrochlorothiazide. Thermo Fisher Scientific.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.
- Cribb, A. E., Miller, M., Tesoro, A., & Spielberg, S. P. (1990). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites.
- Al-Suhaimi, E. A., & Al-Jafari, A. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 24(5), 543-553.
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Personal protective equipment for handling 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Comprehensive Safety Protocol: Handling 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
Core Hazard Assessment: Understanding the Risks
Handling this compound requires acknowledging the potential hazards inherited from its parent structures. Hydrochlorothiazide is classified as a hazardous substance, and general protocols for sulfonamides necessitate careful handling.[1][2] The primary risks are associated with exposure to the compound in its solid (powder/dust) form.
Key Potential Hazards:
-
Carcinogenicity: Hydrochlorothiazide is suspected of causing cancer (GHS Category 2).[3] All handling procedures must be designed to minimize any potential for exposure.
-
Sensitization: The compound may cause sensitization by inhalation and skin contact.[2][4] This means that initial exposures may not produce a reaction, but subsequent, even minimal, contact can lead to a severe allergic response.
-
Irritation: It is classified as a skin, eye, and respiratory irritant.[5][6] Direct contact or inhalation of dust can cause immediate irritation.
-
Acute Toxicity: The substance is harmful if swallowed.[2][5][6] Ingestion can lead to gastrointestinal distress and systemic effects.[2]
-
Organ Toxicity & Cumulative Effects: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys and parathyroid gland.[7] Thiazide diuretics can also lead to electrolyte imbalances.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable. The following protocol outlines the minimum required PPE and the logic underpinning each selection. All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood.[1][10]
Primary Engineering Control: The Chemical Fume Hood
All weighing, reconstitution, and transfer operations involving the solid form of this compound must be conducted in a certified chemical fume hood.[1][11] This is the most critical engineering control to prevent the inhalation of fine powders and aerosols.[5][12]
Required Personal Protective Equipment
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Impervious, disposable coverall or dedicated lab coat with tight cuffs.[13][14] | Double-gloving with chemical-resistant nitrile gloves.[11] | Chemical safety goggles with side shields AND a face shield.[2][14] | Required if potential for dust generation exists outside a fume hood (e.g., spill cleanup). Minimum N95 respirator.[3][14] |
| Handling Solutions | Lab coat. | Single pair of chemical-resistant nitrile gloves. | Chemical safety goggles with side shields.[5] | Not typically required if handled in a fume hood. |
| Spill Cleanup (Solid) | Impervious, disposable coverall.[14] | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile). | Chemical safety goggles and face shield. | Required. Minimum N95 or higher, depending on spill size. |
| Waste Disposal | Lab coat. | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Not typically required. |
Step-by-Step PPE Donning & Doffing Protocol
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Body Protection: Don a disposable coverall or a clean, buttoned lab coat.[14]
-
First Pair of Gloves: Don the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat or coverall.
-
Respiratory Protection (if required): Perform a fit check for your N95 respirator or higher.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if handling the solid.[2]
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, pulling them over the cuff of the lab coat or coverall.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Remove the coverall or lab coat by rolling it outwards, away from your body. Dispose of it in the appropriate waste stream.
-
Face/Eye Protection: Remove the face shield and goggles from the back.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.[3]
Operational Plan: Handling and Disposal
Safe Handling Workflow
The following workflow is designed to minimize exposure at every step.
Caption: Workflow for safely handling this compound.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure.[13]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate. Secure the area to prevent entry.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Don PPE: Don the appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Contain & Clean:
-
For Solids: Do NOT sweep dry. Gently cover the spill with a damp paper towel or use an absorbent material to prevent dust from becoming airborne.[3] Carefully scoop the material into a labeled hazardous waste container.
-
For Liquids: Cover with an appropriate chemical absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water or another appropriate decontamination solution.[13] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office per institutional policy.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Halogenated organic compounds (this compound contains chlorine) must be collected separately from non-halogenated waste.[15]
-
Containers: Use only compatible, sealed, and clearly labeled hazardous waste containers.[15] The label must read "Hazardous Waste" and list the full chemical name.
-
Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[13][16] All waste must be disposed of through your institution's certified hazardous waste disposal program.[3]
References
- Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
- Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
- SAFETY DATA SHEET: Hydrochlorothiazide. Sigma-Aldrich.
- Hydrochlorothiazide Safety Inform
- Safety Data Sheet: Hydrochlorothiazide. MedchemExpress.com.
- Hydrochlorothiazide Chemical and Physical Properties. PubChem, NIH.
- SAFETY DATA SHEET: Hydrochlorothiazide. Thermo Fisher Scientific.
- Enalapril / Hydrochlorothiazide Formulation Safety D
- Safety Data Sheet: Hydrochlorothiazide. Cayman Chemical.
- Proper disposal of chemicals. Sciencemadness Wiki.
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- Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety.
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- Working with Chemicals - Prudent Practices in the Labor
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
- Personal Protective Equipment is PPE. Health Care Technology.
- Thiazide Diuretics & Nursing Consider
- Sulfonamides. Merck Manual Professional Edition.
- What should be checked before using Thiazide (thiazide diuretics)? Dr.Oracle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
